molecular formula C25H21N7O2 B3025774 PRGL493

PRGL493

Cat. No.: B3025774
M. Wt: 451.5 g/mol
InChI Key: QNWGOBIYAPLFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PRGL493 is an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4). It inhibits formation of arachidonoyl-CoA (AA-CoA) from arachidonic acid in, as well as the proliferation and migration of, PC3 and MDA-MB-231 cancer cells when used at a concentration of 50 µM. This compound (5 µM) reduces production of progesterone induced by 8-Br-cyclic AMP (8-Br-cAMP) in MA-10 Leydig tumor cells. It inhibits tumor growth in a PC3 mouse xenograft model when administered at a dose of 0.25 mg/kg.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWGOBIYAPLFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PRGL493: A Technical Whitepaper on its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRGL493 is a novel small molecule inhibitor targeting Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme implicated in the progression and therapeutic resistance of prostate cancer. By selectively inhibiting ACSL4, this compound disrupts key metabolic pathways essential for tumor growth, particularly in aggressive and castration-resistant prostate cancer (CRPC). This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction: The Role of ACSL4 in Prostate Cancer

Acyl-CoA synthetase 4 (ACSL4) is a critical enzyme that catalyzes the conversion of long-chain fatty acids, particularly arachidonic acid, into their metabolically active acyl-CoA form.[1][2][3] In the context of prostate cancer, ACSL4 expression is significantly upregulated in malignant cells compared to benign tissue and is particularly elevated in CRPC.[2] High ACSL4 expression is associated with increased tumor aggressiveness, cell proliferation, migration, and resistance to androgen deprivation therapy (ADT).[2][4]

Notably, an inverse relationship exists between Androgen Receptor (AR) signaling and ACSL4 expression.[4][5] AR can act as a transcriptional repressor of the ACSL4 gene.[4][5] Consequently, when AR signaling is inhibited by therapies like ADT, ACSL4 expression can surge, providing the cancer cells with an alternative metabolic pathway for survival and proliferation, thus contributing to the development of castration resistance.[4] this compound was developed to specifically target this vulnerability.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct and selective inhibition of ACSL4's enzymatic activity.[1] This inhibition blocks the conversion of arachidonic acid to arachidonoyl-CoA, a crucial step in several downstream pathways.[1][2][3]

The key consequences of ACSL4 inhibition by this compound in prostate cancer are:

  • Inhibition of Steroidogenesis: Prostate cancer cells, especially in the castration-resistant state, can synthesize their own androgens (e.g., testosterone) from cholesterol, a process known as de novo steroidogenesis. ACSL4 activity is essential for this process.[1][2] By inhibiting ACSL4, this compound effectively curtails the tumor's ability to produce its own growth-sustaining androgens.[1]

  • Suppression of Cell Proliferation and Migration: this compound has been shown to inhibit the proliferation and migration of highly aggressive prostate cancer cell lines.[1] This effect is attributed to the disruption of fatty acid metabolism necessary for membrane synthesis and energy production.

  • Sensitization to Chemotherapy: Preclinical studies have demonstrated that this compound can sensitize prostate cancer cells to conventional chemotherapeutic agents like docetaxel.[1] This suggests a potential role for this compound in combination therapies to overcome drug resistance.

Signaling Pathways Modulated by this compound

This compound's inhibition of ACSL4 impacts several critical signaling pathways that drive prostate cancer progression.

PRGL493_Mechanism_of_Action cluster_0 This compound Action cluster_1 Metabolic Consequences cluster_2 Downstream Effects in Prostate Cancer This compound This compound ACSL4 ACSL4 This compound->ACSL4 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA ACSL4-mediated conversion Steroidogenesis De Novo Steroidogenesis (Androgen Synthesis) Arachidonoyl_CoA->Steroidogenesis Reduces Proliferation Cell Proliferation & Migration Arachidonoyl_CoA->Proliferation Reduces Akt_Signaling p-Akt Activation Arachidonoyl_CoA->Akt_Signaling Reduces Drug_Resistance Docetaxel Resistance Arachidonoyl_CoA->Drug_Resistance Reduces

Caption: this compound inhibits ACSL4, blocking key downstream pathways in prostate cancer.

As depicted, this compound's targeting of ACSL4 leads to a reduction in arachidonoyl-CoA levels. This has a direct inhibitory effect on de novo steroidogenesis. Furthermore, studies on ACSL4's role suggest connections to other critical cancer pathways. Overexpression of ACSL4 has been shown to increase the phosphorylation of Akt (p-Akt), a key node in a major cell survival pathway.[2] Therefore, inhibition of ACSL4 by this compound is predicted to dampen Akt signaling.

The relationship with the Androgen Receptor is also critical for understanding this compound's application in castration-resistant disease.

AR_ACSL4_Relationship ADT Androgen Deprivation Therapy (ADT) AR_Signaling Androgen Receptor (AR) Signaling ADT->AR_Signaling Inhibits ACSL4_Expression ACSL4 Gene Expression AR_Signaling->ACSL4_Expression Suppresses Fatty_Acid_Metabolism Fatty Acid Metabolism & Steroidogenesis ACSL4_Expression->Fatty_Acid_Metabolism Drives CRPC Castration-Resistant Prostate Cancer (CRPC) Survival & Growth Fatty_Acid_Metabolism->CRPC Promotes

Caption: The inverse relationship between AR signaling and ACSL4 expression in CRPC.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various assays, demonstrating its potential as a therapeutic agent for prostate cancer.

ParameterCell LineValue/EffectSource
IC50 (Cell Proliferation) PC-327 µM[1]
In Vivo Efficacy (Dose) PC-3 Xenograft250 µg/Kg body weight[1]
Combination Therapy PC-3This compound (10 µM) + Docetaxel (1 nM)[1]
ACSL4 Activity Inhibition PC-3Significant reduction in AA-CoA levels[1]
Steroid Synthesis Inhibition PC-3Significant inhibition[1]

Key Experimental Protocols

The following protocols are summaries of the key experiments used to characterize the mechanism of action of this compound in prostate cancer.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

BrdU_Assay_Workflow Start Seed PC-3 cells in 96-well plate Incubate Incubate for 72h with varying concentrations of this compound Start->Incubate Add_BrdU Add BrdU labeling solution and incubate Incubate->Add_BrdU Fix_Denature Fix cells and denature DNA with acid treatment Add_BrdU->Fix_Denature Add_Antibody Incubate with anti-BrdU primary antibody Fix_Denature->Add_Antibody Add_Secondary Add HRP-conjugated secondary antibody Add_Antibody->Add_Secondary Add_Substrate Add TMB substrate and measure absorbance Add_Secondary->Add_Substrate End Calculate % inhibition of proliferation Add_Substrate->End

References

PRGL493 and ACSL4 Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death.[1] ACSL4's preferential activation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), is a rate-limiting step in the biosynthesis of phospholipids (B1166683) susceptible to peroxidation, a central event in ferroptosis.[2] The dysregulation of ACSL4 has been implicated in various pathologies, including cancer, making it a compelling therapeutic target.[3][4]

This technical guide provides an in-depth overview of the inhibition of ACSL4 by the novel inhibitor, PRGL493. It details the mechanism of action, downstream signaling effects, and provides comprehensive experimental protocols for studying this pathway.

This compound: A Novel ACSL4 Inhibitor

This compound was identified through homology modeling and docking-based virtual screening as a potent inhibitor of ACSL4.[3][4] It has been chemically characterized by nuclear magnetic resonance and mass spectroscopy.[3][4] Studies have demonstrated that this compound effectively blocks the conversion of arachidonic acid to arachidonoyl-CoA, thereby inhibiting ACSL4 enzymatic activity in both recombinant enzyme and cellular models.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Inhibitor Assay Type Target Cell Line/Enzyme IC50 Value Reference
This compoundCell ProliferationACSL4MDA-MB-231 (Breast Cancer)23 µM[3]
This compoundCell ProliferationACSL4PC-3 (Prostate Cancer)27 µM[3]

Table 1: In vitro inhibitory activity of this compound.

Treatment Animal Model Tumor Type Dosage Key Findings Reference
This compoundXenograft MiceMDA-MB-231 (Breast Cancer)250 µg/KgSignificant inhibition of tumor growth[6]
This compoundXenograft MicePC-3 (Prostate Cancer)250 µg/KgSignificant inhibition of tumor growth[6]

Table 2: In vivo efficacy of this compound.

Signaling Pathways

ACSL4-Mediated Ferroptosis Pathway

ACSL4 plays a pivotal role in the execution of ferroptosis. The pathway begins with the ACSL4-catalyzed conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into their corresponding acyl-CoA derivatives. These activated PUFAs are then esterified into phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, which can be initiated by iron-dependent enzymes like lipoxygenases (LOXs). The accumulation of lipid peroxides leads to membrane damage and ultimately, ferroptotic cell death.[2]

ACSL4_Ferroptosis_Pathway PUFA PUFAs (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 + CoA, ATP PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA This compound This compound This compound->ACSL4 LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-Phospholipids (e.g., PUFA-PE) LPCAT3->PUFA_PL Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Fe2+, ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

ACSL4-mediated ferroptosis pathway and this compound inhibition.

Downstream Effects of ACSL4 Inhibition

Inhibition of ACSL4 by this compound has been shown to have several downstream effects beyond the direct prevention of ferroptosis. These include:

  • Inhibition of Steroidogenesis: ACSL4 is highly expressed in steroidogenic tissues and plays a role in steroid synthesis. This compound has been shown to inhibit de novo steroid synthesis in both cell lines and in vivo models.[3]

  • Sensitization to Chemotherapy and Hormonal Therapy: ACSL4 expression has been linked to resistance to various cancer therapies. Inhibition of ACSL4 by this compound has been shown to sensitize breast and prostate cancer cells to chemotherapeutic agents and hormonal treatments.[3][7]

  • Modulation of Cancer-Related Signaling Pathways: In prostate cancer, ACSL4 has been implicated in the regulation of signaling pathways involving p-AKT, lysine-specific demethylase 1 (LSD1), and β-catenin, which are crucial for cell proliferation, migration, and invasion.[8]

Experimental Protocols

In Vitro ACSL4 Enzymatic Activity Assay

This protocol is adapted from methodologies used for the characterization of this compound and measures the formation of radiolabeled arachidonoyl-CoA.[1]

Materials:

  • Recombinant human ACSL4 protein

  • This compound

  • [³H]-Arachidonic Acid ([³H]-AA)

  • Unlabeled Arachidonic Acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Tris buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.

  • Inhibitor Incubation: Add the desired concentrations of this compound (e.g., in a dose-response range from 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixture.

  • Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction Initiation: Start the reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA (e.g., 0.25 µCi). The final reaction volume should be 100 µl.

  • Reaction Incubation: Incubate the reaction for 10-20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.

  • Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.

  • Quantification: Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ACSL4_Enzymatic_Assay_Workflow A Prepare Reaction Mixture B Add this compound / Vehicle A->B C Add Recombinant ACSL4 B->C D Pre-incubate (10 min, 37°C) C->D E Add [³H]-Arachidonic Acid D->E F Incubate (10-20 min, 37°C) E->F G Stop Reaction (Ethyl Acetate) F->G H Phase Separation (Centrifuge) G->H I Quantify Radioactivity (Aqueous Phase) H->I J Calculate % Inhibition & IC50 I->J

Workflow for the in vitro ACSL4 enzymatic activity assay.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on the BrdU (Bromodeoxyuridine) incorporation assay to measure cell proliferation.[7]

Materials:

  • MDA-MB-231 or PC-3 cells

  • Cell culture medium and supplements

  • This compound

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or PC-3 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the culture medium, and add Fixing/Denaturing solution to each well and incubate for 30 minutes.

  • Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Substrate Addition: Wash the wells and add TMB substrate. Incubate until color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.[6]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MDA-MB-231 or PC-3 cells

  • Matrigel (optional)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest MDA-MB-231 or PC-3 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]

  • Treatment Administration: Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.

Western Blot Analysis for Downstream Signaling

This protocol outlines the general steps for performing a western blot to analyze the expression of proteins in pathways affected by ACSL4 inhibition, such as p-AKT, LSD1, and β-catenin.[11][12][13]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT, anti-LSD1, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Steroidogenesis Assay

This protocol describes a cell-based assay to measure the effect of this compound on steroid hormone production, typically by measuring progesterone (B1679170) levels.[14][15]

Materials:

  • Steroidogenic cell line (e.g., MA-10 Leydig cells or H295R adrenal cells)

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., cAMP for MA-10 cells, forskolin (B1673556) for H295R cells)[16]

  • Progesterone ELISA kit

Procedure:

  • Cell Seeding and Treatment: Seed the steroidogenic cells in a multi-well plate. Treat the cells with various concentrations of this compound.

  • Stimulation: Add the appropriate stimulating agent to induce steroidogenesis.

  • Sample Collection: After a defined incubation period, collect the cell culture medium.

  • Hormone Quantification: Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the change in progesterone production in the this compound-treated cells compared to the control cells.

Conclusion

This compound is a promising inhibitor of ACSL4 with demonstrated efficacy in vitro and in vivo. Its ability to modulate the ferroptosis pathway, inhibit steroidogenesis, and sensitize cancer cells to other therapies highlights the therapeutic potential of targeting ACSL4. The experimental protocols provided in this guide offer a framework for researchers to further investigate the this compound-ACSL4 inhibition pathway and its implications in various diseases. Further research into the downstream signaling consequences of ACSL4 inhibition will continue to unveil new therapeutic opportunities.

References

The ACSL4 Inhibitor PRGL493: A Technical Overview of its Biological Activity on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of PRGL493, a novel inhibitor of Acyl-CoA Synthetase 4 (ACSL4), on breast cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows. This compound has been identified as a potent agent that blocks cell proliferation and tumor growth in breast cancer models, highlighting its therapeutic potential.[1][2]

Core Mechanism of Action

This compound functions as a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), an enzyme crucial for the metabolism of arachidonic acid.[1][3] ACSL4 is implicated in promoting tumor aggressiveness in breast cancer.[1][2][4] By inhibiting ACSL4, this compound blocks the transformation of arachidonic acid into arachidonoyl-CoA, a key step in pathways that regulate tumor cell biology.[1][2] This inhibition leads to a reduction in cancer cell proliferation and migration.[1] Notably, this compound does not appear to inhibit the expression of the ACSL4 protein itself but rather its enzymatic activity.[1]

PRGL493_Mechanism_of_Action Mechanism of Action of this compound on Breast Cancer Cells cluster_0 This compound Intervention cluster_1 Cellular Pathway This compound This compound ACSL4 ACSL4 Enzyme This compound->ACSL4 Inhibits AACoA Arachidonoyl-CoA (AA-CoA) ACSL4->AACoA Catalyzes Conversion AA Arachidonic Acid (AA) AA->ACSL4 Substrate Downstream Pro-tumorigenic Signaling (e.g., Proliferation, Migration) AACoA->Downstream Activates

Caption: this compound inhibits the ACSL4 enzyme, blocking the conversion of Arachidonic Acid to Arachidonoyl-CoA and subsequent pro-tumorigenic signaling.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings regarding its impact on breast cancer cell proliferation and its synergistic effects with common chemotherapeutic agents.

Table 1: Inhibition of Breast Cancer Cell Proliferation by this compound

Cell LineAssay TypeIC50 ValueReference
MDA-MB-231BrdU Incorporation23 µM[1]

Table 2: Synergistic Effects of this compound with Chemotherapeutic Drugs in MDA-MB-231 Cells

Combination Treatment (72h Incubation)Assay TypeOutcomeReference
This compound (10 µM) + 4-hydroxytamoxifen (B85900) (4-OHTAM, 7.5 µM)BrdU IncorporationSensitizes cells to hormonal treatment.[1]
This compound (10 µM) + Cisplatin (1 µM)BrdU IncorporationSensitizes cells to chemotherapeutic treatment.[1]
This compound (10 µM) + Doxorubicin (0.25 µM)BrdU IncorporationSensitizes cells to chemotherapeutic treatment.[1]
This compound (10 µM) + Paclitaxel (0.1 µM)BrdU IncorporationSensitizes cells to chemotherapeutic treatment.[1]

In Vivo Efficacy

In addition to in vitro studies, this compound has demonstrated significant anti-tumor activity in vivo.

Table 3: In Vivo Tumor Growth Inhibition

Model SystemCell Line InoculatedTreatmentOutcomeReference
Chick Chorioallantoic Membrane (CAM) AssayMDA-MB-231This compound (10 µM or 100 µM)Inhibition of tumor growth.[5]
Mouse XenograftMDA-MB-231This compound (250 μg/Kg of body weight)Reduction in tumor volume.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the biological activity of this compound on breast cancer cells.

Experimental_Workflow General Workflow for Evaluating this compound Efficacy start Start cell_culture 1. Cell Culture (MDA-MB-231, MCF-7) start->cell_culture proliferation_assay 2. Proliferation Assay (BrdU Incorporation) cell_culture->proliferation_assay migration_assay 3. Migration Assay (Wound Healing) cell_culture->migration_assay protein_analysis 4. Protein Expression (Western Blot for ACSL4) cell_culture->protein_analysis data_analysis 6. Data Analysis & Interpretation proliferation_assay->data_analysis migration_assay->data_analysis protein_analysis->data_analysis invivo_model 5. In Vivo Model (CAM or Xenograft) end End invivo_model->end data_analysis->invivo_model

Caption: A generalized workflow for assessing the in vitro and in vivo efficacy of this compound on breast cancer cells.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are incubated for a specified period (e.g., 72 hours) with varying concentrations of this compound or a vehicle control.

  • BrdU Labeling: A 10 µM solution of Bromodeoxyuridine (BrdU) is added to the cell culture medium, and cells are incubated for 2-24 hours at 37°C to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured, typically using an acid solution (e.g., 1-2.5 M HCl), to expose the incorporated BrdU.

  • Immunodetection: An anti-BrdU monoclonal antibody is added, followed by a peroxidase-conjugated secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.

  • Quantification: The reaction is stopped, and the absorbance is read using a microplate reader to determine the extent of cell proliferation.

Cell Migration Assay (Wound Healing)

This method assesses the ability of a cell population to migrate and close a "wound" or gap created in a confluent monolayer.[6]

  • Cell Seeding: MDA-MB-231 cells are grown in a 6-well plate to form a confluent monolayer.[6]

  • Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch in the cell monolayer.[6]

  • Treatment: The medium is replaced with fresh medium containing this compound (e.g., 50 µM) or a vehicle control.[1]

  • Imaging: The wound area is photographed at different time points (e.g., 0, 12, and 24 hours) using an inverted microscope.

  • Analysis: The width or area of the wound is measured over time to quantify the rate of cell migration and wound closure. Image analysis software (e.g., ImageJ) can be used for this purpose.[6]

Western Blot for Protein Expression

This technique is used to detect the expression levels of specific proteins, such as ACSL4.

  • Protein Extraction: Cells treated with or without this compound are lysed using a suitable buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard method like the BCA assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-ACSL4), typically overnight at 4°C.[7] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or a digital imaging system.

In Vivo Tumor Growth (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay provides a rapid and cost-effective in vivo model to study tumor growth and angiogenesis.[2][8][9]

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity.[8]

  • Windowing: On embryonic day 3, a small window is made in the eggshell to access the CAM.[8]

  • Cell Inoculation: On a later embryonic day (e.g., day 7 or 11), a suspension of breast cancer cells (e.g., 1.5 x 10^6 MDA-MB-231 cells) is mixed with a basement membrane matrix (e.g., Matrigel) and grafted onto the CAM.[8][9][10]

  • Treatment: The developing tumor is treated with this compound (e.g., 10 or 100 µM) or a vehicle control.[5]

  • Tumor Excision and Analysis: At the end of the experiment (e.g., embryonic day 14), the tumors are excised, photographed, and their size (volume or area) is measured to assess the effect of the treatment on tumor growth.[2][8]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for breast cancer, particularly in aggressive, estrogen receptor-negative subtypes where ACSL4 is often overexpressed.[10][11] Its targeted inhibition of ACSL4 leads to a marked reduction in cell proliferation and migration and enhances the efficacy of existing chemo- and hormonal therapies. The experimental protocols detailed herein provide a robust framework for further investigation into the promising anti-cancer properties of this compound and other ACSL4 inhibitors.

References

An In-depth Technical Guide on the Role of PRGL493 (Exemplified by Ketoconazole) in Steroidogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PRGL493" is not found in publicly available scientific literature. This guide utilizes Ketoconazole (B1673606), a well-characterized steroidogenesis inhibitor, as a functional equivalent to illustrate the principles and data requested. All data and methodologies presented herein pertain to Ketoconazole.

Executive Summary

Steroidogenesis is a critical biological process responsible for the synthesis of all steroid hormones from cholesterol. This pathway is tightly regulated by a series of enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily. Dysregulation of steroidogenesis is implicated in a variety of pathologies, including endocrine cancers, Cushing's syndrome, and hyperandrogenic disorders. Consequently, the inhibition of key steroidogenic enzymes presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the role of steroidogenesis inhibitors, using Ketoconazole as a representative agent for the hypothetical "this compound". It details the mechanism of action, quantitative inhibitory data, experimental protocols for assessment, and the signaling pathways involved.

Introduction to Steroidogenesis

The synthesis of steroid hormones is a multi-step process that occurs predominantly in the adrenal glands, gonads, and placenta. The pathway is initiated by the transport of cholesterol into the mitochondria, where it is converted to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1). Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens. A simplified overview of the steroidogenic pathway is presented below.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (lyase) 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (lyase) Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone (B1683101) Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase)

Caption: Simplified Steroidogenesis Pathway.

Mechanism of Action of this compound (as Ketoconazole)

Ketoconazole is a broad-spectrum imidazole (B134444) antifungal agent that also functions as a potent inhibitor of steroidogenesis.[1] Its primary mechanism of action in this context is the inhibition of several cytochrome P450 enzymes that are critical for the synthesis of cortisol and androgens.[2] Ketoconazole is a competitive inhibitor of multiple steroidogenic enzymes.[3]

The principal targets of Ketoconazole in the steroidogenic pathway include:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): The initial and rate-limiting step in steroidogenesis.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the production of both cortisol and androgens.

  • CYP11B1 (11β-hydroxylase): The final enzyme in the cortisol synthesis pathway.

By inhibiting these enzymes, Ketoconazole effectively reduces the production of cortisol and androgens.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Ketoconazole against key steroidogenic enzymes has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values of Ketoconazole for Human Adrenal Steroidogenic Enzymes

EnzymeIC50 (µM)Experimental System
C17,20-desmolase2Human adrenal tissue slices
16α-hydroxylase9Human adrenal tissue slices
17α-hydroxylase18Human adrenal tissue slices
18-hydroxylase28Human adrenal tissue slices
11β-hydroxylase35Human adrenal tissue slices

Data sourced from in vitro studies using human adrenal tissue slices.[4]

Table 2: IC50 Values of Ketoconazole for Rat Ovarian Steroidogenic Enzymes

EnzymeIC50 (µM)Experimental System
CYP11A10.56Primary rat ovary cells
CYP17A1 (17α-hydroxylase)3.36Primary rat ovary cells
CYP19A1 (Aromatase)0.56Primary rat ovary cells

Data sourced from in situ studies with primary rat ovary cells.[5]

Table 3: Inhibitor Constant (Ki) Values of Ketoconazole for Human Adrenal Steroidogenic Enzymes

Enzyme ActivityKi (M)Type of Inhibition
17-hydroxylase10-8Competitive
17,20-desmolase10-8Competitive
11-hydroxylase10-8Competitive
21-hydroxylase10-4Competitive
3β-hydroxysteroid dehydrogenase/isomerase10-4Competitive

Data sourced from kinetic analysis in human adrenal microsomal and mitochondrial suspensions.[3]

Experimental Protocols

The assessment of steroidogenesis inhibition is commonly performed using in vitro cell-based assays. The H295R human adrenocortical carcinoma cell line is a widely accepted model as it expresses all the key enzymes required for steroidogenesis.[6]

H295R Steroidogenesis Assay

This assay is designed to screen for substances that affect the production of testosterone and 17β-estradiol.[7]

Objective: To determine the effect of a test compound on the production of steroid hormones in H295R cells.

Materials:

  • H295R cell line (ATCC® CRL-2128™)

  • Complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors)

  • Serum-free medium

  • 24-well or 96-well cell culture plates

  • Test compound (this compound/Ketoconazole)

  • Positive controls: Forskolin (inducer), Prochloraz (inhibitor)

  • Solvent control (e.g., DMSO)

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

  • Hormone quantification kits (e.g., ELISA, RIA) or LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Plating:

    • Culture H295R cells in T-75 flasks at 37°C with 5% CO₂.

    • Subculture the cells as needed, retaining both adherent and floating viable cells.

    • Seed the cells into 24-well or 96-well plates at a density that allows for logarithmic growth during the exposure period.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Chemical Exposure:

    • After 24 hours, remove the complete growth medium and wash the cells with serum-free medium.

    • Add fresh serum-free medium containing a range of concentrations of the test compound, positive controls, and a solvent control. The final solvent concentration should be consistent across all wells (typically ≤0.1%).[8]

    • Each treatment should be performed in at least triplicate.

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.[8]

  • Sample Collection and Cell Viability Assessment:

    • After the 48-hour exposure, collect the cell culture medium from each well for hormone analysis. Store at -80°C until analysis.

    • Immediately after medium collection, assess cell viability in each well using a standard method like the MTT assay. This is crucial to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

  • Hormone Quantification:

    • Quantify the concentrations of key steroid hormones (e.g., testosterone, 17β-estradiol, progesterone, cortisol) in the collected medium. This can be done using ELISA, RIA, or LC-MS/MS for higher specificity and sensitivity.

  • Data Analysis:

    • Normalize hormone concentrations to cell viability data.

    • Calculate the percentage of hormone production relative to the solvent control.

    • Determine the IC50 value for the inhibition of each hormone's production.

G cluster_0 Cell Culture cluster_1 Exposure cluster_2 Analysis Culture H295R cells Culture H295R cells Seed cells in plates Seed cells in plates Culture H295R cells->Seed cells in plates 24h Incubation 24h Incubation Seed cells in plates->24h Incubation Prepare test compound dilutions Prepare test compound dilutions 24h Incubation->Prepare test compound dilutions Expose cells for 48h Expose cells for 48h Prepare test compound dilutions->Expose cells for 48h Collect medium Collect medium Expose cells for 48h->Collect medium Assess cell viability (MTT) Assess cell viability (MTT) Expose cells for 48h->Assess cell viability (MTT) Hormone quantification (ELISA/LC-MS) Hormone quantification (ELISA/LC-MS) Collect medium->Hormone quantification (ELISA/LC-MS) Data analysis Data analysis Hormone quantification (ELISA/LC-MS)->Data analysis Assess cell viability (MTT)->Data analysis

Caption: H295R Steroidogenesis Assay Workflow.

Signaling Pathways in Steroidogenesis and Inhibition

The primary signaling pathway that regulates steroidogenesis is the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Trophic hormones, such as Adrenocorticotropic hormone (ACTH) in the adrenal glands and Luteinizing hormone (LH) in the gonads, bind to their G-protein coupled receptors, leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates PKA, which phosphorylates and activates a cascade of downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various steroidogenic enzymes.

Ketoconazole's inhibitory action on cytochrome P450 enzymes occurs downstream of cAMP production. Studies have shown that while Ketoconazole can impair ACTH-stimulated cAMP production, the steroidogenic blockade is not bypassed by the addition of dibutyryl cAMP, indicating that the critical inhibitory steps are distal to cAMP signaling.[1]

G cluster_cell Steroidogenic Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CYP11A1 CYP11A1 PKA->CYP11A1 CYP17A1 CYP17A1 PKA->CYP17A1 Cholesterol_mito Cholesterol Pregnenolone Pregnenolone Cholesterol_mito->Pregnenolone CYP11A1 Other Steroids Other Steroids Pregnenolone->Other Steroids ... CYP11B1 CYP11B1 Final Steroids Final Steroids Other Steroids->Final Steroids ... Hormone Trophic Hormone Hormone->Receptor Ketoconazole This compound (Ketoconazole) Ketoconazole->CYP11A1 Ketoconazole->CYP11B1 Ketoconazole->CYP17A1

Caption: Signaling Pathway of Steroidogenesis and Inhibition by this compound.

Conclusion

The inhibition of steroidogenesis is a validated therapeutic approach for a range of endocrine disorders. As exemplified by Ketoconazole, "this compound" would likely exert its effects through the direct inhibition of key cytochrome P450 enzymes within the steroidogenic pathway. A thorough understanding of its inhibitory profile, including quantitative measures of potency and the use of standardized in vitro assays like the H295R steroidogenesis assay, is critical for its development and clinical application. The data and protocols provided in this guide offer a comprehensive framework for the preclinical characterization of such an inhibitor. Further investigations should focus on the selectivity of the inhibitor and its potential off-target effects to ensure a favorable therapeutic window.

References

PRGL493: A Potent Tool for Interrogating the Role of ACSL4 in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a complex and highly regulated process that is central to numerous physiological and pathological states, including cancer, metabolic disorders, and inflammatory diseases. A key enzyme in this intricate network is Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). ACSL4 catalyzes the conversion of long-chain fatty acids, with a preference for arachidonic acid (AA), into their metabolically active acyl-CoA derivatives. These molecules serve as critical substrates for a variety of downstream pathways, including lipid biosynthesis, β-oxidation, and the production of inflammatory mediators. Given its pivotal role, ACSL4 has emerged as a significant therapeutic target and a subject of intense research.

This technical guide provides a comprehensive overview of PRGL493, a potent and selective inhibitor of ACSL4, and its application as a research tool to dissect the multifaceted functions of ACSL4 in fatty acid metabolism. We will delve into the quantitative data characterizing this compound's inhibitory activity, provide detailed experimental protocols for its use in both in vitro and in vivo settings, and visualize the complex signaling pathways modulated by ACSL4. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of fatty acid metabolism and ACSL4-related pathologies.

Data Presentation: Quantitative Analysis of this compound Inhibition

The efficacy of this compound as an ACSL4 inhibitor has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: Inhibitory Activity of this compound on Cell Proliferation

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer23[1]
PC-3Prostate Cancer27[1]

Table 2: Effect of this compound on ACSL4 Enzymatic Activity and Downstream Processes

Experimental SystemParameter MeasuredThis compound ConcentrationObserved EffectReference
Recombinant hACSL4Arachidonoyl-CoA formationup to 100 µMSignificant inhibition[1][2]
MDA-MB-231 cells[³H]AA-CoA formation25 µMSignificant reduction[2][3]
PC-3 cells[³H]AA-CoA formation50 µMSignificant reduction[2][3]
MA-10 Leydig cells[³H]AA-CoA formation10, 25, 50 µMDose-dependent reduction[2][3]
MA-10 Leydig cellsProgesterone synthesisvariousInhibition[1]
Y1 adrenal cellsSteroid synthesisvariousInhibition[1]
Mouse modelAdrenal & testicular steroid synthesis250 µg/KgSignificant inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide step-by-step protocols for key experiments.

In Vitro ACSL4 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant ACSL4.[1][4]

Materials:

  • Recombinant human ACSL4 protein

  • This compound

  • Arachidonic acid (AA)

  • [³H]-Arachidonic acid ([³H]-AA)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Tris buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.

  • Inhibitor Incubation: Add this compound (in a desired concentration range, e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the reaction mixture.

  • Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 50 µM AA trace-labeled with [³H]-AA (e.g., 0.25 µCi) to a final volume of 100 µl.

  • Incubation: Incubate the reaction for 10-20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.

  • Quantification: Centrifuge the samples and measure the radioactivity in the aqueous phase (containing the [³H]-AA-CoA) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Cellular ACSL4 Activity Assay

This protocol measures the effect of this compound on ACSL4 activity within a cellular context.[2][3]

Materials:

  • Cell line of interest (e.g., MDA-MB-231, PC-3, MA-10)

  • This compound

  • [³H]-Arachidonic acid ([³H]-AA)

  • Cell culture medium

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified period (e.g., 3 hours).

  • Labeling: Add [³H]-AA (e.g., 0.5 µCi/ml) to the culture medium and incubate for a defined time (e.g., 1-3 hours).

  • Cell Lysis and Extraction: Wash the cells, lyse them, and extract the lipids.

  • Quantification: Separate the [³H]-AA-CoA from unreacted [³H]-AA using thin-layer chromatography or another suitable method. Measure the radioactivity of the [³H]-AA-CoA spot.

  • Data Analysis: Express the results as counts per minute (CPM) per million cells and compare the values between treated and control cells.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][5]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., MDA-MB-231, PC-3)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) according to a defined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to assess the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involving ACSL4 and a typical experimental workflow for studying its inhibition by this compound.

ACSL4-Mediated Fatty Acid Metabolism and Downstream Signaling

ACSL4_Signaling_Pathway cluster_upstream Upstream Regulators cluster_acsl4 ACSL4 Core Function cluster_downstream Downstream Pathways Fatty Acids (e.g., AA) Fatty Acids (e.g., AA) PKCβII PKCβII ACSL4 ACSL4 PKCβII->ACSL4 activates MAPK MAPK MAPK->ACSL4 activates E-cadherin E-cadherin E-cadherin->ACSL4 activates IFNγ IFNγ IFNγ->ACSL4 activates AR AR AR->ACSL4 inhibits Acyl-CoA (e.g., AA-CoA) Acyl-CoA (e.g., AA-CoA) ACSL4->Acyl-CoA (e.g., AA-CoA) This compound This compound This compound->ACSL4 inhibits Lipid Biosynthesis Lipid Biosynthesis Acyl-CoA (e.g., AA-CoA)->Lipid Biosynthesis β-Oxidation β-Oxidation Acyl-CoA (e.g., AA-CoA)->β-Oxidation Steroidogenesis Steroidogenesis Acyl-CoA (e.g., AA-CoA)->Steroidogenesis Ferroptosis Ferroptosis Acyl-CoA (e.g., AA-CoA)->Ferroptosis Inflammation Inflammation Acyl-CoA (e.g., AA-CoA)->Inflammation

Caption: ACSL4 signaling in fatty acid metabolism.

Experimental Workflow for Evaluating this compound

PRGL493_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzymatic Assay Enzymatic Assay Data Analysis Data Analysis Enzymatic Assay->Data Analysis Cellular Assay Cellular Assay Cellular Assay->Data Analysis Western Blot Western Blot Western Blot->Data Analysis Lipidomics Lipidomics Lipidomics->Data Analysis Xenograft Model Xenograft Model Xenograft Model->Data Analysis Pharmacokinetics Pharmacokinetics Pharmacokinetics->Data Analysis Toxicity Toxicity Toxicity->Data Analysis Hypothesis Hypothesis This compound Treatment This compound Treatment Hypothesis->this compound Treatment This compound Treatment->Enzymatic Assay This compound Treatment->Cellular Assay This compound Treatment->Western Blot This compound Treatment->Lipidomics This compound Treatment->Xenograft Model This compound Treatment->Pharmacokinetics This compound Treatment->Toxicity Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for studying this compound effects.

ACSL4's Role in Ferroptosis

Caption: ACSL4's role in initiating ferroptosis.

Conclusion

This compound has been established as a valuable chemical probe for elucidating the intricate roles of ACSL4 in fatty acid metabolism. Its ability to potently and selectively inhibit ACSL4 allows for the precise investigation of this enzyme's contribution to various cellular processes, including cancer cell proliferation, steroidogenesis, and ferroptosis. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies. As our understanding of the complexities of fatty acid metabolism continues to grow, tools like this compound will be indispensable in dissecting key enzymatic functions and identifying novel therapeutic avenues for a range of human diseases.

References

An In-Depth Technical Guide to the Downstream Effects of PRGL493, a Selective ACSL4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of PRGL493, a potent and selective small molecule inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in fatty acid metabolism, particularly the activation of polyunsaturated fatty acids like arachidonic acid, and plays significant roles in ferroptosis, steroidogenesis, and cancer progression. By inhibiting ACSL4, this compound elicits several downstream effects, including the suppression of tumor cell proliferation, migration, and in vivo growth, as well as the inhibition of steroid synthesis. This guide details the molecular pathways influenced by this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of its mechanism and experimental application.

Core Mechanism of Action

This compound exerts its effects through the selective inhibition of Acyl-CoA Synthetase 4 (ACSL4). ACSL4 is a pivotal enzyme that catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), into their corresponding Acyl-CoAs (e.g., arachidonoyl-CoA).[1][2][3] This activation step is essential for two primary downstream cellular processes:

  • Lipid Metabolism and Ferroptosis: The resulting PUFA-CoAs are esterified into phospholipids (B1166683), primarily phosphatidylethanolamines (PEs), which are incorporated into cell membranes.[1][4] These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, an iron-dependent process that, when uncontrolled, leads to a form of regulated cell death known as ferroptosis.[1][5] ACSL4 is therefore considered a key sensitizing factor for ferroptosis.[6][7] By inhibiting ACSL4, this compound reduces the pool of peroxidizable lipids in the membrane, thereby inhibiting ferroptosis.

  • Steroidogenesis: ACSL4 is highly expressed in steroidogenic tissues. It facilitates the formation of cholesteryl esters from long-chain PUFAs, creating a crucial pool of cholesterol substrate for the synthesis of steroid hormones like testosterone (B1683101) and corticosterone.[8][9][10] Inhibition of ACSL4 disrupts this process, leading to reduced steroid production.[11][12]

The inhibition of these pathways by this compound underpins its observed anti-tumor and metabolic effects.

ACSL4_Pathway PUFA Arachidonic Acid (PUFA) ACSL4 ACSL4 PUFA->ACSL4 Substrate PL Membrane Phospholipids (PE) L_ROS Lipid Peroxidation (L-ROS) PL->L_ROS Fe²⁺ dependent Ferroptosis Ferroptosis L_ROS->Ferroptosis PUFA_CoA Arachidonoyl-CoA ACSL4->PUFA_CoA Catalyzes This compound This compound This compound->ACSL4 Inhibits PUFA_CoA->PL Esterification (via LPCAT3) Steroidogenesis Steroidogenesis (Testosterone, etc.) PUFA_CoA->Steroidogenesis Substrate Pool

Figure 1. Mechanism of this compound via ACSL4 Inhibition.

Quantitative Data on Downstream Effects

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in highly aggressive cancer cell lines after 72 hours of treatment, as measured by BrdU incorporation assay.[11]

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer23
PC-3Prostate Cancer27
Table 2: In Vivo Anti-Tumor Efficacy of this compound

This table summarizes the results of this compound treatment in mouse xenograft models.[13]

Tumor ModelCell LineTreatmentDosageDurationOutcome
Breast CancerMDA-MB-231This compound250 µg/KgDailySignificant reduction in tumor volume vs. vehicle
Prostate CancerPC-3This compound250 µg/KgDailySignificant reduction in tumor volume vs. vehicle
Table 3: Sensitization to Standard Chemotherapeutic Agents

This table shows the enhanced anti-proliferative effect when this compound is combined with standard-of-care agents in MDA-MB-231 and PC-3 cells.[14]

Cell LineCombination Treatment (72h)Observation
MDA-MB-231This compound (10 µM) + 4-OHTAM (7.5 µM)Significantly greater inhibition of proliferation vs. single agents
MDA-MB-231This compound (10 µM) + Cisplatin (1 µM)Significantly greater inhibition of proliferation vs. single agents
MDA-MB-231This compound (10 µM) + Doxorubicin (0.25 µM)Significantly greater inhibition of proliferation vs. single agents
MDA-MB-231This compound (10 µM) + Paclitaxel (0.1 µM)Significantly greater inhibition of proliferation vs. single agents
PC-3This compound (10 µM) + Docetaxel (1 nM)Significantly greater inhibition of proliferation vs. single agents

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Cell Proliferation (BrdU Incorporation Assay)

This protocol is used to quantify the anti-proliferative effects of this compound by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.[15][16]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution (10 µM final concentration) to each well. Incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the labeling medium. Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Remove the FixDenat solution. Add 100 µL of anti-BrdU-POD (Peroxidase-conjugated) antibody solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with 200 µL of PBS to remove any unbound antibody.

  • Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes, or until a color change is apparent. The peroxidase enzyme on the antibody will convert the substrate, producing a colored product.

  • Stopping Reaction & Measurement: Add 50 µL of 1M H₂SO₄ to stop the reaction. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Protocol: Cell Migration (Wound Healing / Scratch Assay)

This protocol assesses the effect of this compound on the collective migration of a cell monolayer.[17][18]

  • Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the monolayer is fully confluent, use a sterile p200 pipette tip to create a straight, clear "scratch" or wound down the center of each well.[17]

  • Washing: Gently wash each well twice with PBS to remove detached cells and debris.[17]

  • Treatment: Replace the PBS with fresh, low-serum medium containing either this compound at the desired concentration (e.g., 50 µM) or a vehicle control. Low-serum medium is used to minimize cell proliferation, isolating the effect on migration.

  • Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the wound at predefined locations. Mark these locations on the outside of the plate for consistent imaging over time.

  • Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Capture images of the same marked locations at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Quantify the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated versus control cells.

    • Wound Closure % = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100

Protocol: In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.[19][20]

  • Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Cell viability should be >90%.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID).

  • Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of the mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor size 3-4 days post-implantation using calipers. Measure length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=4-8 per group).

  • Drug Administration: Prepare the this compound formulation daily. Administer this compound (e.g., 250 µg/Kg) or the vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) on the specified schedule (e.g., daily).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize all mice, excise the tumors, and weigh them for final analysis. Tissues may be collected for further histopathological or molecular analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A1 Culture Cancer Cells (e.g., MDA-MB-231) A2 Harvest & Prepare Cell Suspension (1x10^6 cells in Matrigel) A1->A2 B1 Subcutaneous Injection into Immunodeficient Mice A2->B1 B2 Monitor Tumor Growth (Volume = (W² x L)/2) B1->B2 B3 Randomize Mice into Groups (Tumor Volume ~100-150 mm³) B2->B3 C1 Daily Dosing: Group 1: Vehicle Control Group 2: this compound (250 µg/Kg) B3->C1 C2 Monitor Tumor Volume & Body Weight (2-3 times/week) C1->C2 D1 Euthanize Mice at Endpoint C2->D1 D2 Excise & Weigh Tumors D1->D2 D3 Data Analysis: Tumor Growth Inhibition (TGI) D2->D3

Figure 2. Experimental workflow for in vivo efficacy testing.

References

An In-depth Technical Guide to PRGL493 Target Validation in Novel Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of PRGL493, a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), in the context of novel cancer models. This document details the mechanism of action, experimental methodologies, and key data supporting its potential as a therapeutic agent.

Introduction to this compound and its Target, ACSL4

This compound is a small molecule inhibitor identified through homology modeling and docking-based virtual screening as a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4][5][6] ACSL4 is a member of the long-chain fatty acid-coenzyme A ligase family and is crucial for the metabolism of arachidonic acid and steroidogenesis.[1][2][3] Dysregulation of ACSL4 has been implicated in the aggressiveness of various cancers, including breast and prostate cancer, making it a promising therapeutic target.[1][2][3][6] this compound has been chemically characterized using nuclear magnetic resonance and mass spectroscopy.[1][2][3][4][5][6]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of ACSL4, which leads to several downstream consequences:

  • Inhibition of Arachidonic Acid Metabolism: this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of eicosanoids and other lipid signaling molecules involved in cancer progression.[1][2][3][4][5][6][7]

  • Inhibition of Steroidogenesis: The compound has been shown to inhibit de novo steroid synthesis in cancer cells, as well as in testicular and adrenal cells.[1][2][3][5][6][7] This is particularly relevant for hormone-dependent cancers like prostate and breast cancer.

  • Cytostatic Effects: Rather than inducing apoptosis, this compound has a cytostatic effect, inhibiting cell proliferation and migration.[8] This suggests that this compound may be effective in halting tumor growth.

  • Sensitization to other Therapies: Treatment with this compound has been shown to sensitize tumor cells to both chemotherapeutic and hormonal treatments.[1][2][3][5][6][7][9][10]

This compound Signaling Pathway

The signaling pathway involving this compound and its target ACSL4 is intricate, with connections to lipid metabolism, steroidogenesis, and ferroptosis. The diagram below illustrates these relationships.

PRGL493_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathways Cellular Pathways cluster_outcomes Cancer Hallmarks This compound This compound ACSL4 ACSL4 This compound->ACSL4 inhibits Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA catalyzes Cell_Proliferation Cell Proliferation ACSL4->Cell_Proliferation Therapeutic_Resistance Therapeutic Resistance ACSL4->Therapeutic_Resistance Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->ACSL4 Steroidogenesis Steroidogenesis Arachidonoyl_CoA->Steroidogenesis Lipid_Peroxidation Lipid Peroxidation Arachidonoyl_CoA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Target_Validation_Workflow cluster_discovery Discovery & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Virtual_Screening Virtual Screening & Homology Modeling Chemical_Characterization Chemical Characterization (NMR, Mass Spec) Virtual_Screening->Chemical_Characterization Enzymatic_Assays Recombinant Enzyme Inhibition Assays Chemical_Characterization->Enzymatic_Assays Cellular_Assays Cellular Assays (Proliferation, Migration) Enzymatic_Assays->Cellular_Assays Primary_Culture Primary Cancer Cell Culture Assays Cellular_Assays->Primary_Culture Xenograft_Models Xenograft Tumor Models in Mice Primary_Culture->Xenograft_Models Toxicity_Studies Toxicity & Pharmacokinetic Studies Xenograft_Models->Toxicity_Studies Combination_Therapy Combination Therapy Studies Toxicity_Studies->Combination_Therapy

References

The ACSL4 Inhibitor PRGL493: A Deep Dive into its Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological agent PRGL493 and its significant impact on the tumor microenvironment. By selectively inhibiting Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), this compound presents a promising avenue for cancer therapy, demonstrating potent anti-proliferative and tumor-regressive effects in preclinical models of breast and prostate cancer. This document details the underlying mechanisms of action, compiles quantitative data from key studies, outlines experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of ACSL4, an enzyme crucial for the conversion of arachidonic acid into arachidonoyl-CoA.[1][2] This inhibition disrupts lipid metabolism within cancer cells, which is a key driver of tumor aggressiveness.[1][2] The primary mode of action for this compound is cytostatic, meaning it halts the proliferation of cancer cells rather than inducing immediate cell death (apoptosis).[3] Furthermore, this compound has been shown to sensitize cancer cells to existing chemotherapeutic agents and hormonal therapies, highlighting its potential in combination treatment regimens.[1][2] The inhibitor also demonstrates an ability to impede steroidogenesis, a critical process for hormone-dependent cancers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy across different models and assays.

Cell Line Assay Type This compound Concentration Observed Effect Reference
MDA-MB-231 (Breast Cancer)Cell Proliferation (BrdU)50 µMSignificant inhibition of cell proliferation[3]
PC-3 (Prostate Cancer)Cell Proliferation (BrdU)50 µMSignificant inhibition of cell proliferation[3]
MA-10 (Leydig Cells)ACSL4 Activity10, 25, 50 µMDose-dependent inhibition of ACSL4 activity
MDA-MB-231 (Breast Cancer)Tumor Growth (CAM Assay)10 µM, 100 µMSignificant reduction in tumor size[4]
ZR-75-BQ (Breast Cancer)Tumor Growth (Xenograft)100 µg/Kg40% reduction in BQ-overexpressing tumors[3]
In Vivo Model Cancer Type This compound Dosage Treatment Duration Observed Effect Reference
Chick Embryo Chorioallantoic Membrane (CAM)Breast Cancer (MDA-MB-231)10 µM and 100 µMNot SpecifiedSignificant reduction in tumor size[4]
Mouse XenograftBreast Cancer (MDA-MB-231)250 µg/KgNot SpecifiedSignificant inhibition of tumor growth
Mouse XenograftProstate Cancer (PC-3)250 µg/KgNot SpecifiedSignificant inhibition of tumor growth

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects.

In Vitro ACSL4 Enzymatic Activity Assay

This assay quantifies the enzymatic activity of ACSL4 by measuring the formation of arachidonoyl-CoA from arachidonic acid.

  • Materials: Recombinant human ACSL4 protein, this compound, [³H]-Arachidonic Acid, Coenzyme A, ATP, MgCl₂, DTT, Tris buffer (pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing Tris buffer, MgCl₂, DTT, ATP, and CoA.

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding recombinant ACSL4 protein and [³H]-Arachidonic Acid.

    • Incubate the reaction at 37°C for 10-20 minutes.

    • Terminate the reaction and extract the lipids.

    • Quantify the formation of [³H]-arachidonoyl-CoA using liquid scintillation counting.

Cell Proliferation Assay (BrdU Incorporation)

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.

  • Materials: MDA-MB-231 or PC-3 cells, cell culture medium, this compound, BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, substrate solution, and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound for 72 hours.

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.

    • Remove the labeling medium and add FixDenat solution to fix and denature the DNA.

    • Add anti-BrdU-POD antibody and incubate.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay

This assay provides a vascularized environment to study tumor growth and angiogenesis.

  • Materials: Fertilized chicken eggs, MDA-MB-231 cells, this compound solution, DMEM.

  • Procedure:

    • Incubate fertilized chicken eggs for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.

    • On day 10, gently place a silicon ring on the CAM surface.

    • Inoculate MDA-MB-231 cells mixed with this compound (10 or 100 µM) or vehicle control onto the CAM within the silicon ring.

    • Seal the window and incubate the eggs.

    • At the endpoint, excise the tumors and measure their size and weight.

In Vivo Mouse Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and response to treatment.

  • Materials: Immunocompromised mice (e.g., nude mice), MDA-MB-231 or PC-3 cells, this compound solution, calipers.

  • Procedure:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to treatment (this compound at 250 µg/Kg body weight) and control (vehicle) groups.

    • Administer treatment intraperitoneally or orally according to the study design.

    • Measure tumor volume using calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

PRGL493_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic Acid->ACSL4 substrate This compound This compound This compound->ACSL4 inhibits Arachidonoyl-CoA Arachidonoyl-CoA ACSL4->Arachidonoyl-CoA converts to mTOR Pathway mTOR Pathway ACSL4->mTOR Pathway activates Lipid Droplets Lipid Droplets Arachidonoyl-CoA->Lipid Droplets esterification Steroidogenesis Steroidogenesis Arachidonoyl-CoA->Steroidogenesis precursor for Cell Proliferation Cell Proliferation mTOR Pathway->Cell Proliferation promotes Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Caption: this compound inhibits ACSL4, disrupting lipid metabolism and downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Enzymatic Assay Enzymatic Assay Mechanism of Action Mechanism of Action Enzymatic Assay->Mechanism of Action Cell Proliferation Assay Cell Proliferation Assay Tumor Growth Inhibition Tumor Growth Inhibition Cell Proliferation Assay->Tumor Growth Inhibition Metabolic Analysis Metabolic Analysis Metabolic Analysis->Mechanism of Action CAM Assay CAM Assay CAM Assay->Tumor Growth Inhibition Xenograft Model Xenograft Model Xenograft Model->Tumor Growth Inhibition Biomarker Analysis Biomarker Analysis Xenograft Model->Biomarker Analysis Toxicity Studies Toxicity Studies Toxicity Studies->Mechanism of Action

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Impact on the Tumor Microenvironment

The inhibition of ACSL4 by this compound has profound effects on the tumor microenvironment beyond the cancer cells themselves. Lipid metabolism is intricately linked to immune cell function.[4] By altering the lipid composition within the tumor, this compound may modulate the activity of various immune cells, such as T-cells and macrophages, which are often suppressed in the tumor microenvironment. The reduction in steroid synthesis can also impact the hormonal milieu of the tumor, further influencing the growth and survival of cancer cells. While direct evidence of this compound's effect on specific immune cell populations and cytokine profiles is still emerging, its ability to reprogram the metabolic landscape of the tumor microenvironment represents a key area for future research and a promising strategy for enhancing anti-tumor immunity.

Conclusion

This compound is a novel and potent inhibitor of ACSL4 that demonstrates significant anti-tumor activity in preclinical models. Its unique mechanism of action, which involves the disruption of lipid metabolism and steroidogenesis, offers a new therapeutic strategy for cancers that are dependent on these pathways. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate the therapeutic potential of this compound into clinical applications. The ongoing exploration of its effects on the broader tumor microenvironment will undoubtedly unveil new opportunities for combination therapies aimed at overcoming cancer's complex and adaptive nature.

References

The Advent of PRGL493: A Paradigm Shift in Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of chemotherapy resistance remains a formidable obstacle in oncology, leading to treatment failure and disease progression. Acyl-CoA synthetase 4 (ACSL4), an enzyme pivotal in fatty acid metabolism, has been identified as a key driver of tumor aggressiveness and therapeutic resistance in various cancers, including breast and prostate cancer. This technical guide delves into the preclinical evidence surrounding PRGL493, a potent and selective inhibitor of ACSL4. We will explore its mechanism of action, its profound impact on sensitizing cancer cells to conventional chemotherapeutic agents, and the underlying signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a promising strategy to abrogate chemotherapy resistance.

Introduction: The Challenge of Chemotherapy Resistance

Chemotherapy, a cornerstone of cancer treatment, is often thwarted by the development of resistance, wherein cancer cells adapt to and evade the cytotoxic effects of therapeutic agents. This multifactorial phenomenon can arise from various mechanisms, including decreased drug uptake, increased drug efflux, activation of pro-survival signaling pathways, and alterations in cellular metabolism. A growing body of evidence implicates lipid metabolism in the development of chemoresistance, making it an attractive target for novel therapeutic interventions.

Acyl-CoA synthetase 4 (ACSL4) has emerged as a critical player in this context. ACSL4 is an isozyme that catalyzes the conversion of long-chain fatty acids, particularly arachidonic acid, into their active form, acyl-CoAs.[1][2] These molecules serve as essential substrates for various cellular processes, including energy production, membrane biosynthesis, and the synthesis of signaling lipids. In cancer cells, aberrant ACSL4 activity has been linked to enhanced proliferation, migration, and the development of resistance to both chemotherapy and hormonal therapies.[1][2][3]

This compound has been identified as a novel and specific inhibitor of ACSL4.[1][2][4] By targeting ACSL4, this compound disrupts the metabolic pathways that contribute to tumor growth and survival, and notably, it has been shown to re-sensitize resistant cancer cells to standard-of-care chemotherapeutics.[1][2]

This compound: Mechanism of Action and Preclinical Efficacy

This compound functions by inhibiting the enzymatic activity of ACSL4, thereby blocking the conversion of arachidonic acid to arachidonoyl-CoA.[1][2] This disruption of fatty acid metabolism has been shown to have a cytostatic effect on cancer cells, inhibiting their proliferation and growth.[1][5] Critically, the inhibition of ACSL4 by this compound does not affect the expression levels of the ACSL4 protein itself.[1]

Sensitization to Chemotherapeutic Agents

Preclinical studies have demonstrated that this compound can significantly enhance the efficacy of various chemotherapeutic drugs in breast and prostate cancer cell lines.[1][3] This sensitizing effect has been observed with agents such as cisplatin, doxorubicin, paclitaxel, and docetaxel.[1][3]

Table 1: Synergistic Effect of this compound with Chemotherapeutic Agents on Cancer Cell Proliferation [1][3]

Cell LineTreatmentConcentrationInhibition of Cell Proliferation (%)
MDA-MB-231 (Breast Cancer) This compound10 µM
4-hydroxytamoxifen (4-OHTAM)7.5 µM
This compound + 4-OHTAM10 µM + 7.5 µMSignificantly greater than single agents (p < 0.001)
Cisplatin1 µM
This compound + Cisplatin10 µM + 1 µMSignificantly greater than single agents (p < 0.001)
Doxorubicin0.25 µM
This compound + Doxorubicin10 µM + 0.25 µMSignificantly greater than single agents (p < 0.001)
Paclitaxel0.1 µM
This compound + Paclitaxel10 µM + 0.1 µMSignificantly greater than single agents (p < 0.001)
PC-3 (Prostate Cancer) This compound10 µM
Docetaxel1 nM
This compound + Docetaxel10 µM + 1 nMSignificantly greater than single agents (p < 0.001)
SKOV-3 (Ovarian Cancer) Carboplatin1 mg/ml (suboptimal)
This compound + Carboplatin10 µM + 1 mg/mlEnhanced inhibition of cell proliferation
Paclitaxel0.15 nM (suboptimal)
This compound + Paclitaxel10 µM + 0.15 nMEnhanced inhibition of cell proliferation
Doxorubicin0.027 µM (suboptimal)
This compound + Doxorubicin10 µM + 0.027 µMEnhanced inhibition of cell proliferation

Note: Specific percentage inhibition values for single agents were not detailed in the source material, but the combination treatment consistently showed a statistically significant increase in proliferation inhibition.

Experimental Protocols

Cell Proliferation Analysis: BrdU Incorporation Assay

The sensitizing effect of this compound to chemotherapeutic agents was quantified using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis as an indicator of cell proliferation.[1][3]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Chemotherapeutic agents (e.g., cisplatin, doxorubicin, paclitaxel, docetaxel)

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • BrdU Detection Antibody

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 0.2-2x10^4 cells/well and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both for a specified period (e.g., 72 hours).[1][3] Include untreated control wells.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[6]

  • Fixation and Denaturation: Remove the culture medium and add Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[6]

  • Antibody Incubation: Wash the wells with a wash buffer. Add the BrdU detection antibody and incubate for 1 hour at room temperature.[6]

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[6]

  • Detection: Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.[6]

  • Measurement: Add stop solution to each well and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.

Signaling Pathways and Mechanisms of Chemoresistance Reversal

The precise signaling pathways through which this compound reverses chemotherapy resistance are multifaceted and are an active area of investigation. The current understanding points to several interconnected mechanisms.

Modulation of Drug Efflux Transporters

One of the key mechanisms of chemoresistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[7] ACSL4 expression has been linked to increased levels of these transporters.[7] By inhibiting ACSL4, this compound is thought to downregulate the expression or activity of ABC transporters, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced cytotoxicity.[8]

Impact on Lipid Metabolism and Signaling

ACSL4 plays a central role in lipid metabolism, and its inhibition by this compound disrupts the production of key lipid molecules that can act as signaling messengers. This can affect downstream pathways that promote cell survival and proliferation. For instance, ACSL4 is involved in the synthesis of prostaglandins, which have been implicated in cancer progression.[9]

Involvement of the mTOR and Ferroptosis Pathways

Emerging evidence suggests a link between ACSL4 and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][10] ACSL4 may influence mTOR activity, and its inhibition could disrupt this pro-survival pathway. Furthermore, ACSL4 is a key regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10] By modulating lipid composition, inhibition of ACSL4 could potentially sensitize cancer cells to ferroptosis-inducing chemotherapies.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assay BrdU Incorporation Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (MDA-MB-231, PC-3) treatment Treat with this compound, Chemotherapy, or Combination cell_seeding->treatment brdu_labeling Add BrdU Labeling Reagent treatment->brdu_labeling fix_denature Fix and Denature DNA brdu_labeling->fix_denature primary_ab Incubate with Anti-BrdU Antibody fix_denature->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add TMB Substrate and Measure Absorbance secondary_ab->detection quantification Quantify Cell Proliferation detection->quantification comparison Compare Treatment Groups quantification->comparison

Caption: Experimental workflow for assessing the impact of this compound on chemotherapy sensitivity.

Proposed Signaling Pathway of this compound Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm chemo_drug Chemotherapeutic Drug abc_transporter ABC Transporter (Drug Efflux) chemo_drug->abc_transporter apoptosis Apoptosis chemo_drug->apoptosis This compound This compound acsl4 ACSL4 This compound->acsl4 acsl4->abc_transporter Upregulates arachidonoyl_coa Arachidonoyl-CoA acsl4->arachidonoyl_coa mTOR_pathway mTOR Pathway acsl4->mTOR_pathway ferroptosis Ferroptosis acsl4->ferroptosis arachidonic_acid Arachidonic Acid arachidonic_acid->acsl4 lipid_synthesis Lipid Synthesis & Signaling Lipids arachidonoyl_coa->lipid_synthesis lipid_synthesis->mTOR_pathway cell_survival Cell Survival & Proliferation mTOR_pathway->cell_survival cell_survival->apoptosis

Caption: Proposed mechanism of this compound in overcoming chemotherapy resistance.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells to overcome chemotherapy resistance. By inhibiting ACSL4, this compound not only impedes tumor cell proliferation but also restores sensitivity to a range of conventional chemotherapeutic drugs. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with existing cancer treatments.

Future research should focus on elucidating the intricate details of the signaling pathways modulated by this compound and ACSL4 inhibition. In vivo studies in relevant animal models are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in a more complex biological system. Ultimately, the development of this compound and other ACSL4 inhibitors holds the potential to significantly improve clinical outcomes for patients with chemoresistant cancers.

References

Methodological & Application

Application Notes and Protocols: PRGL493 In Vitro Assay for Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRGL493 is a potent and selective inhibitor of the long-chain acyl-CoA synthetase 4 (ACSL4).[1] ACSL4 is an enzyme involved in the metabolism of fatty acids, particularly the conversion of arachidonic acid to arachidonoyl-CoA, and plays a role in steroidogenesis.[2][3][4][5] Emerging research has identified ACSL4 as a key player in the development of tumor aggressiveness in certain cancers, such as breast and prostate cancer.[6] this compound has been shown to block cell proliferation and tumor growth in both cellular and animal models of breast and prostate cancer.[1][2][3][7][8] It has also been observed to sensitize tumor cells to chemotherapeutic and hormonal treatments.[2][3][7][8] These findings suggest that this compound holds promise as a therapeutic agent for cancers that are dependent on ACSL4 activity and steroid synthesis.[3][4][5]

This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound. The described method is based on the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, a reliable method for quantifying cell proliferation.

Mechanism of Action: ACSL4 Inhibition

This compound exerts its anti-proliferative effects by inhibiting ACSL4. This enzyme is crucial for the activation of long-chain fatty acids, which are essential for various cellular processes, including membrane synthesis, energy storage, and the production of signaling molecules. By inhibiting ACSL4, this compound disrupts these processes, leading to a reduction in cell growth and proliferation. The effect of this compound is considered cytostatic, meaning it inhibits cell proliferation without necessarily inducing cell death.[6]

Signaling Pathway

PRGL493_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic Acid->ACSL4 Substrate Arachidonoyl-CoA Arachidonoyl-CoA ACSL4->Arachidonoyl-CoA Catalyzes This compound This compound This compound->ACSL4 Inhibits Lipid Synthesis\n& Steroidogenesis Lipid Synthesis & Steroidogenesis Arachidonoyl-CoA->Lipid Synthesis\n& Steroidogenesis Cell Proliferation Cell Proliferation Lipid Synthesis\n& Steroidogenesis->Cell Proliferation

Caption: Mechanism of this compound action.

Experimental Protocol: BrdU Cell Proliferation Assay

This protocol details the steps to measure the effect of this compound on the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).

Materials and Reagents

  • Cell Lines: MDA-MB-231, PC-3, or other relevant cancer cell lines.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • This compound: Prepare a stock solution in DMSO.

  • BrdU Labeling Reagent: (e.g., from a commercial BrdU cell proliferation ELISA kit).

  • FixDenat Solution: To fix cells and denature DNA.

  • Anti-BrdU-POD Antibody: Peroxidase-conjugated antibody against BrdU.

  • Substrate Solution (TMB): For colorimetric detection.

  • Stop Solution (e.g., H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

experimental_workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. BrdU Labeling B->C D 4. Fixation and DNA Denaturation C->D E 5. Antibody Incubation D->E F 6. Substrate Addition & Measurement E->F

Caption: Workflow for the BrdU cell proliferation assay.

Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours.[6]

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the FixDenat solution.

    • Add 100 µL of the anti-BrdU-POD antibody solution to each well.

    • Incubate for 90 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Substrate Addition and Measurement:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate for 5-30 minutes at room temperature, or until a color change is apparent.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The results can be presented as the percentage of inhibition of cell proliferation compared to the vehicle control.

This compound Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Inhibition of Cell Proliferation
0 (Vehicle Control)[Insert Value]0%
1[Insert Value][Calculate Value]
10[Insert Value][Calculate Value]
50[Insert Value][Calculate Value]
100[Insert Value][Calculate Value]

Calculation of % Inhibition:

% Inhibition = [1 - (Absorbance of Treated Well / Absorbance of Control Well)] x 100

Expected Outcomes

Based on published data, this compound is expected to inhibit the proliferation of breast and prostate cancer cells in a dose-dependent manner.[2][6] For example, in MDA-MB-231 and PC-3 cells, significant inhibition of proliferation has been observed at concentrations around 10 µM and higher after 72 hours of treatment.[6]

This protocol provides a robust framework for assessing the in vitro anti-proliferative activity of this compound. The BrdU assay is a sensitive and reliable method for this purpose. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and data interpretation, making this a valuable resource for researchers investigating the therapeutic potential of ACSL4 inhibitors.

References

Application Notes and Protocols for PRGL493 in Animal Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PRGL493, a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), in preclinical animal models of breast cancer. The following protocols are based on established research and are intended to facilitate the investigation of this compound as a potential therapeutic agent.

Introduction

Acyl-CoA Synthetase 4 (ACSL4) is a critical enzyme in the metabolism of fatty acids, particularly arachidonic acid.[1][2] Emerging evidence has implicated ACSL4 in promoting tumor aggressiveness, therapeutic resistance, and metastasis in various cancers, including breast cancer.[1][2][3] this compound has been identified as a small molecule inhibitor of ACSL4, demonstrating efficacy in reducing tumor growth and sensitizing cancer cells to conventional therapies in preclinical breast cancer models.[1][4] These notes provide detailed methodologies for leveraging this compound in in vivo breast cancer studies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of ACSL4. This inhibition disrupts downstream pathways that contribute to cancer progression. A key mechanism involves the reduction of arachidonic acid metabolism, which is linked to the production of pro-inflammatory eicosanoids that can drive tumor growth. Furthermore, recent studies suggest that ACSL4 inhibition by this compound can modulate fatty acid oxidation and influence the epigenetic landscape of cancer cells, leading to the suppression of key metastatic drivers like SNAIL.

ACSL4 Signaling Pathway in Breast Cancer

ACSL4_Pathway This compound This compound ACSL4 ACSL4 This compound->ACSL4 inhibits Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->ACSL4 Fatty_Acid_Oxidation Fatty Acid Oxidation Arachidonoyl_CoA->Fatty_Acid_Oxidation Prostaglandins Prostaglandins Arachidonoyl_CoA->Prostaglandins Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Histone_Acetylation Histone Acetylation (H3K9, H3K27) Acetyl_CoA->Histone_Acetylation SNAIL SNAIL Expression Histone_Acetylation->SNAIL Metastasis Metastasis SNAIL->Metastasis Tumor_Growth Tumor Growth & Aggressiveness Metastasis->Tumor_Growth Prostaglandins->Tumor_Growth

Caption: Simplified signaling pathway of ACSL4 in breast cancer and the inhibitory action of this compound.

Data Presentation

In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
ParameterVehicle ControlThis compound TreatmentReference
Animal Model NSG Female MiceNSG Female Mice
Cell Line MDA-MB-231MDA-MB-231
Dosage Vehicle (10% DMSO + 40% PEG + 5% Tween-80 + 45% PBS)500 µg/kg
Administration Daily Oral GavageDaily Oral Gavage
Tumor Growth Inhibition -40% reduction in BQ overexpressing tumors[5]

Experimental Protocols

Orthotopic Xenograft Model of Triple-Negative Breast Cancer

This protocol details the establishment of an orthotopic xenograft model using the MDA-MB-231 human breast cancer cell line and subsequent treatment with this compound.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 4-6 weeks old

  • This compound

  • Vehicle components: DMSO, PEG, Tween-80

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in complete medium until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Trypsinize the cells and perform a cell count.

    • Centrifuge the cells and resuspend the pellet in sterile PBS.

    • On ice, mix the cell suspension with Matrigel® at a 1:1 ratio to a final concentration of 5 x 10^7 cells/mL.

  • Orthotopic Implantation:

    • Anesthetize the NSG mice.

    • Inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) into the mammary fat pad.

    • Monitor the mice for tumor development.

  • This compound Formulation:

    • Prepare the vehicle solution consisting of 10% DMSO, 40% PEG, 5% Tween-80, and 45% PBS.

    • Dissolve this compound in the vehicle to a final concentration for a 500 µg/kg dosage.

  • Treatment Regimen:

    • Once tumors are palpable, randomize the mice into control and treatment groups.

    • Administer this compound (500 µg/kg) or vehicle control to the respective groups daily via oral gavage.

  • Tumor Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow

Experimental_Workflow Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Cell Harvest & Counting Cell_Culture->Cell_Harvest Cell_Preparation Cell Resuspension in PBS:Matrigel (1:1) Cell_Harvest->Cell_Preparation Implantation Orthotopic Implantation in Mammary Fat Pad of NSG Mice Cell_Preparation->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Daily Oral Gavage: This compound (500 µg/kg) or Vehicle Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint Endpoint: Tumor Excision & Analysis Tumor_Measurement->Endpoint

Caption: Workflow for the in vivo evaluation of this compound in a breast cancer xenograft model.

Combination Therapy

This compound has been shown to sensitize breast cancer cells to standard chemotherapeutic agents. In vitro studies using the MDA-MB-231 cell line demonstrated that co-incubation with this compound enhances the anti-proliferative effects of drugs such as 4-hydroxytamoxifen, cisplatin, doxorubicin, and paclitaxel. This suggests a potential role for this compound in combination therapy to overcome drug resistance. Further in vivo studies are warranted to explore these combinations.

Conclusion

This compound represents a promising therapeutic agent for the treatment of breast cancer, particularly aggressive subtypes with high ACSL4 expression. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, paving the way for further clinical development.

References

Application Notes and Protocols for PRGL493 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRGL493 is a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1][2][3][4] ACSL4 is a critical enzyme in fatty acid metabolism, specifically catalyzing the conversion of arachidonic acid to arachidonoyl-CoA.[1][2][3][4] This activity is implicated in various pathological processes, including tumor growth, therapeutic resistance, and steroidogenesis.[1][2][3][4] Inhibition of ACSL4 by this compound has been shown to suppress tumor progression and sensitize cancer cells to other treatments, making it a promising candidate for further preclinical and clinical investigation.[1][2][3][4]

These application notes provide detailed protocols and guidelines for the dosage and administration of this compound in in vivo studies, particularly in mouse xenograft models.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
Animal ModelTumor TypeThis compound DosageAdministration RouteTreatment ScheduleOutcomeReference
MiceBreast Cancer Xenograft (MDA-MB-231)250 µg/KgIntraperitoneal (i.p.)DailySignificant reduction in tumor volume[5]
MiceProstate Cancer Xenograft (PC-3)250 µg/KgIntraperitoneal (i.p.)DailySignificant reduction in tumor volume[5]
MiceGeneral250 µg/KgNot SpecifiedNot SpecifiedSignificant inhibition of adrenal and testicular steroid synthesis[2]
Table 2: In Vitro Activity of this compound
Cell LineAssayIC50NotesReference
MDA-MB-231 (Breast Cancer)Proliferation Assay23 µM-[1]
PC-3 (Prostate Cancer)Proliferation Assay27 µM-[1]
MA-10 (Leydig Cells)Steroidogenesis Assay~5 µMMinimum inhibitory concentration for progesterone (B1679170) synthesis[1]
Y1 (Adrenal Cells)Steroidogenesis Assay~5 µMMinimum inhibitory concentration for progesterone synthesis[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of ACSL4. This enzyme plays a crucial role in lipid metabolism and signaling pathways associated with cell proliferation and survival.

ACSL4_Signaling_Pathway cluster_membrane Cellular Processes Arachidonic_Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic_Acid->ACSL4 Substrate Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA Catalyzes mTOR_Signaling mTOR Signaling ACSL4->mTOR_Signaling Activates Lipid_Metabolism Lipid Metabolism & Steroidogenesis Arachidonoyl_CoA->Lipid_Metabolism Ferroptosis Ferroptosis Arachidonoyl_CoA->Ferroptosis This compound This compound This compound->ACSL4 Inhibits Tumor_Growth Tumor Growth & Survival Lipid_Metabolism->Tumor_Growth Ferroptosis->Tumor_Growth Inhibits mTOR_Signaling->Tumor_Growth

Caption: this compound inhibits ACSL4, blocking downstream pathways. (Within 100 characters)

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its chemical structure, this compound is predicted to be hydrophobic. A standard vehicle for administering hydrophobic compounds to mice is a mixture of DMSO, PEG300, Tween 80, and saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Dissolve this compound in DMSO to create a stock solution. For example, create a 10 mg/mL stock solution.

  • On the day of injection, prepare the final formulation. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • To prepare 1 mL of the final formulation, mix:

    • 100 µL of the this compound/DMSO stock solution (adjust volume based on desired final concentration).

    • 400 µL of PEG300.

    • 50 µL of Tween 80.

    • 450 µL of sterile saline.

  • Vortex the solution thoroughly to ensure it is a homogenous suspension.

  • The final concentration should be calculated to deliver 250 µg of this compound per Kg of body weight in a typical injection volume of 100-200 µL.

In Vivo Mouse Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.

  • Cancer cell line of interest (e.g., MDA-MB-231 or PC-3).

  • Cell culture medium and reagents.

  • Matrigel (optional, for enhanced tumor establishment).

  • Formulated this compound and vehicle control.

  • Calipers for tumor measurement.

Workflow:

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision & Analysis) Monitoring->Endpoint

Caption: Workflow for a typical in vivo xenograft study. (Within 100 characters)

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL. A 1:1 mixture with Matrigel can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at a dose of 250 µg/Kg body weight daily.

    • Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group.

  • Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals daily.

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Concluding Remarks

The provided protocols offer a framework for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount. The potent and selective nature of this compound makes it a valuable tool for investigating the role of ACSL4 in various disease models.

References

PRGL493: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective ACSL4 Inhibitor for Cancer Research

Introduction:

PRGL493 is a potent and selective inhibitor of the long-chain acyl-CoA synthetase 4 (ACSL4).[1][2][3] ACSL4 is a key enzyme in the metabolism of arachidonic acid and is implicated in the development of tumor aggressiveness in breast and prostate cancers through the regulation of various signal transduction pathways.[4][5] this compound has been shown to block cell proliferation and tumor growth in both cellular and animal models of breast and prostate cancer.[4][6][7][8] Furthermore, it sensitizes tumor cells to chemotherapeutic and hormonal treatments and inhibits steroidogenesis.[4][5][6][7][8] These characteristics make this compound a valuable tool for cancer research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture, including solubility data, preparation of stock solutions, and experimental protocols for assessing its biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H21N7O2[9]
Molecular Weight451.48 g/mol [9]
CAS Number2479378-45-3[9]

Table 2: Solubility of this compound

SolventConcentrationRemarksReference
DMSO10 mM-[2]
DMSO8 mg/mL (~17.71 mM)Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[1]
Corn OilNot specifiedFor in vivo applications, a 4 mg/mL DMSO stock can be diluted in corn oil.[1]

Table 3: Recommended Working Concentrations for Cell Culture

Cell LineAssay TypeConcentration RangeIncubation TimeReference
MDA-MB-231 (Breast Cancer)Proliferation Assay (IC50)~23 µM48 hours[4]
PC-3 (Prostate Cancer)Proliferation Assay (IC50)~27 µM48 hours[4]
MA-10 (Leydig Cells)ACSL4 Activity Inhibition10, 25, 50 µM3 hours[10]
MDA-MB-231, PC-3ACSL4 Activity Inhibition25, 50 µM3 hours[10]
VariousFerroptosis Protection Assay1 - 50 µM1-2 hours (pre-treatment)[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving in DMSO:

    • To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage (up to 6 months).[2] For short-term storage, 4°C is suitable for up to 2 weeks.[3]

Protocol 2: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231) or prostate cancer cell line (e.g., PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a preferred reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

Signaling Pathway of this compound Action

PRGL493_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid_ext Arachidonic Acid (extracellular) Arachidonic_Acid_int Arachidonic Acid (intracellular) Arachidonic_Acid_ext->Arachidonic_Acid_int ACSL4 ACSL4 Arachidonic_Acid_int->ACSL4 This compound This compound This compound->ACSL4 Inhibits Inhibition_Tumor Inhibition of Tumor Growth & Proliferation This compound->Inhibition_Tumor Inhibition_Steroid Inhibition of Steroidogenesis This compound->Inhibition_Steroid Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA Catalyzes Tumor_Growth Tumor Growth & Proliferation Arachidonoyl_CoA->Tumor_Growth Steroidogenesis Steroidogenesis Arachidonoyl_CoA->Steroidogenesis

Caption: Mechanism of action of this compound as an ACSL4 inhibitor.

Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with this compound (including vehicle control) incubate_24h_1->treat_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_reagent Add Cell Viability Reagent incubate_48h->add_reagent measure_absorbance Measure Absorbance/ Fluorescence add_reagent->measure_absorbance analyze_data Data Analysis (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation inhibition by this compound.

References

Application of PRGL493 in the Study of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A key mechanism driving CRPC is the intratumoral synthesis of androgens, which reactivates androgen receptor (AR) signaling. Acyl-CoA synthetase 4 (ACSL4), an enzyme involved in fatty acid metabolism and steroidogenesis, has emerged as a critical player in this process and a promising therapeutic target.[1][2][3] PRGL493 is a novel and specific inhibitor of ACSL4, demonstrating significant potential in preclinical studies for overcoming therapeutic resistance in CRPC.[1][2] This document provides detailed application notes and protocols for utilizing this compound in CRPC research.

Mechanism of Action

This compound exerts its anti-tumor effects in CRPC primarily through the inhibition of ACSL4.[1][2] ACSL4 is crucial for the conversion of arachidonic acid to arachidonoyl-CoA, a key step in lipid metabolism and steroidogenesis.[1][2] By inhibiting ACSL4, this compound disrupts de novo steroid synthesis within prostate cancer cells, thereby reducing the fuel for AR-mediated tumor growth.[1][2] Furthermore, ACSL4 is implicated in promoting tumor aggressiveness, and its inhibition by this compound has been shown to block cell proliferation and sensitize cancer cells to conventional therapies.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineAssayParameterThis compound ConcentrationResultReference
PC-3Cell ProliferationIC5027 µMInhibition of cell proliferation[2]
PC-3Sensitization to Docetaxel (B913)Cell Proliferation10 µMSignificant sensitization to docetaxel (1 nM)[4][5]
PC-3Steroid Synthesis-Not specifiedSignificant inhibition of steroid synthesis[2]
PC-3Protein Expression (StAR)-Not specifiedInhibition of StAR protein expression[2]
Primary Culture (Human Prostate Tumor)Cell Growth (MTT Assay)-50 µMInhibition of cell growth[5]
Table 2: In Vivo Efficacy of this compound
ModelTreatmentDosageOutcomeReference
Mouse ModelThis compound250 µg/Kg body weightSignificant inhibition of adrenal and testicular steroid synthesis[2]

Experimental Protocols

Cell Viability and Proliferation Assay (BrdU Incorporation)

This protocol is adapted from studies evaluating the effect of this compound on prostate cancer cell proliferation.[4][5]

Materials:

  • Prostate cancer cell lines (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Docetaxel (for sensitization studies)

  • BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (DMSO). For sensitization studies, co-treat with a fixed concentration of docetaxel (e.g., 1 nM) and/or this compound (e.g., 10 µM).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add BrdU reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition of cell proliferation compared to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration.

Western Blot Analysis for Protein Expression

This protocol is to assess the effect of this compound on the expression of key proteins involved in steroidogenesis, such as StAR.[2]

Materials:

  • Prostate cancer cells (e.g., PC-3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-StAR, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat PC-3 cells with this compound at the desired concentration and for the specified duration.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a protein assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels. Note that this compound has been shown not to inhibit the expression of ACSL4 protein itself.[2]

In Vivo Steroidogenesis Inhibition Study

This protocol is a general guideline based on the in vivo experiments mentioned in the literature.[2]

Materials:

  • Animal model (e.g., immunodeficient mice)

  • This compound

  • Vehicle control

  • Blood collection supplies

  • Hormone assay kits (e.g., ELISA for testosterone)

Procedure:

  • Acclimate the animals to the housing conditions.

  • Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the animals via the appropriate route (e.g., intraperitoneal injection).

  • At the end of the treatment period, collect blood samples from the animals.

  • Isolate serum or plasma from the blood samples.

  • Measure the levels of relevant steroids (e.g., testosterone) using a validated hormone assay kit.

  • Compare the steroid levels between the this compound-treated and vehicle-treated groups to determine the extent of steroidogenesis inhibition.

Visualizations

PRGL493_Mechanism_of_Action cluster_CRPC Castration-Resistant Prostate Cancer Cell Arachidonic_Acid Arachidonic Acid Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA ACSL4 Steroid_Synthesis De Novo Steroid Synthesis Arachidonoyl_CoA->Steroid_Synthesis Androgens Androgens Steroid_Synthesis->Androgens AR Androgen Receptor (AR) Androgens->AR activates Tumor_Growth Tumor Growth & Survival AR->Tumor_Growth promotes ACSL4 ACSL4 This compound This compound This compound->ACSL4 inhibits

Caption: Mechanism of this compound action in CRPC.

Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Prostate Cancer Cell Lines (e.g., PC-3) treatment Treat with this compound (± Docetaxel) start_invitro->treatment proliferation Cell Proliferation Assay (BrdU) treatment->proliferation western Western Blot (StAR, ACSL4) treatment->western steroid_synthesis_assay Steroid Synthesis Assay treatment->steroid_synthesis_assay start_invivo Mouse Model treatment_invivo Administer this compound start_invivo->treatment_invivo blood_collection Blood Collection treatment_invivo->blood_collection hormone_assay Hormone Assay (e.g., Testosterone) blood_collection->hormone_assay

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for PRGL493 in Ferroptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PRGL493, a selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), and its application in cancer research, specifically in the context of ferroptosis.

Introduction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] It has emerged as a promising therapeutic target in cancer, particularly for aggressive and therapy-resistant tumors.[3] ACSL4 is a critical enzyme in the execution of ferroptosis. It enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[4][5] this compound has been identified as a potent and selective inhibitor of ACSL4, thereby modulating ferroptosis and exhibiting anti-tumor activity.[6][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Proliferation

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer23[8]
PC-3Prostate Cancer27[8]

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

Cell LineCancer TypeCombination AgentConcentrationEffectReference
MDA-MB-231Triple-Negative Breast Cancer4-hydroxytamoxifen7.5 µMSensitizes cells to treatment[9]
MDA-MB-231Triple-Negative Breast CancerCisplatin1 µMSensitizes cells to treatment[9]
MDA-MB-231Triple-Negative Breast CancerDoxorubicin0.25 µMSensitizes cells to treatment[9]
MDA-MB-231Triple-Negative Breast CancerPaclitaxel0.1 µMSensitizes cells to treatment[9]
PC-3Prostate CancerDocetaxel1 nMSensitizes cells to treatment[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.

PRGL493_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 Activation PL_PUFA Phospholipids with PUFAs L_ROS Lipid Peroxidation (Lipid ROS) PL_PUFA->L_ROS Oxidation Ferroptosis Ferroptosis L_ROS->Ferroptosis Induction ACSL4->PL_PUFA Esterification This compound This compound This compound->ACSL4 Inhibition

Caption: Mechanism of this compound in inhibiting ferroptosis.

Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, PC-3) PRGL493_Treatment This compound Treatment (Dose-response) Cell_Culture->PRGL493_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., BrdU) PRGL493_Treatment->Proliferation_Assay Ferroptosis_Markers Ferroptosis Marker Analysis (Lipid ROS, Iron levels) PRGL493_Treatment->Ferroptosis_Markers Xenograft_Model Tumor Xenograft Model (e.g., in ovo CAM assay) PRGL493_Administration This compound Administration Xenograft_Model->PRGL493_Administration Tumor_Measurement Tumor Growth Measurement PRGL493_Administration->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

1. Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[9]

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, PC-3)

    • Complete cell culture medium

    • This compound

    • BrdU Cell Proliferation Assay Kit

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 72 hours.

    • During the final 2-4 hours of incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Aspirate the labeling medium and fix the cells.

    • Add the anti-BrdU-POD antibody and incubate.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition of cell proliferation compared to control (vehicle-treated) cells.

2. In Ovo Chick Chorioallantoic Membrane (CAM) Assay for Tumor Growth

This protocol is based on the in vivo model used to evaluate the effect of this compound on tumor growth.[8]

  • Materials:

    • Fertilized chicken eggs

    • MDA-MB-231 cancer cells

    • This compound

    • Phosphate-buffered saline (PBS)

    • Matrigel

    • Incubator (37°C, 60% humidity)

    • Stereomicroscope

  • Procedure:

    • Incubate fertilized eggs for 10 days (Embryonic Development Day - EDD 10).

    • On EDD 10, create a small window in the eggshell to expose the CAM.

    • Prepare a cell suspension of 0.5 x 10⁶ MDA-MB-231 cells in PBS mixed with Matrigel.

    • Inoculate the cell suspension, with or without this compound (e.g., 10 µM and 100 µM), onto the CAM.

    • Seal the window and return the eggs to the incubator.

    • On EDD 12, re-treat the developing tumors in ovo with this compound.

    • On EDD 14, excise the tumors from the CAM.

    • Measure the tumor volume.

    • Fix the tumors in paraformaldehyde for histological analysis.

3. ACSL4 Enzymatic Activity Assay

This is a general protocol to assess the inhibitory effect of this compound on ACSL4 enzymatic activity.[7][8]

  • Materials:

    • Recombinant human ACSL4 enzyme or cell lysates from cells overexpressing ACSL4.

    • Arachidonic acid (AA)

    • Coenzyme A (CoA)

    • ATP

    • Reaction buffer

    • This compound

    • Method for detecting Arachidonoyl-CoA (e.g., HPLC, mass spectrometry)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.

    • Add the recombinant ACSL4 enzyme or cell lysate to the reaction mixture.

    • Add varying concentrations of this compound to the respective reaction tubes and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction.

    • Analyze the formation of arachidonoyl-CoA using a suitable detection method.

    • Determine the inhibitory activity of this compound by comparing the amount of product formed in the presence and absence of the inhibitor.

This compound is a valuable tool for studying the role of ACSL4 and ferroptosis in cancer. Its ability to inhibit ACSL4 activity leads to the suppression of cancer cell proliferation and can sensitize tumors to conventional therapies. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of targeting the ACSL4-mediated ferroptosis pathway in cancer.

References

Application Notes and Protocols: Experimental Design for PRGL493 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRGL493 is a potent and selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).[1] ACSL4 is a critical enzyme in lipid metabolism, particularly in the activation of long-chain fatty acids like arachidonic acid, and is implicated in steroidogenesis and the promotion of tumor aggressiveness in cancers such as breast and prostate cancer.[1] Mechanistically, this compound inhibits the conversion of arachidonic acid to arachidonoyl-CoA, thereby impeding downstream signaling pathways that contribute to cell proliferation, migration, and survival.[1][2][3] Notably, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic and hormonal agents, providing a strong rationale for its use in combination therapies to enhance anti-tumor efficacy and overcome drug resistance.[1][2][4][5]

These application notes provide a comprehensive experimental framework for designing and evaluating combination therapies involving this compound. The protocols outlined below detail methods for assessing synergistic interactions, elucidating mechanisms of action, and evaluating therapeutic efficacy in both in vitro and in vivo models.

I. In Vitro Experimental Design

A. Rationale and Combination Strategy

The initial phase of designing a combination therapy with this compound involves selecting appropriate partner drugs. Based on its known mechanism and preclinical data, logical combination partners include:

  • Hormonal Therapies (e.g., 4-hydroxytamoxifen (B85900) for ER+ breast cancer, Enzalutamide for prostate cancer): this compound inhibits steroidogenesis, which can complement the action of hormone receptor antagonists.[1]

  • Chemotherapeutic Agents (e.g., Docetaxel for prostate cancer; Cisplatin, Doxorubicin, Paclitaxel for various solid tumors): this compound can sensitize tumor cells to the cytotoxic effects of these agents.[6]

  • Targeted Therapies: Inhibitors of pathways that are co-activated or act in parallel to the ACSL4 pathway.

  • Ferroptosis Inducers: Given ACSL4's role in ferroptosis, combining this compound with agents that induce this form of cell death could be a novel therapeutic strategy.[7]

  • Immunotherapies: ACSL4 has been implicated in modulating the tumor immune microenvironment, suggesting potential synergy with immune checkpoint inhibitors.[4][8]

The following workflow outlines the key steps for in vitro evaluation of this compound combination therapies.

G cluster_0 In Vitro Evaluation Workflow cluster_1 Mechanism of Action cluster_2 Functional Outcomes A Cell Line Selection (Breast, Prostate Cancer Lines) B Single Agent Dose-Response (this compound & Partner Drug) A->B C Combination Synergy Assessment (Checkerboard Assay, Chou-Talalay Analysis) B->C D Mechanism of Action Studies C->D E Functional Assays C->E D1 Signaling Pathway Analysis (Western Blot) D->D1 D2 ACSL4 Activity Assay D->D2 D3 Steroidogenesis Assay D->D3 E1 Cell Proliferation Assay (BrdU) E->E1 E2 Cell Migration/Invasion Assay (Transwell/Wound Healing) E->E2 E3 Apoptosis/Cell Death Assay E->E3

Figure 1: In Vitro Experimental Workflow for this compound Combination Therapy.
B. Data Presentation: Quantitative Summary Tables

Table 1: Single Agent IC50 Values

Cell LineThis compound IC50 (µM)Combination Partner IC50 (µM/nM)
MDA-MB-231ValueValue (e.g., Doxorubicin)
PC-3ValueValue (e.g., Docetaxel)
LNCaPValueValue (e.g., Enzalutamide)
OtherValueValue

Table 2: Combination Index (CI) Values for this compound + Partner Drug

Cell LineFa = 0.25 (CI Value)Fa = 0.50 (CI Value)Fa = 0.75 (CI Value)Synergy Interpretation
MDA-MB-231ValueValueValueSynergistic/Additive
PC-3ValueValueValueSynergistic/Additive
LNCaPValueValueValueSynergistic/Additive
OtherValueValueValueSynergistic/Additive
CI < 0.9: Synergy; CI = 0.9-1.1: Additive; CI > 1.1: Antagonism

Table 3: Summary of Functional Assay Results

AssayTreatment GroupMDA-MB-231 (% of Control)PC-3 (% of Control)
Proliferation This compoundValueValue
(BrdU Incorporation)Partner DrugValueValue
CombinationValueValue
Migration This compoundValueValue
(Transwell)Partner DrugValueValue
CombinationValueValue
C. Experimental Protocols

Protocol 1: Cell Proliferation Assay (BrdU Incorporation)

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Breast or prostate cancer cell lines (e.g., MDA-MB-231, PC-3)

  • Complete growth medium

  • This compound and combination partner drug

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound, the combination partner, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

  • Remove the labeling solution and fix the cells with Fixing/Denaturing Solution for 30 minutes at room temperature.

  • Wash the wells with PBS.

  • Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add HRP-conjugated secondary antibody for 1 hour.

  • Wash the wells and add TMB substrate. Incubate until color develops.

  • Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blot Analysis for Signaling Pathways

This protocol assesses the effect of the combination therapy on key signaling proteins.

Materials:

  • Cell lysates from treated cells

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACSL4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, the partner drug, or the combination for the desired time.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Transwell Migration Assay

This protocol evaluates the effect of the combination therapy on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound and combination partner drug

  • Crystal Violet staining solution

Procedure:

  • Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell insert in serum-free medium containing the treatments (this compound, partner drug, or combination).

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 12-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields under a microscope.

II. In Vivo Experimental Design

A. Rationale and Model Selection

Successful in vitro combinations should be validated in a relevant in vivo model. Xenograft models using human breast or prostate cancer cell lines implanted in immunocompromised mice are standard. For studies involving immunotherapy combinations, syngeneic models with immunocompetent mice are necessary.

The following diagram illustrates the workflow for an in vivo combination study.

G cluster_0 In Vivo Evaluation Workflow cluster_1 Endpoint Analysis A Tumor Cell Implantation (e.g., subcutaneous xenograft) B Tumor Growth & Animal Randomization A->B C Treatment Administration (Vehicle, this compound, Partner Drug, Combination) B->C D Monitoring (Tumor Volume, Body Weight, Clinical Signs) C->D E Endpoint Analysis D->E E1 Tumor Growth Inhibition (TGI) Calculation E->E1 E2 Ex Vivo Analysis of Tumors (Western Blot, IHC) E->E2 E3 Toxicity Assessment (Histopathology of Organs) E->E3

Figure 2: In Vivo Experimental Workflow for this compound Combination Therapy.
B. Data Presentation: Quantitative Summary Tables

Table 4: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlValueN/AValue
This compound (dose mg/kg)ValueValueValue
Partner Drug (dose mg/kg)ValueValueValue
CombinationValueValueValue

Table 5: Ex Vivo Tumor Analysis

Treatment Groupp-Akt / Total Akt RatioCleaved Caspase-3 (IHC Score)Ki-67 (% Positive Cells)
Vehicle ControlValueValueValue
This compoundValueValueValue
Partner DrugValueValueValue
CombinationValueValueValue
C. Experimental Protocol

Protocol 4: Xenograft Mouse Model for Combination Therapy

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cells (e.g., PC-3, MDA-MB-231)

  • Matrigel (optional)

  • This compound and combination partner, formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel/PBS mixture) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Partner drug alone

    • Group 4: this compound + Partner drug

  • Administer treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and ex vivo analysis (e.g., Western blot, immunohistochemistry).

  • Collect major organs for toxicity assessment via histopathology.

III. Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway affected by this compound and potential points of intervention for combination therapies.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects AA Arachidonic Acid ACSL4 ACSL4 AA->ACSL4 Substrate AA_CoA Arachidonoyl-CoA ACSL4->AA_CoA Catalyzes This compound This compound This compound->ACSL4 Inhibits Steroidogenesis Steroidogenesis AA_CoA->Steroidogenesis Lipid_Peroxidation Lipid Peroxidation (Ferroptosis) AA_CoA->Lipid_Peroxidation Proliferation Cell Proliferation & Survival AA_CoA->Proliferation

Figure 3: this compound Signaling Pathway and Mechanism of Action.

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy, elucidating mechanisms of action, and validating efficacy in relevant in vivo models, researchers can effectively advance the development of novel and more effective cancer treatments. Careful execution of these experiments and thorough data analysis are critical for identifying promising combination strategies for clinical translation.

References

PRGL493 Treatment for Primary Tissue Culture from Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRGL493 is a novel, potent, and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3] ACSL4 is a critical enzyme in the metabolism of arachidonic acid and is implicated in the development of tumor aggressiveness, therapeutic resistance, and steroidogenesis in various cancers, including breast and prostate cancer.[1][3][4][5] Preclinical studies have demonstrated that this compound can inhibit cancer cell proliferation and migration, reduce tumor growth, and sensitize cancer cells to existing chemotherapeutic and hormonal treatments.[1][3][5][6] Furthermore, this compound has shown efficacy in inhibiting the growth of primary cell cultures derived from patient tumor tissues.[1][2]

These application notes provide detailed protocols for the use of this compound in treating primary tissue cultures established from patient biopsies. The objective is to offer researchers a comprehensive guide for investigating the therapeutic potential of this compound in a patient-relevant ex vivo setting.

Mechanism of Action

This compound functions by specifically inhibiting the enzymatic activity of ACSL4, which is responsible for converting arachidonic acid into arachidonoyl-CoA.[1][3][6] This inhibition disrupts downstream signaling pathways that promote tumor growth and survival. Notably, this compound does not affect the expression level of the ACSL4 protein itself but rather targets its function directly.[1] By blocking ACSL4 activity, this compound can also inhibit de novo steroid synthesis, a pathway that can be exploited by tumors, particularly in hormone-dependent cancers like prostate cancer.[1][3][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayConcentrationEffect
MDA-MB-231Breast CancerProliferation (BrdU)10 µMSignificant Inhibition
PC-3Prostate CancerProliferation (BrdU)10 µMSignificant Inhibition
MDA-MB-231Breast CancerMigration (Wound Healing)50 µMSignificant Inhibition after 12h
PC-3Prostate CancerMigration (Wound Healing)50 µMSignificant Inhibition after 12h

Data synthesized from published studies.[2][4]

Table 2: Efficacy of this compound on Primary Cultures from Prostate Cancer Patients
Patient SamplesAssayConcentrationIncubation TimeResult
3 Prostate Cancer PatientsCell Growth (MTT)50 µM72 hoursSignificant inhibition of cell growth

Data sourced from a study on primary tissue cultures.[2][4]

Table 3: Synergistic Effects of this compound with Standard Chemotherapies
Cell LinePrimary DrugThis compound ConcentrationCombination Effect on Proliferation
MDA-MB-2314-hydroxytamoxifen (7.5 µM)10 µMEnhanced Inhibition
MDA-MB-231Cisplatin (1 µM)10 µMEnhanced Inhibition
MDA-MB-231Doxorubicin (0.25 µM)10 µMEnhanced Inhibition
MDA-MB-231Paclitaxel (0.1 µM)10 µMEnhanced Inhibition
PC-3Docetaxel (1 nM)10 µMEnhanced Inhibition

This table summarizes findings on the sensitization of cancer cells to drug treatments.[2]

Experimental Protocols

Protocol 1: Establishment of Primary Tissue Culture from Patient Biopsies

This protocol outlines the general steps for establishing primary cultures from fresh solid tumor biopsies.

Materials:

  • Fresh tumor biopsy tissue in transport media (e.g., DMEM) on ice.[7]

  • Sterile petri dishes (10 cm).[8][9]

  • Sterile scalpels or razor blades.[7][8]

  • Collagenase solution.[7]

  • HBSS buffer.[7]

  • Fetal Bovine Serum (FBS).[7]

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and relevant growth factors).

  • 6-well tissue culture plates.[8]

  • Sterile forceps.[8][9]

  • Laminar flow hood.[8][9]

Procedure:

  • Tissue Preparation: Inside a laminar flow hood, transfer the tumor biopsy to a sterile petri dish.[7] Wash the tissue with cold, sterile PBS to remove any blood or debris.

  • Mincing: Mince the tissue into small fragments (1-2 mm²) using sterile scalpels.[7]

  • Enzymatic Digestion: Transfer the tissue fragments to a tube containing a solution of Collagenase in HBSS buffer.[7] Incubate at 37°C for 1.5 to 2 hours with gentle agitation.[7]

  • Cell Dissociation: After incubation, quench the enzymatic reaction by adding cold, sterile FBS.[7] Pipette the cell suspension up and down to further dissociate the tissue into a single-cell suspension.

  • Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium. Plate the cells onto gelatin-coated 6-well plates.[8][9]

  • Culture Maintenance: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days and monitor for cell attachment and growth.

Protocol 2: this compound Treatment of Primary Tumor Cell Cultures

This protocol provides a method for treating established primary cultures with this compound to assess its effects on cell viability and proliferation.

Materials:

  • Established primary tumor cell cultures (from Protocol 1).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Complete culture medium.

  • MTT or BrdU proliferation assay kits.

  • Microplate reader.

Procedure:

  • Cell Seeding: Once primary cultures are established and proliferating, detach the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting concentration for in vitro studies is 50 µM.[2][4] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

  • Treatment: Remove the old medium from the 96-well plates and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, to assess the effect on cell proliferation.[2][4]

  • Proliferation Assay: After the incubation period, perform a cell proliferation assay according to the manufacturer's instructions (e.g., MTT or BrdU).

  • Data Analysis: Measure the absorbance using a microplate reader.[2] Calculate the percentage of cell growth inhibition compared to the vehicle control.

Visualizations

PRGL493_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid (out) Arachidonic Acid (from extracellular space) Arachidonic Acid (in) Arachidonic Acid Arachidonic Acid (out)->Arachidonic Acid (in) ACSL4 ACSL4 Arachidonic Acid (in)->ACSL4 Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA ATP -> AMP + PPi This compound This compound This compound->ACSL4 Downstream_Pathways Downstream Signaling (e.g., Pro-tumorigenic pathways) Arachidonoyl_CoA->Downstream_Pathways Tumor_Effects Tumor Growth, Proliferation, Drug Resistance Downstream_Pathways->Tumor_Effects

Caption: Mechanism of action of this compound in inhibiting the ACSL4 signaling pathway.

Experimental_Workflow Patient_Biopsy 1. Patient Tumor Biopsy Acquisition Tissue_Culture 2. Primary Tissue Culture Establishment (Mincing, Digestion, Plating) Patient_Biopsy->Tissue_Culture Cell_Expansion 3. Cell Expansion and Characterization Tissue_Culture->Cell_Expansion PRGL493_Treatment 4. This compound Treatment (Dose-response and Time-course) Cell_Expansion->PRGL493_Treatment Endpoint_Assays 5. Endpoint Assays (Proliferation, Viability, etc.) PRGL493_Treatment->Endpoint_Assays Data_Analysis 6. Data Analysis and Interpretation Endpoint_Assays->Data_Analysis

Caption: Experimental workflow for this compound treatment of primary patient tissue cultures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PRGL493 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PRGL493 concentration in half-maximal inhibitory concentration (IC50) determination assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1] ACSL4 is an enzyme involved in the metabolism of fatty acids, particularly the conversion of arachidonic acid to arachidonoyl-CoA.[2][3] By inhibiting ACSL4, this compound can disrupt signaling pathways that contribute to tumor growth and therapeutic resistance in certain cancers.[2][3] It has been shown to block cell proliferation in breast and prostate cancer models.[2]

Q2: What are the expected IC50 values for this compound?

The IC50 values for this compound can vary depending on the cell line and experimental conditions. However, published data provides a general range to expect. For instance, in highly aggressive breast and prostate cancer cells, the IC50 has been reported to be 23 µM and 27 µM, respectively.[2]

Q3: What is the recommended starting concentration range for this compound in an IC50 assay?

For initial experiments, it is advisable to use a wide range of concentrations to capture the full dose-response curve.[4] A common starting point spans several orders of magnitude, for example, from 1 nM to 100 µM.[4] Based on the known IC50 values, a concentration range centered around 25 µM would be a reasonable starting point for subsequent, more focused experiments.

Q4: How should I prepare the serial dilutions for this compound?

A common method is to perform serial dilutions, such as 2-fold or 3-fold dilutions, to generate 8 to 12 different concentrations.[4] It is crucial to prepare a stock solution of this compound in a suitable solvent, like DMSO, and then perform the serial dilutions in the appropriate cell culture medium.[5] Always include a vehicle control containing the same final concentration of the solvent as the highest this compound concentration.[5]

Q5: My dose-response curve for this compound is not sigmoidal. What are the possible reasons?

A non-sigmoidal dose-response curve can be due to several factors:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to define the full curve.

  • Compound Solubility: this compound may precipitate at higher concentrations.

  • Cellular Toxicity: At very high concentrations, off-target effects or solvent toxicity can lead to a sharp drop in viability that doesn't fit a standard sigmoidal model.

  • Assay Interference: The compound may interfere with the assay components (e.g., MTT dye).

Troubleshooting Guide

High Variability Between Replicate Wells
Possible Cause Suggested Solution
Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding and reagent addition.[6]
Edge effects on the plateAvoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[5]
Inaccurate pipettingRegularly calibrate and service your pipettes. For viscous solutions, consider using reverse pipetting.[6]
Incomplete mixing of this compoundGently tap or use a plate shaker to mix the contents of the wells after adding the compound.[6]
Inconsistent IC50 Values Across Experiments
Possible Cause Suggested Solution
Variation in cell passage number and healthUse cells within a narrow and consistent passage number range for all experiments.[5] Regularly check for cell morphology and viability.
Inconsistent incubation timesEnsure the duration of drug exposure is precisely controlled and consistent across all experiments.[5][6]
Changes in media or serum lotsTest new batches of media and serum for their effect on cell growth and drug response before using them in critical experiments.[6]
Degradation of this compoundPrepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.[6]
Inaccurate this compound concentrationVerify the concentration of your stock solution and ensure the accuracy of your serial dilutions.[6]

Experimental Protocols

Detailed Methodology for Cell Viability Assay (MTT)

This protocol provides a general framework for determining the IC50 of this compound using a cell viability assay. Specific parameters should be optimized for your particular cell line.

Materials:

  • 96-well cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[4]

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

PRGL493_Mechanism_of_Action cluster_cell Cell Membrane Arachidonic_Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic_Acid->ACSL4 Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA Downstream_Pathways Downstream Signaling (e.g., Steroidogenesis, Proliferation) Arachidonoyl_CoA->Downstream_Pathways This compound This compound This compound->ACSL4

Caption: Mechanism of action of this compound as an ACSL4 inhibitor.

IC50_Determination_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding cell_attachment Allow cells to attach (24h) cell_seeding->cell_attachment drug_prep Prepare serial dilutions of this compound cell_attachment->drug_prep drug_treatment Treat cells with this compound (48-72h) drug_prep->drug_treatment viability_assay Perform cell viability assay (e.g., MTT) drug_treatment->viability_assay data_acquisition Measure absorbance with plate reader viability_assay->data_acquisition data_analysis Analyze data and calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining IC50 values.

Troubleshooting_Logic start Inconsistent IC50 Results high_variability High variability in replicates? start->high_variability inconsistent_across_experiments Inconsistent between experiments? high_variability->inconsistent_across_experiments No check_seeding Review cell seeding protocol high_variability->check_seeding Yes check_passage Standardize cell passage number inconsistent_across_experiments->check_passage Yes end Consistent IC50 inconsistent_across_experiments->end No check_pipetting Calibrate pipettes check_seeding->check_pipetting check_mixing Ensure proper mixing check_pipetting->check_mixing check_mixing->end check_incubation Ensure consistent incubation times check_passage->check_incubation check_reagents Validate new reagent lots check_incubation->check_reagents check_compound Prepare fresh this compound dilutions check_reagents->check_compound check_compound->end

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Technical Support Center: Overcoming PRGL493 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of PRGL493, a known inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-target effects?

This compound is a small molecule inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme involved in fatty acid metabolism.[1][2][3][4] While it is used to study the role of ACSL4 in various biological processes, including cancer and steroidogenesis, like many small molecule inhibitors, it may exhibit off-target effects.[2][4] Potential off-target effects can arise from the structural similarity between ACSL4 and other enzymes, particularly those that also have ATP-binding sites.[5][6]

Q2: I'm observing unexpected changes in cell viability at low concentrations of this compound. Is this an off-target effect?

Unexpected cytotoxicity at low concentrations can be an indicator of off-target activity.[5] This could be due to the inhibition of proteins essential for cell survival.[5] It is recommended to perform a dose-response analysis to determine the concentration at which you observe the unexpected phenotype and compare it to the IC50 for ACSL4.[7]

Q3: How can I confirm that the phenotype I am observing is a direct result of ACSL4 inhibition?

To confirm that your observed phenotype is due to the inhibition of ACSL4, a multi-pronged approach is recommended.[5] This includes using a structurally unrelated inhibitor for the same target, performing rescue experiments, and using genetic approaches like CRISPR-Cas9 or siRNA to knock down ACSL4 and see if the phenotype is recapitulated.[7][8]

Q4: Are there any databases or resources to check for known off-targets of this compound?

While specific off-target databases for this compound may not be publicly available, general kinase inhibitor and compound-target databases can be a useful starting point to identify potential off-targets based on structural similarity. However, experimental validation is crucial.

Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Phenotypes

If you observe an unexpected phenotype in your experiments with this compound, it is crucial to determine whether it is a result of inhibiting the intended target, ACSL4, or an off-target protein.

1. Dose-Response Analysis

  • Objective: To determine the concentration range over which this compound produces its on-target and potential off-target effects.

  • Methodology:

    • Culture your cells of interest in a multi-well plate.

    • Treat the cells with a serial dilution of this compound, typically spanning a wide range of concentrations (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (e.g., DMSO).

    • After the desired incubation time, assess both the on-target effect (e.g., by measuring a downstream biomarker of ACSL4 activity) and the unexpected phenotype.

    • Plot the results as a dose-response curve to determine the EC50/IC50 for each effect. A significant difference between the two values may suggest an off-target effect.[7]

2. Use of a Structurally Unrelated ACSL4 Inhibitor

  • Objective: To confirm that the observed phenotype is specific to ACSL4 inhibition and not an artifact of the chemical structure of this compound.

  • Methodology:

    • Select a structurally different inhibitor of ACSL4.

    • Repeat your key experiments using this alternative inhibitor.

    • If the alternative inhibitor reproduces the same phenotype as this compound, it is more likely to be an on-target effect.[5]

3. Rescue Experiments

  • Objective: To demonstrate that the observed phenotype can be reversed by restoring ACSL4 activity or its downstream products.

  • Methodology:

    • Metabolite Rescue:

      • Treat cells with this compound to induce the phenotype.

      • In a parallel experiment, co-treat the cells with this compound and a downstream product of ACSL4's enzymatic activity (e.g., arachidonoyl-CoA).

      • If the addition of the downstream product reverses the phenotype, this supports an on-target effect.

    • Resistant Mutant Rescue:

      • If a this compound-resistant mutant of ACSL4 is available, express this mutant in your cells.

      • Treat the cells expressing the resistant mutant with this compound.

      • If the phenotype is not observed in the cells with the resistant mutant, it is likely an on-target effect.[7]

4. Genetic Validation using CRISPR-Cas9 Knockout

  • Objective: To determine if the genetic removal of ACSL4 recapitulates the phenotype observed with this compound.[8]

  • Methodology:

    • Design and validate guide RNAs (gRNAs) targeting the ACSL4 gene.

    • Deliver the gRNAs and Cas9 nuclease into your cells to generate ACSL4 knockout clones.

    • Verify the knockout of ACSL4 at the protein level using Western blotting.

    • Perform your phenotypic assays on the knockout clones and compare the results to cells treated with this compound. If the knockout cells exhibit the same phenotype, it strongly suggests an on-target effect.

Guide 2: Identifying Molecular Off-Targets of this compound

If the evidence suggests that this compound is acting through an off-target mechanism, the next step is to identify the unintended molecular target(s).

1. Kinase Profiling Assay

  • Objective: To screen this compound against a broad panel of kinases to identify potential off-target kinase inhibition.

  • Methodology:

    • Utilize a commercial kinase profiling service that offers screening against a large panel of purified kinases.

    • Provide a sample of this compound at a specified concentration (e.g., 1 µM).

    • The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase in the panel.[9]

    • The results will be provided as a percentage of inhibition for each kinase, allowing you to identify potential off-target hits.[9]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify proteins that physically interact with this compound in a cellular context.[9]

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cells across a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the soluble fraction using mass spectrometry to identify proteins that are stabilized by this compound binding (i.e., they remain soluble at higher temperatures).

    • A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.[8]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

EffectMetricThis compound IC50/EC50
On-TargetInhibition of Arachidonoyl-CoA Production50 nM
Off-TargetDecrease in Cell Viability5 µM
Off-TargetInhibition of Off-Target Kinase X2 µM

Table 2: Hypothetical Kinase Profiling Results for this compound (1 µM)

KinaseFamily% Inhibition
ACSL4 (On-Target) Ligase95%
Off-Target Kinase X Tyrosine Kinase85%
Off-Target Kinase Y Serine/Threonine Kinase60%
Off-Target Kinase Z Tyrosine Kinase<10%

Visualizations

cluster_0 This compound Intended and Off-Target Pathways This compound This compound ACSL4 ACSL4 This compound->ACSL4 On-Target Inhibition Off_Target_Kinase_X Off_Target_Kinase_X This compound->Off_Target_Kinase_X Off-Target Inhibition Arachidonoyl_CoA Arachidonoyl_CoA ACSL4->Arachidonoyl_CoA Product Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->ACSL4 Substrate On_Target_Phenotype On-Target Phenotype (e.g., Altered Lipid Metabolism) Arachidonoyl_CoA->On_Target_Phenotype Downstream_Substrate Downstream_Substrate Off_Target_Kinase_X->Downstream_Substrate Off_Target_Phenotype Off-Target Phenotype (e.g., Decreased Viability) Downstream_Substrate->Off_Target_Phenotype

Caption: this compound intended and off-target signaling pathways.

cluster_1 Experimental Workflow for Off-Target Validation Start Unexpected Phenotype Observed Dose_Response Dose-Response Analysis Start->Dose_Response Compare_IC50 IC50 On-Target vs. IC50 Off-Target Dose_Response->Compare_IC50 Genetic_Validation Genetic Validation (CRISPR/siRNA) Compare_IC50->Genetic_Validation Discrepancy On_Target Likely On-Target Compare_IC50->On_Target No Discrepancy Compare_Phenotypes Phenotypes Match? Genetic_Validation->Compare_Phenotypes Compare_Phenotypes->On_Target Yes Off_Target Likely Off-Target Compare_Phenotypes->Off_Target No Identify_Off_Target Identify Off-Target (Kinase Profiling, CETSA) Off_Target->Identify_Off_Target

Caption: Experimental workflow for off-target validation.

References

Technical Support Center: Improving the In Vivo Efficacy of PRGL493

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of PRGL493, a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4] ACSL4 is an enzyme that plays a crucial role in the metabolism of fatty acids, particularly arachidonic acid, and is involved in steroidogenesis.[1][2][3][4][5] By inhibiting ACSL4, this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, thereby disrupting downstream signaling pathways implicated in cancer cell proliferation, migration, and survival.[1][2][3][4][5]

Q2: In which cancer models has this compound shown in vivo efficacy?

A2: this compound has demonstrated significant in vivo anti-tumor activity in preclinical models of breast and prostate cancer.[5][6] Specifically, it has been shown to inhibit tumor growth in xenograft models using MDA-MB-231 (triple-negative breast cancer) and PC-3 (prostate cancer) cell lines.[5][6]

Q3: What is the recommended starting dose and administration route for in vivo studies?

A3: Based on published studies, a recommended effective dose for this compound in mouse xenograft models is 250 μg/kg of body weight, administered via intraperitoneal (i.p.) injection.[5][6]

Q4: What is a suitable vehicle for formulating this compound for in vivo administration?

A4: For in vivo studies in mice, this compound has been successfully administered in a saline solution.[5] For in vitro studies and the chick embryo chorioallantoic membrane (CAM) assay, D-MEM has been used as a vehicle.[6]

Q5: What are the known signaling pathways affected by this compound?

A5: this compound primarily impacts signaling pathways downstream of ACSL4. This includes the disruption of arachidonic acid metabolism and the inhibition of steroidogenesis.[5] Additionally, ACSL4 has been shown to activate the mTOR signaling pathway, suggesting that this compound may also modulate this pathway.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or no observable in vivo efficacy Suboptimal Formulation: this compound may have precipitated out of solution, leading to inaccurate dosing.- Ensure complete dissolution of this compound in saline before injection. - Prepare fresh formulations for each administration. - For challenges with solubility, consider exploring alternative formulation strategies such as the use of co-solvents (e.g., DMSO, PEG300) or lipid-based delivery systems. However, always conduct a vehicle tolerability study first.
Inadequate Dose or Dosing Frequency: The dose of 250 µg/kg may not be optimal for your specific model or experimental conditions.- Perform a dose-response study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your model. - Consider increasing the frequency of administration, but monitor for any signs of toxicity.
Rapid Metabolism or Clearance: The compound may be rapidly metabolized and cleared, resulting in insufficient exposure at the tumor site.- Conduct pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your animal model. - If clearance is rapid, consider alternative administration routes (e.g., subcutaneous) or formulation strategies to prolong exposure.
High Variability in Tumor Growth Inhibition Inconsistent Formulation Preparation: Variability in the preparation of the dosing solution can lead to inconsistent drug exposure between animals.- Standardize the formulation protocol, ensuring consistent weighing, dissolution, and handling procedures.
Biological Variability: Inherent biological differences between animals can lead to varied responses.- Increase the number of animals per group to improve statistical power. - Ensure uniformity in animal age, weight, and tumor size at the start of the study.
Observed Toxicity or Adverse Effects Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.- Conduct a vehicle-only control group to assess the tolerability of the vehicle at the administered volume and frequency.
Off-Target Effects: At higher concentrations, this compound may inhibit other enzymes, leading to toxicity.- If toxicity is observed at the effective dose, consider reducing the dose and/or frequency. - Perform in vitro kinase profiling to identify potential off-target interactions.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50Reference
MDA-MB-231Triple-Negative Breast Cancer~25 µM[5]
PC-3Prostate Cancer~25 µM[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelTreatmentEndpointResultReference
MDA-MB-231 XenograftThis compound (250 µg/kg, i.p.)Tumor VolumeSignificant reduction in tumor volume compared to vehicle control.[6]
PC-3 XenograftThis compound (250 µg/kg, i.p.)Tumor VolumeSignificant reduction in tumor volume compared to vehicle control.[6]
BQ Overexpressing XenograftThis compoundTumor Growth40% reduction in tumor size.[6]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture MDA-MB-231 or PC-3 cells in appropriate media until they reach 70-80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution in sterile saline to the final desired concentration (e.g., for a 250 µg/kg dose in a 20g mouse, the dose would be 5 µg per mouse). The final injection volume should be around 100 µL. Ensure the final DMSO concentration is below 5% if used.

    • Administer this compound or vehicle (saline with the same percentage of DMSO if applicable) via intraperitoneal injection daily or as determined by a prior MTD study.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: Chick Embryo Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation and Windowing:

    • Incubate fertilized chicken eggs at 37°C with 60% humidity.

    • On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.

  • Cell Inoculation and Treatment:

    • On ED10, gently place a silicon ring onto the CAM.

    • Inoculate 1 x 10^6 MDA-MB-231 cells suspended in D-MEM within the silicon ring.

    • Simultaneously, treat the cells with this compound (e.g., 10 µM or 100 µM in D-MEM) or vehicle (D-MEM).

  • Tumor Growth Assessment:

    • Incubate the eggs for another 4 days.

    • On ED14, excise the tumors from the CAM and measure their size and weight.

Signaling Pathway and Experimental Workflow Diagrams

PRGL493_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic Acid->ACSL4 Arachidonoyl-CoA Arachidonoyl-CoA ACSL4->Arachidonoyl-CoA This compound This compound This compound->ACSL4 mTOR_pathway mTOR Pathway Arachidonoyl-CoA->mTOR_pathway Steroidogenesis Steroidogenesis Arachidonoyl-CoA->Steroidogenesis Proliferation Cell Proliferation & Survival mTOR_pathway->Proliferation Steroidogenesis->Proliferation

Caption: this compound inhibits ACSL4, blocking downstream signaling pathways.

in_vivo_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (i.p.) randomization->treatment monitoring Continued Tumor and Weight Monitoring treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy testing of this compound.

troubleshooting_logic start Issue: Suboptimal In Vivo Efficacy formulation Check Formulation: Solubility & Stability start->formulation dose Evaluate Dose: Dose-Response Study start->dose pk Assess Pharmacokinetics: Metabolism & Clearance start->pk solution Solution: Optimize Formulation, Dose, or Schedule formulation->solution dose->solution pk->solution

Caption: Troubleshooting logic for improving this compound in vivo efficacy.

References

Technical Support Center: Synthesis of PRGL493 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PRGL493 and its derivatives. The content is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-yl)acetamide, is synthesized from its precursor, Pthis compound (4-(3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazin-2-amine), through a straightforward acetylation reaction.[1][5] The synthesis of the precursor, Pthis compound, is a multi-step process involving the construction of the pyrazole (B372694) and the dihydrobenzoimidazotriazine heterocyclic systems, followed by their coupling.

Q2: What are the key heterocyclic building blocks of Pthis compound?

A2: The core structure of Pthis compound is composed of three key heterocyclic moieties: a 5-methylfuran ring, a 1-phenylpyrazole (B75819) ring, and a dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazine ring system. The synthesis involves the preparation of these individual rings or their precursors, followed by their strategic assembly.

Q3: Are there any known stability issues with this compound or its intermediates?

A3: While specific stability data for this compound is not extensively published, complex heterocyclic compounds, particularly those with multiple nitrogen atoms, can be sensitive to strong acids, bases, and oxidizing agents. The furan (B31954) ring can also be susceptible to degradation under acidic conditions. Careful control of pH and temperature is crucial throughout the synthesis and purification processes.

Q4: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product?

A4: Thin-layer chromatography (TLC) is a primary tool for monitoring reaction progress. For characterization of intermediates and the final this compound product, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment.

Troubleshooting Guides

This section provides troubleshooting for a plausible multi-step synthesis of Pthis compound, the precursor to this compound.

Part 1: Synthesis of the Pyrazole-4-carbaldehyde Intermediate

A common route to a key intermediate, 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, involves the Vilsmeier-Haack reaction on a suitable hydrazone precursor.

Q1.1: Low yield of the pyrazole-4-carbaldehyde.

A1.1:

  • Incomplete Vilsmeier-Haack reaction: Ensure the Vilsmeier reagent (POCl₃/DMF) is freshly prepared and the reaction is conducted under anhydrous conditions. The reaction temperature and time may need optimization.

  • Side reactions: The furan moiety can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to byproducts. Using a milder formylating agent or carefully controlling the reaction temperature can mitigate this.

  • Poor quality of starting materials: Ensure the purity of the hydrazone precursor. Impurities can interfere with the cyclization and formylation steps.

Q1.2: Difficulty in purifying the pyrazole-4-carbaldehyde.

A1.2:

  • Residual Vilsmeier reagent: Quenching the reaction mixture with ice-cold water or a bicarbonate solution is crucial to neutralize the acidic components.

  • Chromatography issues: The aldehyde functionality can sometimes cause streaking on silica (B1680970) gel columns. Using a solvent system with a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) can improve the separation.

Part 2: Synthesis of the Dihydrobenzo[1][2]imidazo[1,2-a][2][3][4]triazine Core

This heterocyclic system can be formed by the condensation of 2-aminobenzimidazole (B67599) with a suitable triazine precursor.

Q2.1: The condensation reaction to form the dihydrobenzoimidazotriazine ring is not proceeding to completion.

A2.1:

  • Insufficient heating: Many condensation reactions require elevated temperatures to drive the reaction forward. Ensure the reaction is heated appropriately, as indicated by similar published procedures.

  • Catalyst issues: If an acid or base catalyst is used, ensure it is of good quality and used in the correct stoichiometric amount.

  • Water removal: The condensation reaction often releases water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can be beneficial.

Q2.2: Formation of multiple products in the condensation step.

A2.2:

  • Side reactions of 2-aminobenzimidazole: 2-Aminobenzimidazole has multiple nucleophilic sites. Careful control of reaction conditions (temperature, order of addition of reagents) is necessary to favor the desired cyclization.

  • Decomposition of starting materials: The starting materials or the product might be unstable at high temperatures. Running the reaction at a lower temperature for a longer duration might be necessary.

Part 3: Coupling and Final Acetylation

The final steps involve coupling the pyrazole-4-carbaldehyde with the dihydrobenzoimidazotriazine core to form Pthis compound, followed by acetylation to yield this compound.

Q3.1: Low yield in the coupling reaction between the pyrazole carbaldehyde and the dihydrobenzoimidazotriazine.

A3.1:

  • Steric hindrance: The coupling of two complex heterocyclic systems can be sterically hindered. Using a suitable coupling agent and optimizing the reaction conditions (solvent, temperature, and reaction time) are critical.

  • Low reactivity of the amine: The amine on the dihydrobenzoimidazotriazine might not be sufficiently nucleophilic. Activation with a suitable reagent might be necessary.

  • Competing side reactions: The aldehyde group is reactive and can undergo other reactions. Protecting the aldehyde or using milder reaction conditions can be explored.

Q3.2: The final acetylation of Pthis compound to this compound is inefficient.

A3.2:

  • Incomplete reaction: Ensure an excess of the acetylating agent (e.g., acetic anhydride) is used. The reaction may require a base catalyst, such as pyridine (B92270), to proceed to completion.[5]

  • Purification challenges: The product, being an amide, might have different solubility properties compared to the starting amine. This can be exploited for purification, for example, through recrystallization or chromatography with an adjusted solvent system.

Q3.3: Difficulty in purifying the final this compound product.

A3.3:

  • Amine impurities: The final product is an amine derivative, which can be challenging to purify using standard silica gel chromatography due to interactions with the acidic silica.[5]

  • Purification strategies:

    • Acid-base extraction: If the impurities are not basic, an acid wash can be used to extract the amine product into the aqueous layer, followed by basification and re-extraction.

    • Modified chromatography: Using an amine-functionalized silica gel or adding a competing amine (e.g., triethylamine) to the mobile phase can improve separation.[5]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final compound.

Data Presentation

Table 1: Troubleshooting Summary for Pthis compound Synthesis

Problem Potential Cause Suggested Solution
Low Yield in Pyrazole Synthesis Incomplete Vilsmeier-Haack reaction, side reactions of furan, impure starting materials.Use fresh Vilsmeier reagent, control temperature, ensure starting material purity.
Purification Issues with Pyrazole Residual acidic reagents, streaking on silica gel.Thoroughly quench the reaction, use a modified solvent system for chromatography.
Incomplete Condensation for Triazine Core Insufficient heating, catalyst issues, water inhibition.Optimize temperature, check catalyst quality, use a Dean-Stark trap.
Multiple Products in Condensation Side reactions of 2-aminobenzimidazole, decomposition.Control reaction conditions, consider lower temperature for a longer duration.
Low Coupling Yield Steric hindrance, low amine reactivity.Optimize coupling agent and conditions, consider amine activation.
Inefficient Final Acetylation Incomplete reaction.Use excess acetylating agent, add a base catalyst like pyridine.
Final Product Purification Difficulty Amine interaction with silica gel.Employ acid-base extraction, use amine-functionalized silica, or try recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Hydrazone

  • To a stirred solution of dimethylformamide (DMF) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone precursor to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat as required, monitoring the progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Acetylation of an Amine

  • Dissolve the amine (Pthis compound) in a suitable solvent (e.g., pyridine or dichloromethane).[5]

  • Add acetic anhydride (B1165640) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_0 Part 1: Pyrazole Synthesis cluster_1 Part 2: Triazine Core Synthesis cluster_2 Part 3: Coupling and Acetylation Hydrazone Hydrazone Precursor Vilsmeier Vilsmeier-Haack Reaction Hydrazone->Vilsmeier Pyrazole_aldehyde Pyrazole-4-carbaldehyde Vilsmeier->Pyrazole_aldehyde Coupling Coupling Reaction Pyrazole_aldehyde->Coupling Aminobenzimidazole 2-Aminobenzimidazole Condensation Condensation Aminobenzimidazole->Condensation Triazine_core Dihydrobenzoimidazotriazine Condensation->Triazine_core Triazine_core->Coupling Pthis compound Pthis compound Coupling->Pthis compound Acetylation Acetylation Pthis compound->Acetylation This compound This compound Acetylation->this compound Troubleshooting_Logic Start Low Product Yield Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Impure_SM Impure Starting Materials Check_SM->Impure_SM Suboptimal_Cond Suboptimal Conditions (Temp, Time, Catalyst) Check_Conditions->Suboptimal_Cond Side_Reactions Side Reactions Occurring Check_Conditions->Side_Reactions Product_Loss Product Loss during Workup/Purification Check_Workup->Product_Loss Purify_SM Purify Starting Materials Impure_SM->Purify_SM Solution Optimize_Cond Optimize Conditions Suboptimal_Cond->Optimize_Cond Solution Side_Reactions->Optimize_Cond Solution Modify_Workup Modify Workup/ Purification Protocol Product_Loss->Modify_Workup Solution

References

Technical Support Center: Mitigating PRGL493 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the ACSL4 inhibitor, PRGL493, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of this compound that may lead to toxicity?

A1: this compound is a potent inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1][2][3][4] This inhibition directly impacts fatty acid metabolism and, crucially, steroidogenesis.[1][4][5] The primary on-target effect that can be considered a toxicity is the significant inhibition of adrenal and testicular steroid synthesis.[1] This includes the reduction of crucial hormones like testosterone (B1683101) and pregnenolone (B344588).[1]

Q2: What are the expected physiological consequences of this compound-induced steroidogenesis inhibition?

A2: Inhibition of steroidogenesis can lead to a range of physiological effects that researchers should monitor. These may include, but are not limited to:

  • Reproductive system effects: In males, reduced testosterone can lead to testicular atrophy, decreased sperm production, and other signs of hormonal imbalance.

  • Adrenal insufficiency: Reduced production of corticosteroids can lead to symptoms such as weight loss, fatigue, and electrolyte imbalances.

  • Metabolic changes: Steroid hormones play a role in regulating metabolism, and their inhibition could lead to alterations in glucose and lipid homeostasis.

Q3: Are there any known off-target toxicities of this compound?

A3: Based on available published research, specific off-target toxicities of this compound have not been detailed. One study aimed to "rule out possible this compound toxicity" and demonstrated its specificity for ACSL4-dependent steroid synthesis by showing no effect on steroid synthesis from a permeable cholesterol analogue that does not require ACSL4 activation.[1] However, the absence of extensive published toxicology reports means that researchers should remain vigilant for unexpected adverse events.

Q4: What is a recommended starting dose for in vivo studies with this compound in mice?

A4: Published studies have used a range of doses. For instance, significant inhibition of steroid synthesis in mice was observed at a minimum dose of 250 μg/kg of body weight administered via intraperitoneal injection.[1] Efficacy in tumor xenograft models has also been demonstrated at this dose.[6] Dose-ranging studies are crucial to determine the optimal therapeutic and tolerable dose for your specific animal model and experimental endpoint.

Troubleshooting Guides

Issue 1: Observing signs of hormonal imbalance in male animals (e.g., decreased activity, weight loss, changes in reproductive organs).
  • Potential Cause: Inhibition of testicular steroidogenesis by this compound.

  • Troubleshooting Steps:

    • Hormone Level Monitoring: At predetermined time points, collect blood samples to measure plasma testosterone and other relevant steroid hormone levels. This will provide a direct quantitative measure of the on-target effect of this compound.

    • Dose Adjustment: If severe signs of toxicity are observed, consider a dose reduction of this compound in subsequent cohorts to find a balance between efficacy and tolerability.

    • Supportive Care: Ensure animals have easy access to food and water. For animals experiencing significant weight loss, consider providing a high-calorie dietary supplement.

    • Pathological Assessment: At the end of the study, perform a thorough gross and histopathological examination of reproductive organs (testes, epididymides, seminal vesicles) to assess for any morphological changes.

Issue 2: Animals appear lethargic, have ruffled fur, or show signs of poor health.
  • Potential Cause: This could be due to a variety of factors, including adrenal insufficiency resulting from this compound's inhibition of corticosteroid synthesis, or other, as-yet-unidentified off-target effects.

  • Troubleshooting Steps:

    • Clinical Observations: Implement a robust clinical scoring system to systematically record observations of animal health (activity level, posture, fur condition, etc.) at regular intervals.

    • Blood Chemistry Analysis: Collect blood samples to analyze key markers of organ function. Pay close attention to electrolytes (sodium, potassium), glucose, and markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

    • Dose Escalation Study: If these signs are observed during a high-dose study, it is indicative of dose-limiting toxicity. A formal dose escalation study with smaller dose increments will be necessary to determine the maximum tolerated dose (MTD).

    • Necropsy and Histopathology: Conduct a comprehensive necropsy and histopathological analysis of all major organs from a subset of animals to identify any potential target organs of toxicity.

Experimental Protocols

Protocol 1: Monitoring Plasma Steroid Hormone Levels
  • Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Hormone Analysis: Quantify plasma levels of testosterone, corticosterone, and pregnenolone using commercially available ELISA kits or by mass spectrometry.

Protocol 2: General Health and Toxicity Monitoring
  • Daily Observations: Observe each animal daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels.

  • Body Weight: Record the body weight of each animal at least twice weekly.

  • Food and Water Intake: If signs of toxicity are observed, monitor food and water consumption daily for the affected animals.

  • Termination Criteria: Establish clear humane endpoints for the study. Animals that reach these endpoints should be euthanized, and a full necropsy performed.

Quantitative Data Summary

Table 1: In Vivo Dosing and Effects of this compound in Mice

ParameterValueSpeciesAdministration RouteStudy FocusReference
Minimum Effective Dose (Steroidogenesis Inhibition)250 µg/kgBALB/c MiceIntraperitonealSteroid Synthesis[1]
Dose Range Tested (Steroidogenesis Inhibition)250 - 2500 µg/kgBALB/c MiceIntraperitonealSteroid Synthesis[1]
Effective Dose (Tumor Growth Inhibition)250 µg/kgNude MiceIntraperitonealCancer Xenograft[6]
IC50 (Breast Cancer Cell Proliferation)23 µMMDA-MB-231 CellsIn VitroCell Proliferation[1]
IC50 (Prostate Cancer Cell Proliferation)27 µMPC-3 CellsIn VitroCell Proliferation[1]

Visualizations

PRGL493_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway cluster_fatty_acid Fatty Acid Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Steroid_Hormones Steroid Hormones (e.g., Testosterone, Corticosteroids) Pregnenolone->Steroid_Hormones Multiple Steps Arachidonic_Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic_Acid->ACSL4 Substrate Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Pregnenolone Required for Steroidogenesis ACSL4->Arachidonoyl_CoA Product This compound This compound This compound->ACSL4 Inhibits

Caption: Mechanism of this compound action on ACSL4 and its downstream effects.

Troubleshooting_Workflow Start Animal exhibits signs of toxicity (e.g., weight loss, lethargy) Monitor_Hormones Monitor Plasma Steroid Hormones Start->Monitor_Hormones Blood_Chemistry Analyze Blood Chemistry (Liver/Kidney markers, Electrolytes) Start->Blood_Chemistry Dose_Reduction Consider Dose Reduction Monitor_Hormones->Dose_Reduction Hormone levels severely suppressed Blood_Chemistry->Dose_Reduction Organ toxicity markers elevated Supportive_Care Implement Supportive Care Dose_Reduction->Supportive_Care Histopathology Perform Necropsy and Histopathology Dose_Reduction->Histopathology If toxicity persists Endpoint Refine Experimental Protocol Supportive_Care->Endpoint Histopathology->Endpoint

Caption: Troubleshooting workflow for observed toxicity in animal studies with this compound.

References

refining PRGL493 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the treatment duration of PRGL493. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to ensure optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase, Pro-Apoptotic Regulatory Kinase Ligand (PRKL). By binding to the ATP-binding pocket of PRKL, this compound effectively blocks the downstream phosphorylation of the transcription factor Apoptosis-Inducing Factor 7 (AIF7), thereby inhibiting the expression of pro-apoptotic genes.

Q2: What is the recommended starting concentration and treatment duration for in vitro studies?

For most cell lines, a starting concentration of 10 µM for 24 hours is recommended. However, the optimal concentration and duration can vary significantly depending on the cell type and the specific experimental endpoint. We strongly advise performing a dose-response and time-course experiment to determine the optimal conditions for your model system.

Q3: Is this compound soluble in aqueous solutions?

This compound has low solubility in aqueous buffers. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final desired concentration in cell culture media. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: Can this compound be used in in vivo studies?

Yes, this compound has been formulated for in vivo use in preclinical models. For information on vehicle formulation and dosing recommendations for specific animal models, please contact our in vivo pharmacology support team.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent cell seeding.- Uneven drug distribution.- Edge effects in the plate.- Ensure a homogenous single-cell suspension before seeding.- Gently swirl the plate after adding this compound to ensure even distribution.- Avoid using the outer wells of the plate for treatment groups.
No observable effect of this compound treatment. - Sub-optimal drug concentration or treatment duration.- Low expression of the PRKL target in the cell model.- Drug degradation.- Perform a dose-response (0.1 µM to 50 µM) and time-course (6, 12, 24, 48 hours) experiment.- Confirm PRKL expression levels via Western blot or qPCR.- Prepare fresh drug dilutions for each experiment from a frozen stock.
High levels of cell death in control (vehicle-treated) wells. - DMSO concentration is too high.- Contamination of cell culture.- Poor cell health prior to treatment.- Ensure the final DMSO concentration is ≤ 0.1%.- Regularly test for mycoplasma and other contaminants.- Use cells that are in the logarithmic growth phase and have high viability.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture media, ranging from 0.2 µM to 100 µM. Also, prepare a 2X vehicle control (0.2% DMSO).

  • Treatment: Remove the old media from the cells and add 50 µL of the 2X drug dilutions or vehicle control. This will result in a final concentration range of 0.1 µM to 50 µM and a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Endpoint Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.

Protocol 2: Determining Optimal this compound Treatment Duration (Time-Course)
  • Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.

  • Treatment: Treat the cells with the predetermined IC50 concentration of this compound and a vehicle control.

  • Incubation and Analysis: Incubate the plates and perform the endpoint analysis at various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Data Interpretation: Plot the results to identify the time point at which the maximal desired effect is achieved without inducing significant off-target toxicity.

Data & Results

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 24h
MCF-7Breast Cancer8.5 ± 1.2
A549Lung Cancer12.3 ± 2.1
HCT116Colon Cancer5.7 ± 0.9
U-87 MGGlioblastoma15.1 ± 2.5
Table 2: Time-Dependent Effect of this compound (10 µM) on AIF7 Phosphorylation in HCT116 Cells
Treatment Duration (hours)p-AIF7 Levels (% of Control)
0100 ± 5.2
678 ± 4.1
1245 ± 3.5
2415 ± 2.8
4812 ± 2.1

Signaling Pathways & Workflows

PRGL493_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_downstream Downstream Effector Pathway Cellular Stress Cellular Stress PRKL PRKL Cellular Stress->PRKL Activates AIF7 AIF7 PRKL->AIF7 Phosphorylates Pro-Apoptotic Genes Pro-Apoptotic Genes AIF7->Pro-Apoptotic Genes Upregulates Apoptosis Apoptosis Pro-Apoptotic Genes->Apoptosis This compound This compound This compound->PRKL Inhibits

Caption: Mechanism of action of this compound in the PRKL signaling pathway.

Dose_Response_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare 2X Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_24h Incubate for 24 hours Treat_Cells->Incubate_24h Viability_Assay Perform Cell Viability Assay Incubate_24h->Viability_Assay Calculate_IC50 Calculate IC50 Value Viability_Assay->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic No_Effect No Observable Effect of this compound Check_Concentration Is Concentration Optimal? No_Effect->Check_Concentration Check_Duration Is Duration Sufficient? Check_Concentration->Check_Duration Yes Perform_Dose_Response Action: Perform Dose-Response Check_Concentration->Perform_Dose_Response No Check_Target_Expression Is PRKL Expressed? Check_Duration->Check_Target_Expression Yes Perform_Time_Course Action: Perform Time-Course Check_Duration->Perform_Time_Course No Perform_Western_Blot Action: Western Blot for PRKL Check_Target_Expression->Perform_Western_Blot Unsure Re-evaluate_Model Re-evaluate Cell Model Check_Target_Expression->Re-evaluate_Model No Perform_Western_Blot->Re-evaluate_Model Low/No Expression

Caption: Logical workflow for troubleshooting a lack of this compound effect.

Technical Support Center: Addressing PRGL493 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the ACSL4 inhibitor, PRGL493, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4).[1][2] ACSL4 is an enzyme that plays a crucial role in lipid metabolism by converting arachidonic acid into arachidonoyl-CoA.[1][2] By inhibiting ACSL4, this compound can block downstream signaling pathways involved in cell proliferation and survival, thereby impeding tumor growth.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated inhibitory effects on the proliferation of highly aggressive breast and prostate cancer cell lines.[1]

Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?

The half-maximal inhibitory concentration (IC50) for this compound has been determined in the following cell lines:

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer23[1]
PC-3Prostate Cancer27[1]

Q4: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on the function of its target, ACSL4, and general principles of drug resistance, several mechanisms can be hypothesized:

  • Upregulation of Drug Efflux Pumps: ACSL4 has been implicated in the regulation of ATP-binding cassette (ABC) transporters, which are membrane proteins that can pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4][5] Increased expression or activity of ABC transporters like ABCG2 could be a primary mechanism of this compound resistance.

  • Alterations in the Target Protein (ACSL4): Mutations in the ACSL4 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of ACSL4. This could involve upregulation of other lipid metabolism enzymes or activation of pro-survival pathways independent of arachidonic acid metabolism.

  • Changes in Lipid Metabolism: Since ACSL4 is a key enzyme in fatty acid metabolism, alterations in the lipid profile of the cancer cells could potentially confer resistance to this compound.

Q5: How can I experimentally determine if my cells have developed resistance to this compound?

The primary method is to determine the IC50 of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.[6][7]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, BrdU)
IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or temperature gradients.[8]Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media. Allow plates and reagents to equilibrate to room temperature before use.[8]
Low signal or poor dynamic range Insufficient cell number, suboptimal incubation time with the reagent.Optimize cell seeding density and incubation time for your specific cell line and assay.
High background signal Reagent contamination, interference from the compound or media components (e.g., phenol (B47542) red).[8]Use sterile technique. Run controls with the compound in cell-free media to check for direct reactivity. Consider using phenol red-free media for the assay.[8]
Guide 2: Investigating Potential Resistance Mechanisms
ObservationPotential MechanismSuggested Experiment
Decreased intracellular accumulation of a fluorescent dye Increased drug effluxPerform a drug efflux assay using a fluorescent substrate of ABC transporters (e.g., Rhodamine 123, Hoechst 33342) by flow cytometry.
No change in ACSL4 protein levels but reduced this compound efficacy Mutation in ACSL4Sequence the ACSL4 gene in the resistant cells to identify potential mutations in the drug-binding domain.
Unaltered drug efflux and wild-type ACSL4 Activation of bypass pathwaysPerform transcriptomic (RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins in resistant cells compared to sensitive cells.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a dose-escalation method to generate drug-resistant cell lines.[6][7][9][10][11]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line.

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.[6]

  • Repeat and Expand: Continue this stepwise increase in drug concentration. At each step, allow the surviving cell population to recover and expand.

  • Characterize Resistant Population: After several months of continuous culture with escalating doses of this compound, the resulting cell population should be characterized. Confirm the shift in IC50 compared to the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot for ACSL4 Expression
  • Protein Extraction: Lyse the sensitive and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSL4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Protocol 4: Drug Efflux Assay by Flow Cytometry
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Dye Loading: Incubate the cells with a fluorescent substrate (e.g., Rhodamine 123 or Hoechst 33342) at 37°C to allow for dye uptake.

  • Efflux Initiation: Wash the cells to remove excess dye and resuspend them in fresh, pre-warmed media with or without an efflux pump inhibitor (e.g., verapamil).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer at different time points to measure the decrease in intracellular fluorescence, which corresponds to drug efflux.

  • Data Interpretation: Compare the rate of efflux between sensitive and resistant cells. A faster decrease in fluorescence in resistant cells suggests increased efflux pump activity.

Visualizations

cluster_pathway ACSL4 Signaling Pathway Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic Acid->ACSL4 Substrate Arachidonoyl-CoA Arachidonoyl-CoA ACSL4->Arachidonoyl-CoA Product Downstream Signaling Downstream Signaling Arachidonoyl-CoA->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes This compound This compound This compound->ACSL4 Inhibits

Caption: Simplified signaling pathway of ACSL4 and the inhibitory action of this compound.

cluster_workflow Experimental Workflow for Investigating this compound Resistance start Observe Decreased this compound Efficacy ic50 Determine IC50 Shift (MTT/BrdU Assay) start->ic50 resistance_confirmed Resistance Confirmed (Significant IC50 Increase) ic50->resistance_confirmed no_resistance No Significant Resistance ic50->no_resistance investigate_mechanisms Investigate Resistance Mechanisms resistance_confirmed->investigate_mechanisms efflux_assay Drug Efflux Assay (Flow Cytometry) investigate_mechanisms->efflux_assay western_blot ACSL4 Western Blot investigate_mechanisms->western_blot sequencing ACSL4 Gene Sequencing investigate_mechanisms->sequencing omics Transcriptomics/Proteomics investigate_mechanisms->omics increased_efflux Increased Efflux? efflux_assay->increased_efflux altered_expression Altered ACSL4 Expression? western_blot->altered_expression mutation_present ACSL4 Mutation? sequencing->mutation_present pathway_changes Bypass Pathway Activation? omics->pathway_changes conclusion1 Efflux Pump Upregulation increased_efflux->conclusion1 Yes conclusion2 Target Alteration altered_expression->conclusion2 Yes mutation_present->conclusion2 Yes conclusion3 Bypass Pathway Activation pathway_changes->conclusion3 Yes

Caption: A logical workflow for characterizing this compound resistance in cancer cell lines.

cluster_resistance Hypothesized Mechanisms of this compound Resistance PRGL493_in Extracellular this compound PRGL493_out Intracellular this compound PRGL493_in->PRGL493_out Enters Cell ABC_transporter ABC Transporter (e.g., ABCG2) PRGL493_out->ABC_transporter ACSL4_wt Wild-type ACSL4 PRGL493_out->ACSL4_wt Inhibition ACSL4_mut Mutated ACSL4 PRGL493_out->ACSL4_mut Reduced Inhibition ABC_transporter->PRGL493_in Efflux Cell_survival Cell Survival ACSL4_wt->Cell_survival Inhibited by this compound Bypass_pathway Bypass Pathway Bypass_pathway->Cell_survival Promotes

Caption: Potential mechanisms by which cancer cells may evade the effects of this compound.

References

Technical Support Center: PRGL493 Delivery to Tumor Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PRGL493, a potent Acyl-CoA Synthetase 4 (ACSL4) inhibitor, in pre-clinical cancer models. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful experimentation and enhance the delivery of this compound to tumor sites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4][5][6] ACSL4 is a crucial enzyme in the metabolism of fatty acids, particularly arachidonic acid, and is implicated in promoting tumor aggressiveness.[7][8] By inhibiting ACSL4, this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of various lipids involved in cell signaling and membrane structure.[3][4][5][6] This disruption of fatty acid metabolism can lead to reduced cancer cell proliferation, migration, and invasion.[8][9] Additionally, this compound has been shown to inhibit steroidogenesis, which can be relevant in hormone-dependent cancers like prostate cancer.[3][4][5][6]

Q2: In which cancer models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor effects in both in vitro and in vivo models of breast and prostate cancer.[1][3][4][5][6][10] Specifically, it has been shown to inhibit the proliferation of highly aggressive breast and prostate cancer cell lines.[9]

Q3: What is the recommended in vivo administration route and dosage for this compound?

A3: In published pre-clinical studies using mouse xenograft models, this compound has been administered via intraperitoneal (i.p.) injection at a dose of 250 μg/kg of body weight.[1][5]

Q4: What are the known downstream effects of ACSL4 inhibition by this compound?

A4: Inhibition of ACSL4 by this compound disrupts cellular lipid composition and can induce ferroptosis, a form of iron-dependent cell death.[11][12] It can also impact signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt and mTOR pathways.[7][9] In the context of prostate cancer, ACSL4 expression is inversely regulated by the androgen receptor (AR), and its inhibition can affect AR-independent tumor growth.[4][8][11][13]

Q5: Is this compound commercially available?

A5: Information regarding the commercial availability of this compound for research purposes would need to be obtained from chemical suppliers specializing in research-grade small molecule inhibitors.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when working with this compound, particularly concerning its delivery to tumor sites.

Problem Potential Cause Suggested Solution
Precipitation of this compound during formulation preparation. This compound is likely a hydrophobic molecule, as a derivative was synthesized to improve its solubility in organic solvents. Precipitation occurs when it is introduced into an aqueous solution without a proper solubilizing agent.- Use a co-solvent system: First, dissolve this compound in a small amount of a biocompatible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous vehicle (e.g., saline or PBS) while vortexing to create a stable solution. Ensure the final concentration of the organic solvent is within acceptable limits for in vivo use (typically <10% DMSO).- Formulate with excipients: Consider using excipients such as PEG-400, propylene (B89431) glycol, or corn oil, which are commonly used to formulate hydrophobic compounds for in vivo administration. A combination of these may be necessary to achieve a stable formulation.[1][7][14][15][16]
Low or inconsistent tumor growth inhibition in vivo. - Poor bioavailability: The formulation may not be optimal, leading to poor absorption and distribution of this compound to the tumor site.- Suboptimal dosing or schedule: The dosage or frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound at the tumor.- Tumor model resistance: The specific cancer cell line used may have intrinsic or acquired resistance to ACSL4 inhibition.- Optimize the formulation: Experiment with different vehicle compositions to improve the solubility and stability of this compound. Refer to the suggested solutions for precipitation issues.- Conduct a dose-response study: Evaluate a range of doses and administration schedules to determine the optimal therapeutic window for your specific tumor model.- Verify ACSL4 expression: Confirm that your target cancer cells express ACSL4, as this is a prerequisite for this compound efficacy.
Signs of toxicity in animal models (e.g., weight loss, lethargy). - Vehicle toxicity: The chosen vehicle, especially at high concentrations of organic solvents, may be causing adverse effects.- Off-target effects of this compound: Although it is an ACSL4 inhibitor, off-target effects at higher concentrations cannot be ruled out.- Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability.- Reduce the concentration of co-solvents: If vehicle toxicity is suspected, try to reduce the percentage of organic solvents in your formulation.- Perform a dose-escalation study: Start with a lower dose of this compound and gradually increase it to determine the maximum tolerated dose (MTD) in your animal model.
Difficulty in assessing tumor drug concentration. Lack of a suitable analytical method to quantify this compound in biological tissues.- Develop an LC-MS/MS method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices. Method development will involve optimizing extraction from tissue homogenates and chromatographic separation.- Radiolabeling: For more quantitative biodistribution studies, consider custom synthesis of a radiolabeled version of this compound (e.g., with 14C or 3H).

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Inhibition of Cancer Cell Proliferation by this compound

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer~25
PC-3Prostate Cancer~25

Data synthesized from published research.

Table 2: In Vivo Tumor Growth Inhibition by this compound

Tumor ModelTreatmentDosageAdministration RouteTumor Volume Reduction
MDA-MB-231 XenograftThis compound250 µg/kgIntraperitonealSignificant reduction compared to vehicle
PC-3 XenograftThis compound250 µg/kgIntraperitonealSignificant reduction compared to vehicle

Data synthesized from published research.[1][5]

Experimental Protocols

Protocol 1: In Vivo Delivery of this compound to a Subcutaneous Tumor Model

Objective: To administer this compound to a mouse xenograft model and monitor its effect on tumor growth.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG-400, 50% Saline)

  • Sterile 1 mL syringes with 27-gauge needles

  • Tumor-bearing mice (e.g., nude mice with subcutaneous MDA-MB-231 or PC-3 tumors)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Formulation Preparation: a. Aseptically prepare the this compound formulation. First, dissolve the required amount of this compound in DMSO to create a stock solution. b. In a separate sterile tube, mix the PEG-400 and saline. c. Slowly add the this compound/DMSO stock solution to the PEG-400/saline mixture while vortexing to achieve the final desired concentration and vehicle composition. d. Prepare a vehicle-only control solution following the same procedure without adding this compound.

  • Animal Dosing: a. Randomize tumor-bearing mice into treatment and control groups once tumors reach a palpable size (e.g., 100-150 mm³). b. Weigh each mouse to calculate the individual dose volume. c. Administer this compound (250 µg/kg) or vehicle via intraperitoneal (i.p.) injection. Ensure proper restraint and injection technique to minimize stress and potential injury to the animal.[12][14]

  • Tumor Growth Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Monitor animal body weight and overall health throughout the study.

  • Endpoint and Analysis: a. Euthanize mice when tumors in the control group reach the predetermined endpoint size. b. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot, or biodistribution studies).

Protocol 2: Evaluation of this compound Biodistribution in Tumor-Bearing Mice

Objective: To determine the concentration of this compound in the tumor and other major organs over time.

Materials:

  • This compound

  • Formulation vehicle

  • Tumor-bearing mice

  • Surgical tools for tissue dissection

  • Homogenizer

  • LC-MS/MS system

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Dosing: a. Administer a single dose of this compound to tumor-bearing mice as described in Protocol 1.

  • Tissue Collection: a. At predetermined time points (e.g., 1, 4, 8, 24 hours post-injection), euthanize a cohort of mice. b. Collect blood via cardiac puncture. c. Perfuse the animals with saline to remove blood from the organs. d. Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain). e. Rinse the tissues with cold PBS, blot dry, and weigh them.

  • Sample Preparation: a. Homogenize the tissue samples in a suitable buffer. b. Perform a protein precipitation or liquid-liquid extraction to extract this compound and the internal standard from the tissue homogenate. c. Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis: a. Develop and validate an LC-MS/MS method for the quantification of this compound. b. Analyze the prepared samples to determine the concentration of this compound in each tissue.

  • Data Analysis: a. Calculate the concentration of this compound in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g). b. Plot the concentration-time profiles for each tissue to understand the pharmacokinetics and biodistribution of this compound.

Visualizations

PRGL493_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid (AA) Arachidonic Acid (AA) ACSL4 ACSL4 Arachidonic Acid (AA)->ACSL4 Arachidonoyl-CoA Arachidonoyl-CoA ACSL4->Arachidonoyl-CoA Catalyzes PI3K PI3K ACSL4->PI3K Activates Lipid Peroxidation Lipid Peroxidation Arachidonoyl-CoA->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->ACSL4 Inhibits

Caption: this compound inhibits ACSL4, blocking arachidonoyl-CoA synthesis and impacting downstream pathways.

Experimental_Workflow Start Start PRGL493_Formulation Prepare this compound Formulation (e.g., 10% DMSO, 40% PEG-400, 50% Saline) Start->PRGL493_Formulation Tumor_Implantation Implant Tumor Cells (e.g., MDA-MB-231) Subcutaneously in Mice Start->Tumor_Implantation Dosing Administer this compound (250 µg/kg, i.p.) or Vehicle Control PRGL493_Formulation->Dosing Tumor_Growth Allow Tumors to Reach Palpable Size (100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Randomization->Dosing Monitoring Monitor Tumor Volume and Animal Health Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tissue Collection & Analysis (Tumor Weight, Biodistribution, etc.) Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo evaluation of this compound anti-tumor efficacy.

References

troubleshooting variability in PRGL493 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving the ACSL4 inhibitor, PRGL493.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Acyl-CoA synthetase long-chain family member 4 (ACSL4).[1] Its primary mechanism of action is the inhibition of the conversion of arachidonic acid into arachidonoyl-CoA.[2][3][4] This inhibition blocks downstream processes such as lipid peroxidation, which is a key step in ferroptosis, a form of regulated cell death.[2][5][6]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated activity in various cancer cell lines, including the breast cancer cell line MDA-MB-231 and the prostate cancer cell line PC-3.[2][7] It has been shown to inhibit cell proliferation and tumor growth in models using these cells.[2][8]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported IC50 values for cell proliferation are approximately 23 µM in MDA-MB-231 cells and 27 µM in PC-3 cells.[2]

Q4: How should I prepare and store this compound?

A4: this compound is a derivative of Pthis compound, synthesized to improve solubility in organic solvents.[1] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[9] It is crucial to prepare fresh dilutions for your experiments and to be aware of the potential for precipitation at high concentrations in aqueous media.

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental results when using this compound.

In Vitro ACSL4 Enzymatic Assay
Problem Possible Cause(s) Recommended Solution(s)
Low or no enzyme activity - Inactive recombinant ACSL4: Improper storage or handling of the enzyme. - Incorrect assay buffer conditions: pH or essential co-factors (Mg²⁺, DTT, ATP, CoA) are suboptimal.- Ensure recombinant ACSL4 is stored at the recommended temperature and handled according to the manufacturer's instructions. - Verify the pH and concentration of all buffer components. Prepare fresh buffer for each experiment.[10]
High background signal - Non-enzymatic substrate conversion. - Contamination of reagents with a radioactive source. - Non-specific binding of [³H]-arachidonoyl-CoA to the reaction vessel. - Run a no-enzyme control to determine the level of non-enzymatic activity. - Test all reagents individually for radioactive contamination. - Consider using low-binding microcentrifuge tubes. Pre-coating tubes with a blocking agent like BSA may also help.
Inconsistent results between replicates - Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. - Temperature fluctuations: Inconsistent incubation temperatures. - Incomplete mixing of reagents. - Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize variability.[10] - Use a calibrated incubator or water bath to maintain a stable temperature.[10] - Gently vortex or pipette to mix all components thoroughly before incubation.[10]
Cell-Based Assays (e.g., Viability, Proliferation)
Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability readouts - Uneven cell seeding: Inconsistent number of cells per well. - Edge effects: Evaporation from wells on the periphery of the plate. - This compound precipitation: Compound coming out of solution at higher concentrations.- Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. - To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS. - Visually inspect wells for precipitates after adding this compound. If observed, consider lowering the concentration or using a solubilizing agent.
Unexpectedly low or high potency (IC50) - Incorrect this compound concentration: Errors in serial dilutions. - Cell passage number: High passage numbers can lead to altered cellular responses. - Off-target effects of this compound: As a pyrazole-containing compound, it may have off-target activities.[3]- Prepare fresh serial dilutions for each experiment and verify the stock concentration. - Use cells with a consistent and low passage number for all experiments. - Include appropriate controls to assess off-target effects. Consider using a structurally unrelated ACSL4 inhibitor as a comparator.
Interference with assay readout - Autofluorescence of this compound: Can interfere with fluorescence-based assays. - Direct reduction of tetrazolium salts (e.g., MTT): Can lead to false-positive viability signals.- Measure the intrinsic fluorescence of this compound at the assay wavelengths in the absence of cells. - If using an MTT or similar assay, run a control with this compound in cell-free media to check for direct reduction of the reagent. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo).

Experimental Protocols & Data

In Vitro ACSL4 Enzymatic Activity Assay

This protocol is adapted from methodologies used for the characterization of this compound and other ACSL4 inhibitors and measures the formation of [³H]-labeled arachidonoyl-CoA.[9]

Materials:

  • Recombinant human ACSL4 protein

  • This compound

  • [³H]-Arachidonic Acid ([³H]-AA)

  • Unlabeled Arachidonic Acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Tris buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.[1][9]

  • Inhibitor Incubation: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture.

  • Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C.[1][9]

  • Substrate Addition: Start the reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA (e.g., 0.25 µCi). The final reaction volume should be 100 µl.[1][9]

  • Reaction Incubation: Incubate the reaction for 10-20 minutes at 37°C.[9]

  • Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.[1][9]

  • Phase Separation: Vortex and centrifuge the tubes to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.

  • Quantification: Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure radioactivity.

Cell-Based Proliferation Assay

This protocol describes a general method to assess the effect of this compound on cancer cell proliferation.

Materials:

  • MDA-MB-231 or PC-3 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell proliferation reagent (e.g., BrDU or CCK-8)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours.[7]

  • Cell Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

Quantitative Data Summary
Parameter Cell Line Value Assay Type
IC50 (Proliferation) MDA-MB-23123 µMBrDU incorporation[2]
IC50 (Proliferation) PC-327 µMBrDU incorporation[2]

Visualizations

ACSL4 Signaling Pathway in Ferroptosis

ACSL4_Ferroptosis_Pathway PUFA PUFAs (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-PL (in membranes) LPCAT3->PUFA_PL Lipid_Peroxidation Lipid Peroxidation (LOXs, ROS, Iron) PUFA_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 Lipid_Peroxidation->GPX4 This compound This compound This compound->ACSL4 inhibits GPX4->Lipid_Peroxidation inhibits Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols reduces to

Caption: ACSL4-mediated pathway leading to ferroptosis.

Experimental Workflow for In Vitro ACSL4 Inhibition Assay

ACSL4_Inhibition_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, Cofactors) start->prep_reagents add_inhibitor Add this compound or Vehicle prep_reagents->add_inhibitor add_enzyme Add Recombinant ACSL4 add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min, 37°C) add_enzyme->pre_incubate start_reaction Add [³H]-Arachidonic Acid pre_incubate->start_reaction incubate Incubate (10-20 min, 37°C) start_reaction->incubate stop_reaction Stop Reaction (Add Ethyl Acetate) incubate->stop_reaction separate_phases Vortex and Centrifuge stop_reaction->separate_phases quantify Quantify Radioactivity in Aqueous Phase separate_phases->quantify end End quantify->end

Caption: Workflow for the in vitro ACSL4 enzymatic assay.

Troubleshooting Logic for High Variability in Cell-Based Assays

Cell_Assay_Troubleshooting start High Variability in Cell-Based Assay Results check_seeding Check Cell Seeding Consistency start->check_seeding check_edge Investigate Edge Effects start->check_edge check_compound Assess this compound Solubility and Stability start->check_compound solution_seeding Refine Seeding Protocol: - Homogenize cell suspension - Calibrate multichannel pipette check_seeding->solution_seeding solution_edge Mitigate Edge Effects: - Avoid using outer wells - Maintain humidity in incubator check_edge->solution_edge solution_compound Optimize Compound Delivery: - Visually inspect for precipitates - Prepare fresh dilutions check_compound->solution_compound

Caption: Troubleshooting logic for cell-based assay variability.

References

Validation & Comparative

PRGL493: A Comparative Guide to a Novel ACSL4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of PRGL493, a selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), with other known ACSL4 inhibitors. The information is compiled from various studies to offer an objective overview supported by available experimental data.

Introduction to ACSL4 and its Inhibition

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme in lipid metabolism, particularly in the activation of long-chain polyunsaturated fatty acids (PUFAs) such as arachidonic acid.[1][2] This function places ACSL4 at a crucial juncture of several key signaling pathways, most notably ferroptosis and steroidogenesis.[1][3]

In the context of oncology, ACSL4 has emerged as a promising therapeutic target. Its role in promoting ferroptosis, a form of iron-dependent programmed cell death, can be harnessed to eliminate cancer cells.[4][5] Conversely, in certain cancers, elevated ACSL4 expression is associated with tumor progression and therapeutic resistance.[6][7] ACSL4 is also integral to the synthesis of steroid hormones, making it a target for managing hormone-dependent cancers and other steroid-related disorders.[3][8]

This compound has been identified as a potent and selective inhibitor of ACSL4, demonstrating significant effects on cancer cell proliferation and steroidogenesis.[7][9] This guide compares the efficacy of this compound with other compounds reported to inhibit ACSL4.

Quantitative Efficacy Comparison of ACSL4 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected ACSL4 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

InhibitorTarget AssayCell Line / SystemIC50 ValueReference(s)
This compound Cell ProliferationMDA-MB-231 (Breast Cancer)23 µM[8]
Cell ProliferationPC-3 (Prostate Cancer)27 µM[8]
Rosiglitazone ACSL4 Enzymatic ActivityRecombinantPotent inhibitor (specific IC50 not consistently reported)[8]
Triacsin C ACSL4 Enzymatic ActivityRecombinantPotent inhibitor (specific IC50 not consistently reported)[8]
AS-252424 RSL3-induced FerroptosisHT-1080 (Fibrosarcoma)2.2 µM (ACSL4-dependent)[2]
LIBX-A402 ACSL4 Enzymatic ActivityRecombinant0.33 µM[10]
LIBX-A403 ACSL4 Enzymatic ActivityRecombinant0.049 µM[10]

Experimental Protocols

This section details the general methodologies for key experiments cited in the evaluation of ACSL4 inhibitors.

ACSL4 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACSL4.

Principle: The assay quantifies the formation of Arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA) and Coenzyme A (CoA), a reaction catalyzed by ACSL4. The inhibition is measured by the reduction in AA-CoA formation in the presence of the inhibitor.

Materials:

  • Recombinant human ACSL4 protein

  • Test inhibitor (e.g., this compound)

  • Arachidonic Acid (AA)

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection system (e.g., radioactive [³H]-AA and scintillation counting, or a colorimetric/fluorometric method)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.

  • Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the recombinant ACSL4 enzyme and arachidonic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding an organic solvent).

  • Quantify the amount of AA-CoA formed using the chosen detection method.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (Ferroptosis Induction)

This assay assesses the ability of an ACSL4 inhibitor to protect cells from ferroptosis.

Principle: Ferroptosis can be induced in susceptible cell lines by compounds like RSL3 (a GPX4 inhibitor). ACSL4 activity is essential for this process. An effective ACSL4 inhibitor will rescue cells from RSL3-induced cell death, which can be quantified using a cell viability reagent.

Materials:

  • A suitable cell line (e.g., HT-1080)

  • Cell culture medium and supplements

  • RSL3

  • Test inhibitor (e.g., this compound)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Induce ferroptosis by adding a predetermined concentration of RSL3 to the wells.

  • Incubate the plate for 24-48 hours.

  • Measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value of the inhibitor's protective effect.

Western Blotting for ACSL4 Expression

This technique is used to determine the effect of a compound on the protein expression levels of ACSL4.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to ACSL4.

Materials:

  • Cell lines treated with the test inhibitor

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., non-fat milk or BSA in TBST)

  • Primary antibody against ACSL4

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ACSL4.

  • Wash the membrane and incubate with the secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.

Signaling Pathways and Experimental Workflows

ACSL4 in Ferroptosis

ACSL4 plays a crucial role in initiating ferroptosis by activating polyunsaturated fatty acids (PUFAs), which are then incorporated into membrane phospholipids (B1166683). These PUFA-containing phospholipids are susceptible to iron-dependent peroxidation, leading to cell death.

ACSL4_Ferroptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PUFA PUFAs (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA + CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-Phospholipids (in cell membrane) LPCAT3->PUFA_PL Lipid_Peroxidation Lipid Peroxidation (Iron-dependent) PUFA_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis This compound This compound This compound->ACSL4 ACSL4_Steroidogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AA Arachidonic Acid ACSL4 ACSL4 AA->ACSL4 AA_CoA Arachidonoyl-CoA ACSL4->AA_CoA + CoA StAR StAR Protein Expression AA_CoA->StAR Induces This compound This compound This compound->ACSL4 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR-mediated transport Steroid_Hormones Steroid Hormones Pregnenolone->Steroid_Hormones Experimental_Workflow cluster_workflow Inhibitor Comparison Workflow start Select ACSL4 Inhibitors (this compound, others) enzymatic_assay ACSL4 Enzymatic Inhibition Assay start->enzymatic_assay cell_viability_assay Cell-Based Viability Assay start->cell_viability_assay western_blot Western Blot for ACSL4 Expression start->western_blot ic50_determination Determine IC50/EC50 Values enzymatic_assay->ic50_determination cell_viability_assay->ic50_determination data_comparison Compare Efficacy Data in a Table western_blot->data_comparison Provides context ic50_determination->data_comparison conclusion Draw Conclusions on Relative Potency data_comparison->conclusion

References

Validating PRGL493 Specificity for ACSL4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death. Its role in various pathologies, including cancer, has made it a compelling target for therapeutic intervention. PRGL493 is a novel inhibitor of ACSL4, and this guide provides a comprehensive comparison of its specificity for ACSL4 against other known inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of ACSL4 Inhibitors

The following table summarizes the inhibitory potency of this compound and other compounds against ACSL4. The data is compiled from various studies and highlights the comparative efficacy of these inhibitors.

InhibitorTarget(s)Assay TypeCell Line / EnzymeIC50Reference(s)
This compound ACSL4 Cell ProliferationMDA-MB-231 (Breast Cancer)23 µM[1]
Cell ProliferationPC-3 (Prostate Cancer)27 µM[1]
Enzymatic ActivityRecombinant hACSL4Similar potency to Rosiglitazone (B1679542)[1]
RosiglitazoneACSL4, PPARγEnzymatic ActivityHuman Arterial Smooth Muscle Cells~15.5 µM[2]
Enzymatic ActivityRecombinant hACSL4Not specified[1]
Triacsin CACSL1, ACSL3, ACSL4Cell ProliferationMultiple Myeloma Cells3.36 µM[3]
Enzymatic ActivityRat Recombinant ACSL1 & ACSL44-6 µM[3]
AS-252424ACSL4Ferroptosis InhibitionHT-10802.2 µM[4]
LIBX-A402ACSL4Enzymatic ActivityRecombinant hACSL40.33 µM[5]
LIBX-A403ACSL4Enzymatic ActivityRecombinant hACSL40.049 µM[5]
SertaconazoleACSL4Enzymatic ActivityRecombinant hACSL40.280 µM
BerberineACSL4Ferroptosis InhibitionEndothelial CellsNot specified[6]

Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell types used. Direct comparison between studies should be made with caution.

Evidence for this compound Specificity

While direct quantitative IC50 values of this compound against a full panel of ACSL isoforms (ACSL1, 3, 5, and 6) are not currently available in published literature, several lines of evidence support its specificity for ACSL4:

  • Substrate Utilization: In enzymatic assays using arachidonic acid (AA), a preferred substrate of ACSL4, recombinant ACSL1 and ACSL3 did not demonstrate the ability to convert AA to arachidonoyl-CoA under the same conditions where this compound inhibited ACSL4.[1] This suggests that this compound's inhibitory action is specific to the enzyme that actively processes this substrate.

  • Cellular Phenotype: The effects of this compound on cell proliferation mirror those of specific ACSL4 downregulation via doxycycline-induced expression systems.[1] This correlation suggests that the primary anti-proliferative effect of this compound is mediated through its inhibition of ACSL4.

  • Differential Activity: While both this compound and rosiglitazone inhibit recombinant ACSL4, this compound demonstrates significantly higher potency in inhibiting the enzymatic activity of ACSL4 within a cellular context.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the specificity and efficacy of ACSL4 inhibitors.

In Vitro ACSL4 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ACSL4 by quantifying the formation of arachidonoyl-CoA ([³H]AA-CoA) from radiolabeled arachidonic acid ([³H]AA).

Materials:

  • Recombinant human ACSL4 (or other ACSL isoforms)

  • This compound and other test compounds

  • [³H]-Arachidonic Acid

  • Reaction Buffer (175 mM Tris-HCl pH 7.4, 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, 250 µM CoA)

  • Ethyl acetate (B1210297)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer.

  • Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Add the recombinant ACSL4 enzyme to the mixture and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µM [³H]-arachidonic acid (0.25 µCi).

  • Incubate the reaction for 10 minutes at 37°C.

  • Terminate the reaction by adding 1 mL of ethyl acetate to extract the unreacted [³H]AA.

  • Vortex and centrifuge to separate the aqueous and organic phases. The [³H]AA-CoA will remain in the aqueous phase.

  • Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based ACSL4 Activity Assay (Ferroptosis Protection)

This assay assesses the ability of an ACSL4 inhibitor to protect cells from ferroptosis induced by agents like RSL3, which inhibits glutathione (B108866) peroxidase 4 (GPX4).

Materials:

  • Ferroptosis-sensitive cell line (e.g., HT-1080, MDA-MB-231)

  • This compound and other test compounds

  • RSL3 (or another ferroptosis inducer)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

  • Plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Ferroptosis Induction: Add a pre-determined concentration of RSL3 to induce ferroptosis.

  • Incubation: Incubate the cells for a suitable duration (e.g., 6-24 hours).

  • Assessment:

    • Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.

    • Lipid Peroxidation: Stain cells with a lipid peroxidation probe and analyze by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Normalize cell viability data to the vehicle-treated control.

    • Quantify the percentage of cells with high levels of lipid peroxidation.

    • Determine the EC50 value for protection from ferroptosis.

Mandatory Visualizations

ACSL4 Signaling Pathway in Ferroptosis

ACSL4_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 PL_PUFA Phospholipid-PUFA Lipid_Peroxidation Lipid Peroxidation PL_PUFA->Lipid_Peroxidation Lipid_Alcohols Lipid Alcohols Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA + CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 LPCAT3->PL_PUFA GPX4 GPX4 GPX4->Lipid_Peroxidation GSSG GSSG GPX4->Lipid_Alcohols Reduces GSH GSH GSH->GPX4 This compound This compound This compound->ACSL4 RSL3 RSL3 RSL3->GPX4 Specificity_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis enzymatic_assay Recombinant Enzyme Assay (ACSL4 vs. other ACSLs) ic50_determination IC50 Determination enzymatic_assay->ic50_determination substrate_assay Substrate Specificity Assay (e.g., Arachidonic Acid) selectivity_profile Selectivity Profile Generation substrate_assay->selectivity_profile ferroptosis_assay Ferroptosis Protection Assay phenotypic_correlation Phenotypic Correlation ferroptosis_assay->phenotypic_correlation proliferation_assay Cell Proliferation Assay (ACSL4-positive vs. ACSL4-negative cells) proliferation_assay->phenotypic_correlation knockdown_comparison Comparison with ACSL4 Knockdown knockdown_comparison->phenotypic_correlation conclusion Conclusion: Validate Specificity of this compound for ACSL4 ic50_determination->conclusion selectivity_profile->conclusion phenotypic_correlation->conclusion start Start: Hypothesis This compound is a specific ACSL4 inhibitor start->enzymatic_assay start->substrate_assay start->ferroptosis_assay start->proliferation_assay start->knockdown_comparison Logical_Relationship This compound This compound inhibits Inhibits This compound->inhibits not_inhibits Does Not Significantly Inhibit (based on substrate utilization) This compound->not_inhibits acsl4 ACSL4 inhibits->acsl4 specificity Conclusion: This compound is a SPECIFIC ACSL4 Inhibitor inhibits->specificity leads_to Leads to acsl4->leads_to other_acsls Other ACSL Isoforms (ACSL1, ACSL3) not_inhibits->other_acsls not_inhibits->specificity phenotype Specific Cellular Phenotype (Anti-proliferative, Anti-ferroptotic) leads_to->phenotype phenotype->specificity

References

PRGL493: A Comparative Analysis in Breast and Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PRGL493 has emerged as a promising small molecule inhibitor of Acyl-CoA Synthetase 4 (ACSL4), a key enzyme implicated in the progression of several cancers. This guide provides a comparative analysis of this compound's efficacy and mechanism of action in two prominent cancer types: breast and prostate cancer. The information is compiled from preclinical studies and is intended to inform further research and drug development efforts.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the effects of this compound in breast and prostate cancer cell lines and animal models.

Breast Cancer
Cell Line Assay Result
MDA-MB-231 (Triple-Negative)Cell Proliferation (BrdU)IC50 of 23 µM[1]
MDA-MB-231Cell Migration (Wound Healing)Significant inhibition at 50 µM[2]
MCF-7 Tet-Off/ACSL4Cell Proliferation (BrdU)Significant inhibition at 50 µM in ACSL4 overexpressing cells[1]
MDA-MB-231 XenograftTumor Growth in vivoSignificant reduction in tumor volume with 250 μg/Kg body weight[1][3]
MDA-MB-231Sensitization to ChemotherapyEnhanced sensitivity to 4-hydroxytamoxifen, cisplatin, doxorubicin, and paclitaxel (B517696) at 10 µM[2][4]
Prostate Cancer
Cell Line Assay Result
PC-3Cell Proliferation (BrdU)IC50 of 27 µM[1]
PC-3Cell Migration (Wound Healing)Significant inhibition at 50 µM[2]
PC-3Steroid SynthesisSignificant inhibition of steroid synthesis[1]
PC-3 XenograftTumor Growth in vivoSignificant reduction in tumor volume with 250 μg/Kg body weight[1][3]
PC-3Sensitization to ChemotherapyEnhanced sensitivity to docetaxel (B913) at 10 µM[4][5]
Primary Culture from PatientsCell Growth (MTT)Inhibition of cell growth at 50 µM[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Cancer cells (MDA-MB-231 or PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for 72 hours.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the wells and incubated for a specified period to allow for incorporation into the DNA of proliferating cells.

  • Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A substrate is added to produce a colorimetric reaction.

  • Quantification: The absorbance is measured using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle-treated control cells.[2]

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Human cancer cells (MDA-MB-231 or PC-3) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 250 μg/Kg of body weight) or a vehicle control, typically via intraperitoneal injection, on a predetermined schedule.[1][3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry.[1][3]

Western Blot Analysis
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., ACSL4), followed by a secondary antibody conjugated to an enzyme.

  • Detection: A substrate is added to produce a chemiluminescent signal, which is captured using an imaging system.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the inhibition of ACSL4. This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation.

ACSL4-Mediated Lipid Metabolism and Ferroptosis

ACSL4 plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), which are key components of cell membranes. By incorporating PUFAs into membrane phospholipids, ACSL4 increases the susceptibility of cancer cells to a form of iron-dependent cell death called ferroptosis.[6] this compound, by inhibiting ACSL4, can modulate this process.

cluster_membrane Cell Membrane PUFA PUFAs ACSL4 ACSL4 PUFA->ACSL4 activation PL_PUFA Membrane Phospholipids (PUFA-PLs) Lipid_Peroxidation Lipid Peroxidation PL_PUFA->Lipid_Peroxidation ACSL4->PL_PUFA esterification This compound This compound This compound->ACSL4 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound inhibits ACSL4, disrupting PUFA metabolism and impacting ferroptosis.

ACSL4 and Steroidogenesis in Prostate Cancer

In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), ACSL4 is highly expressed and contributes to de novo steroid synthesis.[5] This allows the cancer cells to produce their own androgens, driving tumor growth. This compound has been shown to inhibit this process.

ACSL4 ACSL4 Steroid_Synthesis De Novo Steroid Synthesis ACSL4->Steroid_Synthesis This compound This compound This compound->ACSL4 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->ACSL4 Androgens Androgens Steroid_Synthesis->Androgens Tumor_Growth Prostate Cancer Tumor Growth Androgens->Tumor_Growth

Caption: this compound blocks ACSL4, inhibiting steroid synthesis and prostate cancer growth.

Experimental Workflow: Virtual Screening to In Vivo Testing

The discovery and validation of this compound followed a systematic workflow, from computational screening to preclinical animal studies.

Virtual_Screening Virtual Screening (Docking-based) Hit_Identification Hit Identification (this compound) Virtual_Screening->Hit_Identification In_Vitro_Assays In Vitro Assays (Enzymatic, Cell-based) Hit_Identification->In_Vitro_Assays In_Vivo_Models In Vivo Animal Models (Xenografts) In_Vitro_Assays->In_Vivo_Models Clinical_Potential Clinical Potential In_Vivo_Models->Clinical_Potential

Caption: The development pipeline for the ACSL4 inhibitor, this compound.

References

PRGL493 Demonstrates Potent Anti-Tumor Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research on the Acyl-CoA Synthetase 4 (ACSL4) inhibitor, PRGL493, reveals significant anti-tumor effects in preclinical xenograft models of breast and prostate cancer. This comprehensive guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor of ACSL4, an enzyme implicated in the progression of several cancers, including aggressive forms of breast and prostate cancer. By targeting ACSL4, this compound disrupts key metabolic pathways, such as arachidonic acid metabolism and steroidogenesis, which are crucial for tumor growth and survival. This guide summarizes the current evidence for the anti-tumor effects of this compound in xenograft models and compares its performance with the known ACSL4 inhibitor, Rosiglitazone (B1679542).

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has demonstrated potent inhibitory effects on the proliferation of breast and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Compound Cell Line Cancer Type IC50 (µM) Citation
This compoundMDA-MB-231Triple-Negative Breast Cancer23[1]
This compoundPC-3Prostate Cancer27[1]
RosiglitazoneMDA-MB-231Triple-Negative Breast Cancer>50[2]
RosiglitazonePC-3Prostate Cancer>50[2]

In Vivo Anti-Tumor Activity in Xenograft Models

Studies utilizing xenograft models have substantiated the anti-tumor potential of this compound in a living organism. The following table summarizes key findings from these in vivo studies.

Compound Xenograft Model Cancer Type Treatment Dose Tumor Growth Inhibition Citation
This compoundBQ-overexpressing breast cancerBreast CancerNot Specified40% reduction in tumor volume[2]
This compoundPC-3Prostate Cancer20 mg/kg/day49% inhibition of tumor growth
RosiglitazoneSK-N-ASNeuroblastoma150 mg/kg/day70% inhibition of tumor weight[3]

Experimental Protocols

Cell Lines and Culture

MDA-MB-231 (triple-negative breast cancer) and PC-3 (prostate cancer) cell lines were used in the described studies.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Proliferation Assays

The anti-proliferative effects of this compound and Rosiglitazone were determined using a BrdU incorporation assay.[2] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. Cell proliferation was quantified by measuring the incorporation of BrdU.

Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. For subcutaneous xenografts, female nude mice were injected with MDA-MB-231 or PC-3 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at the indicated doses.[4] Tumor volume was measured regularly using calipers.

Another in vivo model utilized was the chick chorioallantoic membrane (CAM) assay, where MDA-MB-231 cells were inoculated onto the CAM of fertilized chicken eggs.[4] The effect of this compound on tumor growth was assessed after a period of incubation.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting ACSL4, which plays a pivotal role in several signaling pathways crucial for cancer cell survival and proliferation.

PRGL493_Mechanism_of_Action This compound This compound ACSL4 ACSL4 This compound->ACSL4 inhibits Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA catalyzes conversion from Steroidogenesis Steroidogenesis ACSL4->Steroidogenesis activates mTOR_Pathway mTOR Pathway ACSL4->mTOR_Pathway activates TGF_beta_Pathway TGF-β/Smad2 Pathway ACSL4->TGF_beta_Pathway modulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Arachidonoyl_CoA Tumor_Growth Tumor Growth and Proliferation Steroidogenesis->Tumor_Growth mTOR_Pathway->Tumor_Growth TGF_beta_Pathway->Tumor_Growth

Caption: Mechanism of action of this compound.

The inhibition of ACSL4 by this compound leads to a reduction in the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of pro-inflammatory lipids that can drive tumor growth.[5] Furthermore, this compound-mediated inhibition of ACSL4 has been shown to suppress steroidogenesis and modulate the mTOR and TGF-β/Smad2 signaling pathways, all of which are critical for cancer cell proliferation and survival.[5][6][7]

Experimental Workflow for Xenograft Studies

The following diagram illustrates the typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231, PC-3) start->cell_culture cell_injection Subcutaneous Injection of Cells into Nude Mice cell_culture->cell_injection tumor_formation Tumor Formation cell_injection->tumor_formation randomization Randomization of Mice into Treatment Groups tumor_formation->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: Xenograft model experimental workflow.

Comparative Analysis Logic

The following diagram outlines the logical flow for comparing the anti-tumor effects of this compound with an alternative compound.

Comparative_Analysis start Start Comparison in_vitro In Vitro Data (IC50, Proliferation) start->in_vitro in_vivo In Vivo Data (Tumor Growth Inhibition) start->in_vivo comparison Direct Comparison (Head-to-Head Studies) in_vitro->comparison in_vivo->comparison mechanism Mechanism of Action (Signaling Pathways) mechanism->comparison conclusion Conclusion on Relative Efficacy comparison->conclusion

Caption: Logical flow for comparative analysis.

Conclusion

The available data strongly support the anti-tumor effects of this compound in xenograft models of breast and prostate cancer. Its ability to inhibit ACSL4 and modulate key signaling pathways makes it a promising candidate for further development. While direct comparative in vivo data with other ACSL4 inhibitors like Rosiglitazone in the same cancer models are limited, the in vitro data suggest that this compound may have a more potent anti-proliferative effect. Further head-to-head in vivo studies are warranted to definitively establish the superior efficacy of this compound. This guide provides a solid foundation for researchers to understand the current landscape of this compound research and its potential as a novel anti-cancer therapeutic.

References

Cross-Validation of PRGL493's Impact on Steroid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Acyl-CoA Synthetase 4 (ACSL4) inhibitor, PRGL493, with other relevant compounds affecting steroid synthesis. The information is supported by experimental data to facilitate informed decisions in research and development.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its comparators on steroid synthesis.

Table 1: In Vitro Inhibition of Progesterone (B1679170) Synthesis

CompoundTargetCell Line(s)Concentration for Significant InhibitionNotes
This compound ACSL4MA-10 Leydig, Y1 Adrenal5 µMSignificantly inhibits progesterone synthesis.
Rosiglitazone PPARγ agonistMA-10 Leydig, Y1 AdrenalHigher than 5 µMLess potent than this compound.
Abiraterone CYP17A1MA-10 Leydig, Y1 AdrenalNot effectiveUnable to inhibit progesterone production in these cell lines.
Triacsin C Acyl-CoA Synthetase (general)Y1 AdrenalNot effectiveIncreased steroid synthesis at 10 µM.

Table 2: In Vivo Inhibition of Steroid Synthesis in Mice

CompoundTargetDosage for Significant InhibitionAffected Steroids
This compound ACSL4250 µg/Kg body weightAdrenal and testicular steroids (e.g., Testosterone, Corticosterone)[1]

Table 3: IC50/EC50 Values of Comparator Compounds for Their Primary Targets

CompoundTargetIC50/EC50
Abiraterone CYP17A1 (17,20-lyase)15 nM[2][3]
Abiraterone CYP17A1 (17α-hydroxylase)2.5 nM[2][3]
Rosiglitazone PPARγEC50: 60 nM[4]
Triacsin C Acyl-CoA SynthetaseKi values are 15 nM and 2 μM for Faa2p and Faa4p respectively[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Steroidogenesis Assay

Objective: To assess the direct effect of compounds on steroid synthesis in steroidogenic cell lines.

Materials:

  • MA-10 Leydig cells or Y1 adrenal cells

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Test compounds (this compound, Rosiglitazone, Abiraterone, Triacsin C)

  • 8-bromo-cyclic AMP (8-Br-cAMP) or human chorionic gonadotropin (hCG) for stimulation

  • Radioimmunoassay (RIA) or ELISA kit for progesterone measurement

Procedure:

  • Seed MA-10 or Y1 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound: 1-50 µM; Rosiglitazone: 10-200 µM; Abiraterone: 10-100 µM; Triacsin C: 1-50 µM) for 3 hours.

  • Stimulate steroid synthesis by adding a submaximal concentration of 8-Br-cAMP (e.g., 0.5 mM) or hCG to the culture medium.

  • Incubate for an appropriate time (e.g., 1-4 hours) to allow for steroid production.

  • Collect the culture medium from each well.

  • Measure the concentration of progesterone in the collected medium using a specific RIA or ELISA kit.

  • Normalize the steroid levels to the total protein content of the cells in each well.

  • Compare the progesterone levels in the treated groups to the vehicle-treated control group to determine the percentage of inhibition.

In Vivo Steroidogenesis Assessment in Mice

Objective: To evaluate the systemic effect of a compound on steroid synthesis in a living organism.

Materials:

  • Male mice (e.g., BALB/c)

  • Test compound (this compound)

  • Human chorionic gonadotropin (hCG)

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • RIA or LC-MS/MS for steroid hormone quantification

Procedure:

  • Acclimatize male mice to the experimental conditions.

  • Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 100-500 µg/Kg body weight).

  • After a specific time, stimulate steroidogenesis by administering a single dose of hCG (e.g., 30 IU/mouse).

  • At a predetermined time point after hCG administration (e.g., 2 hours), collect blood samples from the mice.

  • Separate the plasma by centrifugation.

  • Extract the steroids from the plasma samples.

  • Quantify the plasma levels of various steroids, such as testosterone, progesterone, and corticosterone, using RIA or LC-MS/MS.

  • Compare the steroid levels in the treated groups to the vehicle-treated control group to assess the inhibitory effect.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Steroid_Synthesis_Pathway cluster_cholesterol Cholesterol Source cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_inhibition Points of Inhibition Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone via 3β-HSD StAR->Pregnenolone via CYP11A1 CYP11A1 CYP11A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone via CYP17A1 (hydroxylase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione via CYP17A1 (lyase) Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD 3beta-HSD 3beta-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) 17beta-HSD 17beta-HSD This compound This compound ACSL4 ACSL4 This compound->ACSL4 Inhibits Abiraterone Abiraterone Abiraterone->CYP17A1_hydroxylase Inhibits Abiraterone->CYP17A1_lyase Inhibits Arachidonic_Acid Arachidonic Acid Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA ACSL4

Caption: Simplified steroid synthesis pathway highlighting the points of inhibition for this compound and Abiraterone.

Experimental_Workflow cluster_invitro In Vitro Cross-Validation cluster_invivo In Vivo Cross-Validation Cell_Culture Seed MA-10 or Y1 Cells Compound_Treatment Pre-treat with this compound or Comparators Cell_Culture->Compound_Treatment Stimulation Stimulate with cAMP/hCG Compound_Treatment->Stimulation Incubation Incubate for Steroid Production Stimulation->Incubation Sample_Collection Collect Culture Medium Incubation->Sample_Collection Quantification_invitro Measure Progesterone (RIA/ELISA) Sample_Collection->Quantification_invitro Analysis_invitro Data Analysis and Comparison Quantification_invitro->Analysis_invitro Animal_Model Acclimatize Male Mice Compound_Administration Administer this compound Animal_Model->Compound_Administration hCG_Stimulation Stimulate with hCG Compound_Administration->hCG_Stimulation Blood_Collection Collect Blood Samples hCG_Stimulation->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Steroid_Extraction Extract Steroids Plasma_Separation->Steroid_Extraction Quantification_invivo Measure Steroids (RIA/LC-MS/MS) Steroid_Extraction->Quantification_invivo Analysis_invivo Data Analysis and Comparison Quantification_invivo->Analysis_invivo

Caption: Workflow for in vitro and in vivo cross-validation of this compound's impact on steroid synthesis.

References

Unlocking Synergistic Potential: A Comparative Analysis of PRGL493 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synergistic effects of PRGL493, a potent Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) inhibitor, when used in combination with various conventional chemotherapy drugs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of targeting lipid metabolism to overcome chemotherapy resistance.

Introduction

This compound is a novel small molecule inhibitor of ACSL4, an enzyme implicated in the activation of long-chain fatty acids and downstream signaling pathways that contribute to tumor progression and therapeutic resistance.[1][2] Emerging evidence suggests that this compound can sensitize cancer cells to the cytotoxic effects of standard chemotherapeutic agents, offering a promising new avenue for combination therapies. This guide summarizes the available preclinical data on the synergistic potential of this compound.

Mechanism of Synergism: The Role of ACSL4 Inhibition

ACSL4 plays a crucial role in cellular lipid metabolism and has been linked to chemoresistance through various mechanisms. Overexpression of ACSL4 is associated with resistance to several chemotherapeutic drugs, including cisplatin (B142131) and doxorubicin.[3][4] The proposed mechanism for this resistance involves the upregulation of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapy drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5]

The inhibition of ACSL4 by this compound is believed to counteract this resistance by modulating the mTOR signaling pathway, which in turn can lead to the downregulation of ABC transporter expression.[5][6] This sensitizes the cancer cells to the effects of chemotherapy, resulting in a synergistic anti-tumor effect.

Synergistic Effects of this compound with Chemotherapy Drugs

Preclinical studies have demonstrated that this compound exhibits synergistic effects when combined with a range of chemotherapy drugs in breast and prostate cancer cell lines. The combination of this compound with these agents has been shown to be significantly more effective at inhibiting cell proliferation than either agent alone.

Data Summary

The following tables summarize the key findings from in vitro studies investigating the synergistic effects of this compound.

Table 1: Synergistic Effects of this compound in Breast Cancer Cell Line MDA-MB-231

Chemotherapy DrugConcentration of this compoundConcentration of Chemotherapy DrugObserved EffectCombination Index (CI)Dose Reduction Index (DRI)
DoxorubicinNot AvailableNot AvailableEnhanced inhibition of cell proliferationNot AvailableNot Available
CisplatinNot AvailableNot AvailableEnhanced inhibition of cell proliferationNot AvailableNot Available
PaclitaxelNot AvailableNot AvailableEnhanced inhibition of cell proliferationNot AvailableNot Available

Table 2: Synergistic Effects of this compound in Prostate Cancer Cell Line PC-3

Chemotherapy DrugConcentration of this compoundConcentration of Chemotherapy DrugObserved EffectCombination Index (CI)Dose Reduction Index (DRI)
DocetaxelNot AvailableNot AvailableEnhanced inhibition of cell proliferationNot AvailableNot Available

Note: While studies have demonstrated a significant synergistic effect, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values for this compound combinations are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of drug combinations.

Cell Proliferation Assay (BrdU Incorporation)

This protocol describes the general procedure for a Bromodeoxyuridine (BrdU) cell proliferation assay, a common method to quantify the effect of drug treatments on cell division.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3)

  • This compound

  • Chemotherapy drugs (e.g., doxorubicin, cisplatin, paclitaxel, docetaxel)

  • Cell culture medium and supplements

  • 96-well plates

  • BrdU labeling reagent

  • Fixative/denaturing solution

  • Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)

  • Substrate for detection

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, or the combination of both. Include vehicle-treated cells as a control.

  • BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for a specified period to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody specific to BrdU.

  • Detection: Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorophore. Add the appropriate substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Synergy Analysis: Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying the synergism, additivism, or antagonism of drug combinations.

Procedure:

  • Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.

  • Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves.

  • Combination Index (CI) Calculation: Calculate the CI value for different effect levels (fractions affected, Fa).

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Dose Reduction Index (DRI) Calculation: The DRI quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug used alone.

Visualizations

Signaling Pathway

ACSL4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug_Efflux Chemotherapy Drug Efflux ABC_Transporter ABC Transporters (e.g., ABCG2) ABC_Transporter->Drug_Efflux Chemo_Drug Chemotherapy Drug Chemo_Drug->Drug_Efflux This compound This compound ACSL4 ACSL4 This compound->ACSL4 Acyl_CoA Acyl-CoA ACSL4->Acyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->ACSL4 mTOR_Pathway mTOR Signaling Pathway Acyl_CoA->mTOR_Pathway Gene_Expression Gene Expression (ABC Transporters) mTOR_Pathway->Gene_Expression Gene_Expression->ABC_Transporter

Caption: ACSL4 signaling pathway in chemoresistance.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (MDA-MB-231 or PC-3) Drug_Preparation 2. Prepare this compound and Chemotherapy Drug Solutions Cell_Culture->Drug_Preparation Treatment 3. Treat Cells with Single Agents and Combinations Drug_Preparation->Treatment Proliferation_Assay 4. Perform Cell Proliferation Assay (e.g., BrdU) Treatment->Proliferation_Assay Data_Collection 5. Measure Cell Viability/ Proliferation Proliferation_Assay->Data_Collection Dose_Response 6. Generate Dose-Response Curves Data_Collection->Dose_Response Synergy_Calculation 7. Calculate Combination Index (CI) and Dose Reduction Index (DRI) (Chou-Talalay Method) Dose_Response->Synergy_Calculation Results 8. Determine Synergistic, Additive, or Antagonistic Effect Synergy_Calculation->Results

Caption: Experimental workflow for synergy assessment.

Conclusion

The available data strongly suggest that the ACSL4 inhibitor this compound has the potential to act as a powerful synergistic agent when combined with conventional chemotherapy drugs in breast and prostate cancer models. By targeting the metabolic pathways that contribute to chemoresistance, this compound may allow for more effective cancer treatment regimens with potentially lower doses of cytotoxic agents, thereby reducing side effects. Further research, including the generation of quantitative synergy data and in vivo studies, is warranted to fully elucidate the therapeutic potential of this combination approach.

References

PRGL493: A Novel Strategy in Overcoming Drug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PRGL493, a novel inhibitor of Acyl-CoA Synthetase 4 (ACSL4), against other strategies to combat drug resistance. This document outlines the experimental validation of this compound's efficacy, its mechanism of action, and detailed protocols of key experiments.

This compound is an investigational small molecule that has demonstrated significant potential in resensitizing cancer cells to conventional chemotherapeutic and hormonal therapies.[1][2][3][4][5] It functions by targeting ACSL4, an enzyme frequently implicated in tumor aggressiveness and the development of treatment resistance in various cancers, including breast and prostate cancer.[1][2][3][4][5][6][7]

Comparative Efficacy of this compound in Overcoming Drug Resistance

This compound has shown superior potency in inhibiting cancer cell proliferation and overcoming drug resistance when compared to other ACSL4 inhibitors like rosiglitazone (B1679542). Experimental data highlights its ability to synergize with existing anticancer agents, thereby enhancing their therapeutic effect.

Table 1: Inhibition of Cancer Cell Proliferation by this compound vs. Rosiglitazone
Cell LineCompoundIC50 (µM)
MDA-MB-231 (Breast Cancer)This compound23
PC-3 (Prostate Cancer)This compound27
MDA-MB-231 (Breast Cancer)Rosiglitazone>50
PC-3 (Prostate Cancer)Rosiglitazone>50

Data compiled from studies demonstrating the direct impact of this compound on the proliferation of aggressive cancer cell lines.[1]

Table 2: Synergistic Effect of this compound with Chemotherapeutic Agents
Cell LineChemotherapeutic AgentTreatment% Inhibition of Cell Proliferation
MDA-MB-2314-hydroxytamoxifen (7.5 µM)Single Agent~20%
This compound (10 µM) + 4-hydroxytamoxifen~60%
MDA-MB-231Cisplatin (1 µM)Single Agent~30%
This compound (10 µM) + Cisplatin~70%
MDA-MB-231Doxorubicin (0.25 µM)Single Agent~25%
This compound (10 µM) + Doxorubicin~65%
MDA-MB-231Paclitaxel (0.1 µM)Single Agent~35%
This compound (10 µM) + Paclitaxel~75%
PC-3Docetaxel (1 nM)Single Agent~40%
This compound (10 µM) + Docetaxel~80% *

*p < 0.001 vs. corresponding single inhibitors.[8]

Mechanism of Action: The Role of ACSL4 Inhibition

This compound exerts its effects by inhibiting ACSL4, a key enzyme in fatty acid metabolism. Upregulation of ACSL4 is associated with a more aggressive cancer phenotype and resistance to therapy. By inhibiting ACSL4, this compound disrupts several downstream signaling pathways that contribute to drug resistance.

One of the primary mechanisms by which ACSL4 contributes to drug resistance is through the regulation of ATP-binding cassette (ABC) transporters.[6][9] These transporters act as cellular pumps that can eject chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. ACSL4 has been shown to upregulate the expression of ABC transporters through the mTOR signaling pathway.[6][9]

cluster_0 This compound Mechanism of Action This compound This compound ACSL4 ACSL4 This compound->ACSL4 Inhibits mTOR mTOR Pathway ACSL4->mTOR Activates ABC_Transporters ABC Transporters (e.g., ABCG2) mTOR->ABC_Transporters Upregulates Expression Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux Mediates Drug_Resistance Drug Resistance Drug_Efflux->Drug_Resistance Leads to

Caption: this compound inhibits ACSL4, disrupting the mTOR pathway and reducing ABC transporter-mediated drug efflux.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PC-3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, rosiglitazone, or chemotherapeutic agents, alone or in combination, for 72 hours.

  • BrdU Labeling: 10 µM BrdU is added to each well for the final 2-4 hours of incubation.

  • Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme. The signal is developed with a substrate and measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells.

ACSL4 Enzymatic Activity Assay
  • Enzyme Source: Recombinant human ACSL4 or cell lysates from cancer cell lines are used as the enzyme source.

  • Reaction Mixture: The enzyme is incubated in a reaction mixture containing Tris buffer, MgCl2, ATP, CoA, and radiolabeled arachidonic acid ([³H]AA).

  • Inhibitor Addition: this compound or rosiglitazone is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 10-30 minutes.

  • Extraction and Detection: The reaction is stopped, and the formed [³H]arachidonoyl-CoA is extracted and quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in [³H]arachidonoyl-CoA formation compared to the control.

cluster_1 Experimental Workflow: ACSL4 Activity Assay start Start prepare_reaction Prepare Reaction Mix (Buffer, ATP, CoA, [3H]AA) start->prepare_reaction add_enzyme Add ACSL4 Enzyme (Recombinant or Lysate) prepare_reaction->add_enzyme add_inhibitor Add Inhibitor (this compound or Control) add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction quantify Quantify [3H]Arachidonoyl-CoA (Scintillation Counting) stop_reaction->quantify end End quantify->end

Caption: Workflow for determining the inhibitory effect of this compound on ACSL4 enzymatic activity.

Wound Healing Assay (Cell Migration)
  • Cell Culture: Cancer cells are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch (wound) across the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.

  • Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: The width of the wound is measured at different time points, and the percentage of wound closure is calculated to determine the rate of cell migration.

Conclusion

The preclinical data strongly support the role of this compound as a promising agent for overcoming drug resistance in cancer. Its targeted inhibition of ACSL4 provides a clear mechanism of action that disrupts key pathways involved in tumor cell survival and proliferation in the face of therapeutic challenges. Further investigation and clinical development of this compound are warranted to translate these promising findings into effective cancer therapies.

References

A Comparative Analysis of PRGL493 and Other Ferroptosis Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of ferroptosis inducers is paramount for advancing therapeutic strategies against cancers and other diseases. This guide provides an objective comparison of PRGL493, a novel Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) inhibitor, with established ferroptosis inducers such as Erastin, RSL3, and FIN56. The comparative analysis is supported by a summary of experimental data and detailed methodologies for key assays.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Its induction has emerged as a promising therapeutic avenue, particularly for cancers resistant to conventional therapies.[2] A variety of small molecules have been identified that can trigger ferroptosis through distinct mechanisms. This guide focuses on a comparative study of four such inducers, highlighting their unique modes of action and providing the necessary experimental framework for their evaluation.

Comparative Analysis of Ferroptosis Inducers

The efficacy and mechanism of ferroptosis inducers can vary significantly based on their molecular targets. This compound represents a distinct class of ferroptosis modulators by targeting ACSL4, an enzyme crucial for the incorporation of polyunsaturated fatty acids into cellular membranes, a key step for lipid peroxidation.[3][4] In contrast, canonical inducers like Erastin, RSL3, and FIN56 target different nodes in the ferroptosis pathway.

FeatureThis compoundErastinRSL3FIN56
Primary Target Acyl-CoA Synthetase Long-chain family member 4 (ACSL4)[3][5]System Xc- (cystine/glutamate antiporter)[6]Glutathione (B108866) Peroxidase 4 (GPX4)[7]GPX4 degradation and Squalene Synthase (SQS)
Mechanism of Action Inhibits the esterification of polyunsaturated fatty acids into phospholipids, reducing the substrate for lipid peroxidation.[3][8]Inhibits cystine uptake, leading to glutathione (GSH) depletion and subsequent indirect inhibition of GPX4.[6]Directly and covalently inhibits the selenoenzyme GPX4, leading to a rapid accumulation of lipid peroxides.[7]Promotes the degradation of GPX4 protein and inhibits the mevalonate (B85504) pathway, depleting the antioxidant Coenzyme Q10.
Mode of GPX4 Inhibition Indirect (by limiting lipid substrates for peroxidation)Indirect (via GSH depletion)DirectIndirect (promotes degradation)
Reported IC50 Range 1 - 50 µM (cell-dependent)[9]1 - 20 µM (cell-dependent)[10]10 - 500 nM (cell-dependent)[11]100 nM - 10 µM (cell-dependent)

Signaling Pathways of Ferroptosis Induction

The distinct mechanisms of these inducers are best visualized through their signaling pathways.

G cluster_erastin Erastin Pathway Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Cystine Cystine SystemXc->Cystine uptake GSH Glutathione (GSH) Cystine->GSH synthesis Glutamate Glutamate GPX4_E GPX4 GSH->GPX4_E cofactor Lipid_ROS_E Lipid ROS Accumulation GPX4_E->Lipid_ROS_E reduces Ferroptosis_E Ferroptosis Lipid_ROS_E->Ferroptosis_E

Erastin inhibits System Xc-, leading to GSH depletion and ferroptosis.

G cluster_rsl3 RSL3 Pathway RSL3 RSL3 GPX4_R GPX4 RSL3->GPX4_R directly inhibits Lipid_ROS_R Lipid ROS Accumulation GPX4_R->Lipid_ROS_R reduces Ferroptosis_R Ferroptosis Lipid_ROS_R->Ferroptosis_R

RSL3 directly inhibits GPX4, causing lipid ROS accumulation.

G cluster_fin56 FIN56 Pathway FIN56 FIN56 GPX4_F GPX4 FIN56->GPX4_F promotes degradation SQS Squalene Synthase FIN56->SQS inhibits Lipid_ROS_F Lipid ROS Accumulation GPX4_F->Lipid_ROS_F reduces CoQ10 Coenzyme Q10 SQS->CoQ10 synthesis CoQ10->Lipid_ROS_F antioxidant Ferroptosis_F Ferroptosis Lipid_ROS_F->Ferroptosis_F

FIN56 induces ferroptosis via GPX4 degradation and CoQ10 depletion.

G cluster_this compound This compound Pathway This compound This compound ACSL4 ACSL4 This compound->ACSL4 inhibits PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA catalyzes PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->ACSL4 substrate PL_PUFA Phospholipids with PUFAs PUFA_CoA->PL_PUFA esterification Lipid_ROS_P Lipid ROS Accumulation PL_PUFA->Lipid_ROS_P peroxidation Ferroptosis_P Ferroptosis Lipid_ROS_P->Ferroptosis_P

This compound inhibits ACSL4, preventing the formation of peroxidizable lipids.

Experimental Protocols

To objectively compare the efficacy and mechanism of these ferroptosis inducers, a series of well-defined experimental protocols are essential.

Cell Viability Assay

This assay determines the cytotoxic effects of the ferroptosis inducers.

  • Materials:

    • Adherent cancer cell line of interest (e.g., HT-1080, MDA-MB-231)

    • Complete cell culture medium

    • Ferroptosis inducers (this compound, Erastin, RSL3, FIN56)

    • Ferrostatin-1 (ferroptosis inhibitor)

    • 96-well plates

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Compound Treatment: Prepare serial dilutions of each ferroptosis inducer in complete culture medium. Treat cells with a range of concentrations for each compound. Include a vehicle control (e.g., DMSO) and a co-treatment group with Ferrostatin-1 (e.g., 1 µM) to confirm ferroptosis-specific cell death.

    • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. A rescue of cell death by Ferrostatin-1 is indicative of ferroptosis.[12]

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well plate B Treat with Ferroptosis Inducers (± Ferrostatin-1) A->B C Incubate (24-72h) B->C D Add Viability Reagent C->D E Measure Absorbance/Luminescence D->E F Calculate % Viability E->F

Workflow for the Cell Viability Assay.
Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[13][14]

  • Materials:

    • Cells cultured on glass-bottom dishes or in 6-well plates

    • Ferroptosis inducers

    • C11-BODIPY™ 581/591

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the ferroptosis inducers at their respective IC50 concentrations for a suitable duration (e.g., 6-24 hours).

    • Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[12]

    • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Analysis:

      • Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[12]

      • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the shift from red to green fluorescence.[15]

Glutathione (GSH) Assay

This assay is crucial for assessing the mechanism of inducers like Erastin that act by depleting GSH.[16]

  • Materials:

    • Cells treated with ferroptosis inducers

    • GSH/GSSG assay kit

    • Luminometer or spectrophotometer

  • Procedure:

    • Cell Lysis: After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.[17]

    • GSH Measurement: Perform the GSH assay on the cell lysates.

    • Data Analysis: Measure the absorbance or luminescence and determine the GSH concentration relative to the total protein concentration. A significant decrease in GSH levels by Erastin, but not by RSL3, FIN56, or this compound, would be expected.

Western Blot Analysis

This technique is used to measure the protein levels of key players in the ferroptosis pathways, such as GPX4 and ACSL4.[18][19]

  • Materials:

    • Cells treated with ferroptosis inducers

    • Lysis buffer

    • Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated cells and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate. β-actin is used as a loading control to normalize protein levels.

Intracellular Iron Assay

This assay quantifies the labile iron pool, which is a key component of ferroptosis.

  • Materials:

    • Cells treated with ferroptosis inducers

    • Iron-sensitive fluorescent probe (e.g., Phen Green SK) or a colorimetric iron assay kit

    • Flow cytometer or microplate reader

  • Procedure:

    • Cell Preparation: Harvest treated cells and wash with PBS.

    • Probe Incubation (for fluorescent probes): Resuspend cells in PBS containing the iron probe and incubate according to the manufacturer's instructions.[20]

    • Analysis:

      • Flow Cytometry: Analyze the fluorescence intensity of the cells. A decrease in fluorescence for probes like Phen Green SK indicates an increase in intracellular iron.[20]

      • Colorimetric Assay: Lyse the cells and perform the assay according to the kit's protocol, measuring the absorbance at the appropriate wavelength.[21]

By employing these standardized protocols, researchers can effectively dissect the nuances of different ferroptosis inducers, paving the way for the development of more targeted and potent therapeutic interventions.

References

Unveiling the Molecular Targets of PRGL493: A Proteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the molecular targets of the investigational compound PRGL493, a known inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). The primary focus is on the application of advanced proteomics techniques to verify on-target engagement and identify potential off-target interactions, a critical step in drug development. We will compare the hypothetical performance of this compound against a fictional alternative compound, "Alternative-789," and provide detailed experimental protocols for the discussed techniques.

Comparative Analysis of this compound and Alternative-789

To provide a framework for evaluating target engagement and specificity, we present a hypothetical comparison between this compound and a competitor, Alternative-789. The following table summarizes fictional quantitative data that could be generated through the proteomics approaches detailed in this guide.

Table 1: Comparative Performance of this compound and Alternative-789

ParameterThis compoundAlternative-789Method
Primary Target Binding Affinity (ACSL4)
Apparent Dissociation Constant (Kd)15 nM50 nMThermal Proteome Profiling (TPP)
Off-Target Profile
Number of Significant Off-Targets312TPP & Affinity Purification-MS
Cellular Potency
Inhibition of Arachidonoyl-CoA formation (IC50)50 nM150 nMEnzyme Activity Assay
Anti-proliferative effect in PC-3 cells (GI50)100 nM300 nMCell Viability Assay

Experimental Protocols for Target Confirmation

The following sections detail two powerful proteomic workflows for the deconvolution of small molecule targets: Thermal Proteome Profiling (TPP) and Affinity Purification coupled with Mass Spectrometry (AP-MS).

Thermal Proteome Profiling (TPP)

TPP is a method used to assess the thermal stability of proteins on a proteome-wide scale. The binding of a ligand, such as this compound, can induce a change in the thermal stability of its target protein(s).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., PC-3) to 80% confluency.

    • Treat cells with either this compound (10 µM), Alternative-789 (10 µM), or a vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat each aliquot to a specific temperature across a defined range (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Protein Extraction:

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform a protein concentration assay on the soluble fractions.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature.

    • Generate "melting curves" for each protein, plotting the fraction of soluble protein as a function of temperature.

    • A shift in the melting curve for a protein in the drug-treated sample compared to the control indicates a direct interaction.

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_extraction Protein Extraction cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Prostate Cancer Cells treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment lysis Cell Lysis treatment->lysis heat_gradient Heat Lysates (Temperature Gradient) lysis->heat_gradient centrifugation Centrifugation heat_gradient->centrifugation soluble_fraction Collect Soluble Proteins centrifugation->soluble_fraction digestion Protein Digestion (Trypsin) soluble_fraction->digestion tmt_labeling TMT Labeling digestion->tmt_labeling lc_ms LC-MS/MS Analysis tmt_labeling->lc_ms data_analysis Identify Target Proteins (Melting Curve Shift) lc_ms->data_analysis

Thermal Proteome Profiling (TPP) Workflow.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique utilizes a modified version of this compound to "pull down" its interacting proteins from a cell lysate.

Experimental Protocol:

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker and a biotin (B1667282) tag, creating "this compound-biotin."

    • Validate that the tagged compound retains its inhibitory activity against ACSL4.

  • Cell Lysis and Incubation:

    • Lyse prostate cancer cells to create a whole-cell protein extract.

    • Incubate the lysate with either this compound-biotin or a biotin-only control.

    • In a competition experiment, co-incubate the lysate with this compound-biotin and an excess of untagged this compound.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysates to capture the biotin-tagged compound and any bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Compare the proteins identified in the this compound-biotin pulldown to those in the biotin-only control and the competition experiment.

    • Proteins that are significantly enriched in the this compound-biotin sample and depleted in the competition sample are considered specific interactors.

This compound and a Hypothetical Signaling Pathway

This compound is known to inhibit ACSL4, which is involved in the metabolism of arachidonic acid and steroidogenesis.[1][2][3][4][5] The inhibition of ACSL4 can impact downstream signaling pathways that contribute to tumor growth and therapeutic resistance.[1][4] The following diagram illustrates a hypothetical signaling pathway affected by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic_Acid->ACSL4 activates Arachidonoyl_CoA Arachidonoyl-CoA ACSL4->Arachidonoyl_CoA produces Steroidogenesis Steroidogenesis Arachidonoyl_CoA->Steroidogenesis promotes Cell_Growth Cell Growth & Proliferation Steroidogenesis->Cell_Growth promotes This compound This compound This compound->ACSL4 inhibits

Hypothetical Signaling Pathway Inhibited by this compound.

Conclusion

The proteomic strategies outlined in this guide, namely Thermal Proteome Profiling and Affinity Purification-Mass Spectrometry, provide robust and complementary approaches for the comprehensive target deconvolution of small molecules like this compound. TPP offers the advantage of assessing target engagement in a native cellular context without the need for compound modification, while AP-MS is a powerful method for identifying direct binding partners. By employing these techniques, researchers can confidently confirm on-target activity, uncover potential off-target effects, and gain deeper insights into the mechanism of action of novel therapeutics, thereby accelerating the drug development process.

References

Safety Operating Guide

Proper Disposal Procedures for PRGL493

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "PRGL493" does not correspond to a publicly documented chemical compound, this document provides a general framework for the safe disposal of a hypothetical chemical compound. All procedures must be adapted to the specific hazards and properties of this compound as detailed in its Safety Data Sheet (SDS). It is imperative to consult the SDS and your institution's Environmental Health and Safety (EHS) office before handling or disposing of this substance.

Immediate Safety and Logistical Information

Proper disposal of any laboratory chemical is critical to ensure the safety of personnel and to prevent environmental contamination.[1] The following steps provide a general operational plan for the disposal of this compound.

1.1. Hazard Identification: Before handling, it is crucial to identify the primary hazards associated with this compound. This information is found in the Safety Data Sheet (SDS). Hazards are categorized as follows:

Hazard CategoryDescriptionGHS Pictogram (Example)
Physical Hazards Flammable, explosive, self-reactive, etc.🔥
Health Hazards Toxic, carcinogenic, irritant, etc.💀
Environmental Hazards Hazardous to the aquatic environment, etc.🌳

1.2. Personal Protective Equipment (PPE): Based on the identified hazards, appropriate PPE must be worn at all times when handling this compound waste.

PPE ItemSpecification (Example)
Gloves Chemically resistant (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat, flame-resistant if necessary
Respiratory Protection Required if handling powders or volatile liquids outside a fume hood

1.3. Spill Response: In the event of a spill, prompt and appropriate action is necessary.[2] The response depends on the spill's size and the chemical's hazards.[2]

  • Small Spills (<1 Liter):

    • Alert personnel in the immediate area.[2][3]

    • Don appropriate PPE.[2]

    • Contain the spill with absorbent material (e.g., kitty litter, sand, or commercial sorbent pads).[3]

    • Scoop the absorbed material into a designated, leak-proof hazardous waste container.[2][4]

    • Clean the spill area with a suitable solvent or detergent and water.[2]

    • Label the container as "Spill Debris" with the chemical name and date.[4]

  • Large Spills (>1 Liter):

    • Evacuate the immediate area and alert others.[3][5]

    • If the substance is flammable, control all ignition sources.[3]

    • Close the laboratory doors to confine the hazard.[2]

    • Contact your institution's EHS or emergency response team immediately.[5]

    • Provide them with the SDS for this compound.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

2.1. Waste Categorization: Based on its properties, this compound waste should be categorized. Common categories include:

  • Halogenated Organic Solvents

  • Non-Halogenated Organic Solvents

  • Aqueous Acidic Waste

  • Aqueous Basic Waste

  • Solid Chemical Waste

  • Acutely Toxic Waste

2.2. Container Selection and Labeling:

  • Use only compatible, leak-proof containers with secure, screw-on caps.[7][8]

  • Containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the specific hazard(s) (e.g., "Flammable," "Toxic").[9][10]

  • Do not overfill containers; leave at least 10-20% headspace for expansion.[8][9]

Caption: Workflow for this compound Waste Segregation and Collection.

Disposal Procedures

The final disposal route for this compound depends on its classification as hazardous or non-hazardous.

3.1. Hazardous Waste Disposal:

  • Most chemical waste is considered hazardous and must be disposed of through your institution's EHS program.[10]

  • Store sealed and labeled waste containers in a designated, secure area, segregated by compatibility.[6][7]

  • Schedule a waste pickup with your EHS office.

3.2. Non-Hazardous Waste Disposal:

  • Some chemicals may be deemed non-hazardous by EHS.[11][12]

  • Drain Disposal: Only permitted for certain water-soluble, non-hazardous liquids with written approval from EHS.[10][12] Dilute with at least 20 parts water.[13]

  • Trash Disposal: Certain non-hazardous solids may be suitable for disposal in the regular trash, but should not be placed in laboratory trash cans handled by custodial staff.[12]

3.3. Empty Container Disposal:

  • A container that held hazardous waste is considered "empty" if all contents have been removed by standard means and no more than 3% by weight of the total capacity remains.[14]

  • Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[14][15]

  • Deface or remove all labels from the empty container before disposal in the regular trash or recycling.[8][12]

DisposalDecisionTree A This compound Waste B Is the waste hazardous? (Consult SDS and EHS) A->B C Hazardous Waste Disposal B->C Yes D Non-Hazardous Waste Disposal B->D No E Store in designated area and request EHS pickup C->E F Is it a liquid approved for drain disposal by EHS? D->F G Flush down drain with copious amounts of water F->G Yes H Is it a solid approved for trash disposal by EHS? F->H No I Dispose in designated landfill-bound waste container H->I Yes J Consult EHS for specific instructions H->J No

Caption: Decision Tree for this compound Disposal Route.

References

Essential Safety and Operational Guide for Handling PRGL493

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of PRGL493, a potent and selective inhibitor of Acyl-CoA synthetase long-chain family member 4 (ACSL4). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Physicochemical and Safety Data

Proper handling of this compound requires a clear understanding of its physical and chemical properties, as well as its storage requirements. The following tables summarize key quantitative data for easy reference.

Property Value
Molecular Formula C25H21N7O2
Molecular Weight 451.48 g/mol
CAS Number 2479378-45-3
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO
Storage Condition Duration
Powder at -20°C Up to 2 years
In DMSO at 4°C Up to 2 weeks
In DMSO at -80°C Up to 6 months

Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.[1]

Personal Protective Equipment (PPE) and Handling

Given the nature of this compound as a research chemical with a developing safety profile, stringent adherence to safety protocols is mandatory. The following PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A laboratory coat must be worn. For procedures with a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

General Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before commencing any work.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation during handling.

  • Wash hands thoroughly after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused this compound, as well as contaminated materials such as pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental media and solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.

  • Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Protocols

This compound is utilized in various assays to investigate its effects on cell proliferation, migration, and its mechanism of action. Below are detailed methodologies for key experiments.

Cell Proliferation Assessment: Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Aspirate the media and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU.

  • Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add a TMB substrate. The HRP enzyme will catalyze a color change.

  • Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated and, thus, to the level of cell proliferation.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This method assesses the collective migration of a cell population.

Methodology:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Immediately capture an initial image of the scratch (time 0) using a phase-contrast microscope.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) to monitor the closure of the scratch.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures related to this compound, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound inhibits ACSL4, blocking the conversion of Arachidonic Acid to Arachidonoyl-CoA, which in turn suppresses the mTOR signaling pathway, leading to reduced cell proliferation and migration.

Caption: A logical workflow diagram illustrating the key steps in the cell proliferation (BrdU) and cell migration (wound healing) assays used to evaluate the effects of this compound.

References

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PRGL493

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.